1-(2-Bromoethyl)pyrrolidine hydrobromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(2-bromoethyl)pyrrolidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrN.BrH/c7-3-6-8-4-1-2-5-8;/h1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVSYQSFBOFWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602881 | |
| Record name | 1-(2-Bromoethyl)pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80819-91-6 | |
| Record name | 1-(2-Bromoethyl)pyrrolidine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Bromo-ethyl)-pyrrolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Abstract: This technical guide provides a comprehensive overview of 1-(2-Bromoethyl)pyrrolidine hydrobromide, CAS number 80819-91-6, a key building block in modern medicinal chemistry and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with in-depth knowledge, ranging from fundamental physicochemical properties and synthesis to practical applications and safety protocols. By integrating field-proven insights with technical data, this guide aims to serve as an essential resource for the effective utilization of this versatile reagent.
Chapter 1: Introduction to this compound
Chemical Identity and Significance
This compound is the hydrobromide salt of the N-substituted pyrrolidine derivative, 1-(2-bromoethyl)pyrrolidine. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structural motif in a vast array of biologically active compounds, including natural alkaloids and numerous synthetic drugs.[1] This structural prominence makes pyrrolidine derivatives, such as the topic compound, highly valuable precursors in pharmaceutical research and development.[1]
The presence of a bromoethyl group attached to the pyrrolidine nitrogen imparts significant reactivity, primarily functioning as an electrophilic alkylating agent.[2] The bromine atom serves as an excellent leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility as a building block for introducing the N-ethylpyrrolidine moiety into more complex molecular architectures.[1][2]
Role in Medicinal Chemistry
The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in many drugs approved by the U.S. Food and Drug Administration (FDA).[1] Its non-planar, sp³-hybridized structure allows for the creation of defined stereochemistry, which is critical for achieving target selectivity.[1] Consequently, this compound is frequently employed as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, due to the structural resemblance of the pyrrolidine moiety to neurotransmitters.[2]
Chapter 2: Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis and process development.
Core Chemical Properties
The properties of this compound are summarized in the table below. The hydrobromide salt form enhances its stability and solubility in polar solvents compared to the free base.[2]
| Property | Value | Source |
| CAS Number | 80819-91-6 | [3] |
| Molecular Formula | C₆H₁₃Br₂N | [3] |
| Molecular Weight | 258.98 g/mol | [3] |
| Appearance | Typically a white crystalline solid | [2] |
| Solubility | Soluble in water and polar organic solvents | [2] |
Note: Data for the free base, 1-(2-Bromoethyl)pyrrolidine (CAS 54035-94-8), includes a boiling point of 188.2±23.0 °C and a density of 1.4±0.1 g/cm³.[4]
Analytical Characterization
For quality control and reaction monitoring, standard analytical techniques are employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.
Chapter 3: Synthesis and Mechanism of Reactivity
General Synthetic Route
This compound is typically synthesized via the nucleophilic substitution reaction between pyrrolidine and 1,2-dibromoethane.[2] The nitrogen atom of the pyrrolidine acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.[2] The reaction is often followed by treatment with hydrobromic acid to precipitate the stable hydrobromide salt.[2]
Caption: General synthesis pathway for this compound.
Mechanism of Action in Synthesis
The primary utility of this reagent stems from its role as an electrophile in Sₙ2 (bimolecular nucleophilic substitution) reactions.[2] The electron-withdrawing bromine atom creates a partial positive charge on the adjacent carbon, making it an attractive site for nucleophiles such as amines, thiolates, and alkoxides.[1][2] This reactivity allows for the straightforward installation of the pyrrolidinoethyl group onto a wide range of substrates.[2]
Chapter 4: Applications in Drug Discovery and Development
This reagent is a versatile building block used in the synthesis of numerous active pharmaceutical ingredients (APIs). The pyrrolidine ring is a common feature in drugs targeting the central nervous system (CNS), as well as those with anti-inflammatory, antihistaminic, and antimicrobial properties.[5]
Case Study: Synthesis of Darifenacin Precursor
Darifenacin is a medication used to treat urinary incontinence by blocking the M3 muscarinic acetylcholine receptor.[5] Its synthesis involves the alkylation of a diarylacetamide intermediate with a bromo-alkane containing the pyrrolidine moiety.[5] this compound serves as a direct or structurally analogous precursor for the key alkylating fragment in syntheses of this class of compounds.
Caption: Role as an alkylating agent in the synthesis of a Darifenacin precursor.
Chapter 5: Experimental Protocols
The following protocols are provided as illustrative examples. Researchers should always adapt procedures based on the specific substrate, scale, and available laboratory equipment, while adhering to all institutional safety guidelines.
Protocol: General N-Alkylation of a Phenolic Nucleophile
This protocol describes a typical procedure for coupling this compound with a phenolic compound.
Objective: To synthesize a 2-(pyrrolidin-1-yl)ethyl phenyl ether derivative.
Materials:
-
This compound (1.0 eq)
-
Phenolic substrate (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenolic substrate (1.0 eq) and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a sufficient volume of DMF or acetonitrile to dissolve the reactants (typically a 0.1-0.5 M concentration).
-
Reagent Addition: Add this compound (1.0 eq) to the stirring mixture.
-
Causality Insight: Potassium carbonate is a crucial base. It deprotonates the phenol to form the more nucleophilic phenoxide ion and also neutralizes the hydrobromic acid byproduct, driving the reaction to completion.[1]
-
-
Heating: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the final product.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Workflow Visualization: From Reaction to Purified Product
Sources
A Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrobromide: Properties, Synthesis, and Applications in Medicinal Chemistry
Abstract
1-(2-Bromoethyl)pyrrolidine hydrobromide is a pivotal reagent in synthetic organic chemistry, serving as a versatile building block for the introduction of the N-ethylpyrrolidine moiety into a wide range of molecular scaffolds. Its high reactivity as an alkylating agent, coupled with the pharmaceutical importance of the pyrrolidine ring, makes it an indispensable intermediate in drug discovery and development. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and characterization protocols, key applications, and essential safety procedures. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic strategies.
Core Physicochemical Properties
This compound is the hydrobromide salt of N-(2-bromoethyl)pyrrolidine. The salt form enhances its stability and solubility in polar solvents, making it convenient for laboratory use.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 258.98 g/mol | [2][3][4] |
| Molecular Formula | C₆H₁₃Br₂N | [2][3] |
| CAS Number | 80819-91-6 | [2][3][4] |
| Appearance | Typically a beige or white crystalline solid/powder | [4] |
| Melting Point | 190-195 °C | [4] |
| Solubility | Soluble in water and polar organic solvents. | [1] |
| IUPAC Name | 1-(2-bromoethyl)pyrrolidine;hydrobromide | [4] |
The presence of the primary alkyl bromide makes the compound a potent electrophile, while the pyrrolidine nitrogen provides a basic site that is protonated in the hydrobromide salt.
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is most commonly achieved through the bromination of its corresponding alcohol precursor, N-(2-hydroxyethyl)pyrrolidine. This transformation is a cornerstone reaction that requires careful control of conditions to ensure high yield and purity.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of 1-(2-Bromoethyl)pyrrolidine HBr.
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound from N-(2-hydroxyethyl)pyrrolidine.
Materials:
-
N-(2-hydroxyethyl)pyrrolidine
-
Hydrobromic acid (48% aqueous solution)
-
Acetone (pre-chilled)
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: Charge a round-bottom flask with N-(2-hydroxyethyl)pyrrolidine.
-
Reagent Addition: While stirring in an ice bath to control the initial exotherm, slowly add an excess (typically 2.5-3.0 molar equivalents) of 48% aqueous hydrobromic acid.
-
Causality Insight: Using excess HBr serves a dual purpose: it acts as both the brominating agent and the solvent, driving the Sₙ2 reaction to completion and ensuring the final product precipitates as the hydrobromide salt.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the flask first to room temperature and then in an ice bath. The product will crystallize out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold acetone to remove residual HBr and any organic impurities.
-
Causality Insight: Cold acetone is used because the hydrobromide salt is poorly soluble in it, thus minimizing product loss while effectively washing away more soluble impurities.
-
-
Drying: Dry the purified white to off-white solid under vacuum to obtain the final product.
Characterization and Quality Control
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
-
¹H NMR (Proton NMR): The spectrum should confirm the presence of the pyrrolidine and ethyl protons with appropriate chemical shifts and splitting patterns. The methylene group adjacent to the bromine (–CH₂Br) will be significantly downfield.
-
Mass Spectrometry (MS): ESI-MS will show the molecular ion for the free base [C₆H₁₂BrN]⁺, allowing confirmation of the exact mass.
-
Melting Point Analysis: A sharp melting point within the expected range (190-195 °C) indicates high purity.[4]
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates for its favorable pharmacokinetic properties.[5][6] this compound is a key intermediate for incorporating this valuable motif.
-
Anticholinergic Agents: It is used in the synthesis of glycopyrrolate analogues and other muscarinic receptor antagonists.
-
Antihistamines: The N-ethylpyrrolidine moiety is a common feature in several H1 receptor antagonists.
-
Neurological Drugs: Its structural similarity to parts of neurotransmitters makes it a useful building block for compounds targeting the central nervous system.[1]
-
General Organic Synthesis: It serves as a potent and reliable electrophile for the alkylation of a wide variety of nucleophiles, including amines, phenols, thiols, and carbanions.[1]
Experimental Protocol: N-Alkylation of a Phenol
This protocol details a typical Sₙ2 reaction using this compound.
N-Alkylation Workflow Diagram
Sources
- 1. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. 80819-91-6|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 80819-91-6 | Benchchem [benchchem.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Bromoethyl)pyrrolidine hydrobromide spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the essential spectroscopic data for the characterization of this compound. The structural elucidation of this compound is critical, as it is a versatile building block in synthetic organic chemistry and medicinal chemistry. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and methodologies.
Introduction and Molecular Overview
This compound is a secondary ammonium salt that plays a significant role as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Its structure combines a saturated five-membered nitrogen heterocycle (pyrrolidine) with a bromoethyl side chain. The hydrobromide form enhances its stability and solubility in polar solvents, making it convenient for various chemical reactions.[1] Accurate and thorough characterization is paramount to ensure purity, confirm identity, and understand its reactivity. This guide explores the core spectroscopic techniques—NMR, IR, and MS—that collectively provide an unambiguous structural fingerprint of the molecule.
Molecular Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| CAS Number | 80819-91-6 | [2][3] |
| Molecular Formula | C₆H₁₃Br₂N | [2][3] |
| Molecular Weight | 258.98 g/mol | [2][3] |
| Physical Form | Typically a white crystalline solid or powder | [1] |
| Melting Point | 190-195 °C |
Chemical Structure
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about its structure. The presence of the positively charged nitrogen and the electronegative bromine atom significantly influences the chemical shifts of nearby protons and carbons.
Expert Insights: Causality in NMR
The protonation of the pyrrolidine nitrogen to form the ammonium salt causes a substantial downfield shift for all adjacent protons (α-hydrogens) on both the ring and the ethyl chain. This is due to the inductive effect of the positive charge, which deshields these nuclei. Similarly, the bromine atom exerts a strong deshielding effect on the protons of the ethyl group. The combination of these effects allows for a clear distinction between the different methylene groups in the molecule.
Predicted ¹H NMR Spectral Data
Solvent: D₂O (deuterium oxide) is a suitable solvent, which will exchange with the acidic N-H proton, causing its signal to disappear.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| -CH₂ -Br | ~3.8 - 4.0 | Triplet (t) | 2H | Deshielded by the highly electronegative Br atom. |
| N⁺-CH₂ -CH₂Br | ~3.6 - 3.8 | Triplet (t) | 2H | Deshielded by the adjacent N⁺ atom. |
| Pyrrolidine α-CH₂ | ~3.4 - 3.6 | Multiplet (m) | 4H | Deshielded by the adjacent N⁺ atom. |
| Pyrrolidine β-CH₂ | ~2.2 - 2.4 | Multiplet (m) | 4H | More shielded, upfield protons of the pyrrolidine ring. |
Predicted ¹³C NMR Spectral Data
The number of unique carbon environments in the molecule is four, leading to four distinct signals in the ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C H₂-Br | ~28 - 32 | Directly attached to the electronegative Br atom. |
| N⁺-C H₂-CH₂Br | ~55 - 58 | Attached to the deshielding N⁺ atom. |
| Pyrrolidine α-C | ~53 - 56 | Attached to the deshielding N⁺ atom. |
| Pyrrolidine β-C | ~23 - 26 | Shielded aliphatic carbon in the ring. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record both ¹H and ¹³C spectra. Standard parameters for acquisition and processing should be used.
-
Referencing: Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Expert Insights: Bromine's Isotopic Signature and Fragmentation
A key feature in the mass spectrum of any bromine-containing compound is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. [4]This results in a characteristic "M" and "M+2" peak pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of almost equal intensity and separated by 2 m/z units. [4] For pyrrolidine-containing structures, fragmentation often involves the loss of the pyrrolidine ring or cleavage at the bonds adjacent to the nitrogen atom. [5][6]In electrospray ionization (ESI), the analysis would be of the cation [C₆H₁₂BrN + H]⁺, as the hydrobromide salt dissociates in solution.
Predicted Mass Spectrum Data (ESI-MS)
-
Molecular Ion (Cation): The protonated molecule of the free base (C₆H₁₂BrN, MW ≈ 178.07) would be observed.
-
m/z ≈ 179: [C₆H₁₂⁷⁹BrN + H]⁺
-
m/z ≈ 181: [C₆H₁₂⁸¹BrN + H]⁺
-
Appearance: A pair of peaks of nearly equal intensity.
-
Predicted Fragmentation Pathway
The most likely fragmentation pathway involves the cleavage of the C-N bond of the ethyl chain, leading to stable fragments.
-
Initial Ion: [C₆H₁₂BrN + H]⁺ (m/z 179/181)
-
Fragmentation A (Loss of Bromoethene): Cleavage can lead to the formation of a protonated pyrrolidine ion.
-
Fragment: [C₄H₉N + H]⁺
-
m/z ≈ 72
-
-
Fragmentation B (Alpha-Cleavage): A common pathway for amines is cleavage of the bond alpha to the nitrogen, leading to the formation of a stable iminium ion.
-
Fragment: [CH₂=N⁺(CH₂CH₂Br)(CH₂CH₂CH₂CH₃)]
-
m/z ≈ 148/150 (Loss of C₂H₅)
-
Caption: Predicted ESI-MS fragmentation pathways.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode (ESI+) to generate the protonated molecular ions.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Tandem MS (MS/MS): For fragmentation analysis, isolate the parent ion (m/z 179 or 181) and subject it to collision-induced dissociation (CID) to generate and detect fragment ions.
Conclusion
The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, notably the secondary ammonium salt. Mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, with the bromine isotopic pattern serving as a definitive marker. Together, these techniques provide the necessary data for researchers and drug development professionals to confidently verify the identity and purity of this important chemical intermediate.
References
-
Chemsrc. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8. Available from: [Link]
-
Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
PubChem. 1-(2-Bromoethyl)pyrrolidine-2,5-dione. Available from: [Link]
-
SpectraBase. 1-(2-Chloroethyl)pyrrolidine hydrochloride. Available from: [Link]
-
Doc Brown's Chemistry. 1,2-dibromoethane low high resolution 1H proton nmr spectrum. Available from: [Link]
-
Doc Brown's Chemistry. infrared spectrum of 1,2-dibromoethane. Available from: [Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Available from: [Link]
-
IUCrData. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available from: [Link]
-
Doc Brown's Chemistry. Mass spectrum of 1-bromo-2-methylpropane. Available from: [Link]
-
SpectraBase. Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]-. Available from: [Link]
-
ResearchGate. FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68,... Available from: [Link]
-
JOCPR. Quantitative Determination and Validation of Teneligliptine Hydrobromide Hydrate using FTIR Spectroscopy. Available from: [Link]
-
NIST WebBook. 1,2-Dibromoethylene. Available from: [Link]
-
ResearchGate. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]
-
West Virginia University. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
Sources
- 1. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 2. scbt.com [scbt.com]
- 3. 80819-91-6|this compound|BLD Pharm [bldpharm.com]
- 4. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrolidine Hydrobromide: Solubility and Stability for the Research Scientist
This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)pyrrolidine hydrobromide, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable data in drug development, this document synthesizes available information and established scientific principles to detail the solubility and stability characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective handling, analysis, and application.
Introduction: A Versatile Building Block
This compound is a pyrrolidine derivative that serves as a valuable building block in the synthesis of a variety of biologically active molecules. The pyrrolidine ring is a prevalent scaffold in many FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and desirable physicochemical properties into a molecule. The bromoethyl moiety imparts reactivity, making it a versatile precursor for introducing the pyrrolidinylethyl group into a target structure through nucleophilic substitution reactions.
This guide will delve into the critical parameters of solubility and stability, providing a framework for understanding its behavior in various laboratory and process settings.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Br₂N | [1] |
| Molecular Weight | 258.98 g/mol | [1] |
| CAS Number | 80819-91-6 | [1] |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | Not consistently reported; varies with purity | General knowledge |
Solubility Profile
| Solvent | Predicted Solubility | Rationale |
| Water | Highly Soluble | The ionic nature of the hydrobromide salt facilitates strong ion-dipole interactions with water molecules. |
| Methanol | Soluble | As a polar protic solvent, methanol can effectively solvate both the pyrrolidinium cation and the bromide anion. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the salt, though perhaps to a slightly lesser extent due to its lower polarity. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the cation. |
| Acetonitrile (ACN) | Moderately Soluble | While polar, acetonitrile is aprotic and may be a less effective solvent compared to protic solvents or DMSO for ionic compounds. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | As a nonpolar solvent, DCM is not expected to effectively solvate the ionic compound. |
| Toluene | Insoluble | A nonpolar aromatic solvent, not suitable for dissolving ionic salts. |
Experimental Protocol: Solubility Determination
A robust understanding of solubility is critical for downstream applications. The following protocol outlines a standard method for quantitative solubility determination.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
Visualization of the Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Degradation Pathways
This compound is generally stable under standard laboratory conditions when stored in a cool, dry, and dark place. However, its chemical structure suggests susceptibility to several degradation pathways, particularly hydrolysis and nucleophilic substitution.
4.1. Hydrolytic Degradation
The C-Br bond is susceptible to hydrolysis, especially under neutral to basic conditions. The probable mechanism involves the nucleophilic attack of water or hydroxide ions on the carbon atom attached to the bromine, leading to the formation of 1-(2-hydroxyethyl)pyrrolidine and hydrobromic acid.
-
Acidic Conditions: Under acidic conditions, the pyrrolidine nitrogen is protonated, which may slightly reduce the rate of hydrolysis by decreasing the nucleophilicity of the nitrogen. However, the C-Br bond remains susceptible to cleavage.
-
Neutral to Basic Conditions: In neutral or basic media, the rate of hydrolysis is expected to increase due to the presence of the stronger nucleophile, the hydroxide ion.
4.2. Intramolecular Cyclization
A potential and significant degradation pathway for 2-haloethylamines is intramolecular cyclization (intramolecular nucleophilic substitution) to form a three-membered aziridinium ring. This is a well-documented reaction for related compounds. The pyrrolidine nitrogen can act as an internal nucleophile, displacing the bromide ion. The resulting aziridinium ion is highly reactive and can subsequently react with nucleophiles present in the medium.
4.3. Photostability
While no specific photostability data is available, alkyl halides can be susceptible to photolytic cleavage of the carbon-halogen bond, which can generate radical species. It is therefore advisable to protect the compound from light.
4.4. Thermal Stability
Elevated temperatures can accelerate the degradation processes mentioned above. It is recommended to store the compound at refrigerated temperatures (2-8 °C) to minimize degradation.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound (e.g., 1 mg/mL solution)
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Water bath or oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Basic Hydrolysis: Mix the drug solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug or a solution to heat (e.g., 80 °C) in an oven.
-
Photodegradation: Expose the drug solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Prepare control samples (drug solution without stressor) and blank solutions (stressor without drug) for each condition.
-
Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the extent of degradation and profile the degradation products. The goal is to achieve 5-20% degradation.[3]
Visualization of Forced Degradation Workflow
Caption: Forced Degradation Study Workflow.
Analytical Methodologies
A robust analytical method is paramount for assessing the purity and stability of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the technique of choice.
5.1. Recommended HPLC Method
Given the polar and ionic nature of the compound, a reversed-phase HPLC method with a polar-embedded or polar-endcapped C18 column is recommended. The use of a mass spectrometry (MS) detector is highly advantageous for the identification of degradation products.
Proposed HPLC-MS Method Parameters:
| Parameter | Recommended Condition |
| Column | Polar-embedded or polar-endcapped C18 (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute the compound and any less polar impurities/degradants, then return to initial conditions. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detector | UV (e.g., 200-220 nm) and/or Mass Spectrometer (ESI+) |
5.2. Sample Preparation for Analysis
Dissolve an accurately weighed amount of the compound in a suitable diluent, such as a mixture of water and acetonitrile, to a final concentration within the linear range of the method.
Handling and Storage
To ensure the integrity of this compound, the following handling and storage procedures are recommended:
-
Storage: Store in a well-sealed container in a refrigerator (2-8 °C), protected from light and moisture.
-
Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a key synthetic intermediate whose utility is underpinned by a thorough understanding of its solubility and stability. This guide has provided a comprehensive overview of these properties, drawing upon established chemical principles and data from related compounds. The outlined experimental protocols for solubility determination, forced degradation studies, and analytical method development offer a practical framework for researchers to generate the specific data required for their applications. By adhering to the principles of scientific integrity and robust experimental design, scientists can confidently utilize this versatile building block in the advancement of pharmaceutical research and development.
References
-
ICH. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
ICH. (n.d.). Quality Guidelines. ICH. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Chemistry LibreTexts. (2019). 7.1 Alkyl Halides - Structure and Physical Properties. [Link]
-
PubMed. (2015). UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed. [Link]
-
Journal of Food and Drug Analysis. (n.d.). Validated stability-indicating HPLC method for the separation of pindolol enantiomers and its related substances. [Link]
-
PubMed Central. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
AMSbio. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
MDPI. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
RSC Publishing. (2015). Polar-solvent-free colloidal synthesis of highly luminescent alkylammonium lead halide perovskite nanocrystals. [Link]
-
RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
YouTube. (2017). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. [Link]
-
YouTube. (2020). The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the. [Link]
-
Chemistry LibreTexts. (2023). Physical Properties of Alkyl Halides. [Link]
-
Chemical Reviews. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]
-
YouTube. (2025). How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]
-
ACS Publications. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
-
PubMed Central. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. [Link]
-
MIT DSpace. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]
-
ACS Publications. (2025). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. [Link]
-
PubMed. (2025). Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. [Link]
-
UNICAM. (2021). Journal Pre-proof. [Link]
-
RSC Publishing. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. [Link]
-
MDPI. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. [Link]
-
RSC Publishing. (n.d.). Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes. [Link]
-
PubMed Central. (n.d.). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. [Link]
-
ACS Publications. (n.d.). Bridged Bicyclic gamma-Sultams by Intramolecular Flow Photochemical [2+2] Cycloaddition. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ResearchGate. (2015). Polar-solvent-free colloidal synthesis of highly luminescent alkylammonium lead halide perovskite nanocrystals. [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)pyrrolidine Hydrobromide from Pyrrolidine
This document provides a comprehensive technical overview for the synthesis of 1-(2-bromoethyl)pyrrolidine hydrobromide, a valuable building block in pharmaceutical and fine chemical synthesis. The guide is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the reaction mechanism, a field-proven experimental protocol, critical safety considerations, and methods for analytical characterization.
Introduction and Strategic Importance
1-(2-Bromoethyl)pyrrolidine and its hydrobromide salt are key intermediates in the synthesis of a wide range of biologically active molecules. The pyrrolidine moiety is a common scaffold in many natural products and pharmaceuticals, prized for its structural and chemical properties.[1] The bromoethyl group provides a reactive handle for subsequent nucleophilic substitution reactions, enabling the facile introduction of the pyrrolidine ring into larger, more complex molecular architectures. This guide delineates a reliable and scalable method for the preparation of this intermediate, starting from the readily available precursors, pyrrolidine and 1,2-dibromoethane.
Core Synthesis Principles: A Mechanistic Perspective
The synthesis of 1-(2-bromoethyl)pyrrolidine is fundamentally a nucleophilic substitution reaction. The core of the process relies on the nucleophilic character of the secondary amine in the pyrrolidine ring and the electrophilic nature of the carbon atoms in 1,2-dibromoethane.
Causality of Experimental Design:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine initiates a nucleophilic attack on one of the electrophilic methylene (-CH₂) carbons of 1,2-dibromoethane. This is a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.[2]
-
Control of Stoichiometry: A critical parameter in this synthesis is the molar ratio of the reactants. A common side reaction is the formation of a dimer, 1,2-di(pyrrolidin-1-yl)ethane, which occurs if a second molecule of pyrrolidine reacts with the initially formed 1-(2-bromoethyl)pyrrolidine. To suppress this undesired dialkylation, a significant excess of 1,2-dibromoethane is employed. This ensures that the pyrrolidine is more likely to encounter and react with a molecule of 1,2-dibromoethane rather than the mono-alkylated product.
-
Solvent and Temperature: The reaction is typically conducted under reflux in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).[2] These solvents are effective at solvating the transition state and the reactants, facilitating the Sₙ2 reaction. Heating to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Salt Formation for Purification: The free base form of 1-(2-bromoethyl)pyrrolidine is often an oil and can be challenging to purify.[3] Therefore, the synthesis concludes with the addition of hydrobromic acid (HBr). This protonates the basic nitrogen atom, forming the stable, crystalline this compound salt.[2] This salt is typically a solid that can be easily isolated and purified by recrystallization, enhancing its stability and handling characteristics.
Caption: Figure 1: S_N2 Reaction Mechanism
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and high yield. Adherence to the specified conditions and safety precautions is paramount.
Materials and Reagents
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Key Properties |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | Flammable, corrosive liquid |
| 1,2-Dibromoethane | 106-93-4 | C₂H₄Br₂ | 187.86 | Toxic, carcinogen, liquid[4] |
| Acetonitrile | 75-05-8 | C₂H₃N | 41.05 | Flammable liquid, solvent |
| Hydrobromic Acid | 10035-10-6 | HBr | 80.91 | Corrosive acid (48% aq. solution) |
| Acetone | 67-64-1 | C₃H₆O | 58.08 | Flammable liquid, for washing |
Equipment
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Dropping funnel
-
Calcium chloride drying tube
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube. The entire procedure must be conducted in a well-ventilated fume hood.
-
Reagent Charging: To the flask, add 1,2-dibromoethane (e.g., 1.0 mol) and acetonitrile (250 mL). Begin stirring.
-
Nucleophile Addition: In a dropping funnel, place pyrrolidine (e.g., 0.2 mol). Add the pyrrolidine dropwise to the stirred solution of 1,2-dibromoethane over approximately 30 minutes. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 4-6 hours.[5] The progress can be monitored by TLC if desired, but the reaction is typically run for a fixed duration.
-
Solvent Removal: Cool the reaction mixture to room temperature. Remove the acetonitrile and excess 1,2-dibromoethane using a rotary evaporator.
-
Salt Formation: Dissolve the resulting oily residue in a minimal amount of a suitable solvent like isopropanol or ethanol. Cool the solution in an ice bath.
-
Precipitation: Slowly add a 48% aqueous solution of hydrobromic acid (HBr) dropwise with vigorous stirring until the solution is acidic (test with pH paper). The this compound salt will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter with cold acetone until the washings are colorless.[6] For higher purity, the product can be recrystallized from ethanol.
-
Drying: Dry the purified white crystalline solid under vacuum at 50-55°C to a constant weight.[5]
Caption: Figure 2: Experimental Workflow
Analytical Characterization for Product Validation
To ensure the identity and purity of the synthesized this compound, the following analytical techniques are essential.
-
Melting Point (MP): The purified product should exhibit a sharp melting point, which can be compared to literature values.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. The expected signals are:
-
A triplet corresponding to the two protons of the -CH₂Br group.
-
A triplet corresponding to the two protons of the -NCH₂- group adjacent to the bromoethyl chain.
-
Multiplets for the four protons on the pyrrolidine ring alpha to the nitrogen.
-
A multiplet for the four protons on the pyrrolidine ring beta to the nitrogen.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the cation (1-(2-bromoethyl)pyrrolidine). The spectrum is expected to show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br).
Critical Safety and Handling Protocols (EHS)
The reagents used in this synthesis possess significant hazards. Strict adherence to safety protocols is mandatory.
| Chemical | Hazard Summary | Handling Precautions |
| Pyrrolidine | Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.[7] | Use in a fume hood. Wear nitrile gloves, splash goggles, and a flame-retardant lab coat. Keep away from ignition sources.[7] |
| 1,2-Dibromoethane | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause cancer.[8][9] | Use only in a closed system or with adequate local exhaust ventilation.[9][10] Wear appropriate PPE, including chemically resistant gloves and eye protection.[8] |
| Hydrobromic Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with extreme care in a fume hood. Wear acid-resistant gloves, a face shield, and a lab coat. |
Waste Disposal: All organic and aqueous waste streams should be segregated and disposed of in accordance with institutional and local environmental regulations. Halogenated organic waste must be collected separately.
References
- Google Patents.
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide. [Link]
-
PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link]
-
Chemsrc. 1-(2-Bromoethyl)pyrrolidine. [Link]
-
New Jersey Department of Health. Pyrrolidine - Hazard Summary. [Link]
-
ResearchGate. Reaction of 1,2-dibromoethane with primary amines. [Link]
-
Agilent. 1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. [Link]
-
Wikipedia. 1,2-Dibromoethane. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 3. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8 | Chemsrc [chemsrc.com]
- 4. 1,2-Dibromoethane - Wikipedia [en.wikipedia.org]
- 5. WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nj.gov [nj.gov]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. agilent.com [agilent.com]
Purity and characterization of 1-(2-Bromoethyl)pyrrolidine hydrobromide
An In-depth Technical Guide to the Purity and Characterization of 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Abstract
This compound is a pivotal building block in modern organic synthesis, particularly valued in the development of pharmaceutical agents. Its utility as a reactive intermediate necessitates a stringent assessment of its purity and structural integrity to ensure the reliability of subsequent synthetic transformations and the quality of the final active pharmaceutical ingredients. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of this compound. We delve into the causality behind methodological choices and present a suite of orthogonal analytical techniques—including NMR, MS, FTIR, and HPLC—that form a self-validating system for quality control. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Strategic Importance of a Versatile Building Block
This compound is a heterocyclic compound featuring a pyrrolidine ring N-substituted with a bromoethyl group.[1] It serves as a key precursor in medicinal chemistry for introducing the pyrrolidinoethyl moiety into more complex molecular architectures.[1][2] The compound is supplied as a hydrobromide salt, which confers greater stability and ease of handling compared to its hygroscopic free base form.[1][2]
The purity of this reagent is paramount. Impurities can lead to undesirable side reactions, complicate purification of downstream products, and ultimately compromise the yield and efficacy of the target molecule. Therefore, a multi-faceted analytical approach is not merely recommended but essential for its qualification.
Table 1: Physicochemical Properties of 1-(2-Bromoethyl)pyrrolidine and its Hydrobromide Salt
| Property | 1-(2-Bromoethyl)pyrrolidine (Free Base) | This compound (Salt) |
| CAS Number | 54035-94-8[3][4] | 80819-91-6[5][6] |
| Molecular Formula | C₆H₁₂BrN[3][4] | C₆H₁₃Br₂N[5] |
| Molecular Weight | 178.07 g/mol [3][4] | 258.98 g/mol [5][6] |
| Appearance | Data not available | White crystalline solid[1] |
| Melting Point | Not applicable | 190-195 °C[6] |
| Solubility | Data not available | Soluble in water and polar organic solvents[1] |
Synthesis and Purification: From Precursors to a Purified Reagent
Synthetic Pathway
The most common synthesis of this compound involves a nucleophilic substitution reaction between pyrrolidine and 1,2-dibromoethane.[1] The nitrogen atom of the pyrrolidine ring acts as a nucleophile, displacing one of the bromine atoms on the dibromoethane.[1] The reaction is typically performed under reflux in a suitable solvent like acetonitrile.[1] The resulting free base is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr).[1] This step is crucial as the salt is a stable, crystalline solid, facilitating purification and storage.[1][2]
Purification by Anti-Solvent Crystallization
A robust method for purifying the hydrobromide salt is anti-solvent crystallization. The rationale behind this choice is the high polarity of the ionic salt, which makes it highly soluble in polar solvents (like isopropanol or ethanol) but poorly soluble in non-polar anti-solvents (like diethyl ether or methyl tert-butyl ether). Impurities, particularly unreacted starting materials or non-ionic byproducts, often have different solubility profiles and will remain in the solvent mixture. This technique can effectively yield material with >99% purity.
Experimental Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a warm polar solvent (e.g., isopropanol).
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add a non-polar anti-solvent (e.g., diethyl ether) to the warm solution with gentle stirring until the solution becomes persistently turbid.
-
Cooling & Maturation: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-55 °C) to a constant weight.[7]
Caption: Workflow for the synthesis and purification of this compound.
Comprehensive Characterization: A Multi-Technique Approach
No single analytical technique is sufficient to confirm both the identity and purity of a compound. A combination of spectroscopic and chromatographic methods provides a holistic and reliable assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei (¹H and ¹³C). It confirms the connectivity of atoms and the chemical environment of each proton and carbon atom, making it the most powerful tool for structural elucidation.[8]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often suitable for hydrobromide salts.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Ensure proper shimming for high resolution. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Data Interpretation & Expected Results:
The hydrobromide salt will likely exist in a protonated state in solution, which will influence the chemical shifts of the protons and carbons near the nitrogen atom. The following are predicted spectral data:
-
¹H NMR:
-
The spectrum should show four distinct signals corresponding to the four unique sets of protons in the molecule.
-
The protons on the carbon adjacent to the bromine atom (Br-CH₂ ) will be the most deshielded, appearing furthest downfield.
-
Protons on the pyrrolidine ring will show characteristic multiplets.
-
-
¹³C NMR:
-
The spectrum should exhibit four signals, corresponding to the four non-equivalent carbon environments.
-
The carbon atom bonded to bromine (C H₂-Br) will be significantly downfield due to the electronegativity of the halogen.[9][10] The carbon atoms of the pyrrolidine ring will appear at distinct chemical shifts.[9]
-
Table 2: Predicted NMR Spectral Data (in D₂O)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -CH₂-Br | ~3.7 (t) | ~28-32 |
| N⁺-CH₂-CH₂-Br | ~3.6 (t) | ~55-59 |
| N⁺-(CH₂)₂- | ~3.4 (m) | ~53-57 |
| -CH₂-CH₂-N⁺- | ~2.1 (m) | ~22-26 |
(Note: These are estimated values. 't' = triplet, 'm' = multiplet. Actual shifts may vary based on solvent and concentration.)
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the presence of specific functional groups.[11]
Experimental Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with ~100 mg of dry, IR-grade KBr and pressing the mixture into a translucent disk.[11]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation & Expected Results:
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.[12]
-
N⁺-H Stretching: A broad absorption band may be present in the 2400-2700 cm⁻¹ region, characteristic of a secondary ammonium salt.
-
C-N Stretching: This will appear in the fingerprint region, typically around 1000-1200 cm⁻¹.
-
C-Br Stretching: A characteristic absorption for the carbon-bromine bond is expected in the 500-600 cm⁻¹ range.
Mass Spectrometry (MS)
Principle: Mass spectrometry ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It is used to confirm the molecular weight of the compound and can provide structural information from its fragmentation pattern.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is well-suited for polar, pre-ionized salts.
Data Interpretation & Expected Results:
-
The primary observation in positive-ion mode ESI-MS will be the molecular ion of the free base [M+H]⁺, as the hydrobromide salt dissociates in solution.
-
The expected m/z for the [M+H]⁺ ion of C₆H₁₂BrN is approximately 178.02 and 180.02, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio). Seeing this characteristic isotopic pattern is a strong confirmation of a monobrominated compound.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture.[13] For purity analysis, it separates the main compound from any impurities, and the area of each peak is proportional to its concentration.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV or a universal detector like a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is required, as the analyte lacks a strong UV chromophore.[13]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape, is typically effective.
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and monitor the elution profile. Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.
Data Interpretation & Expected Results:
A pure sample (>99%) will show a single major peak with a stable retention time. Any other peaks are considered impurities.[14] The total percentage of impurities should be below the acceptable limit for the intended application (e.g., <1.0%).[14]
Caption: A multi-technique workflow for the comprehensive characterization of the compound.
Safety and Handling
Conclusion
The quality of this compound is foundational to its successful application in research and development. A rigorous quality control process, built on the principles of orthogonal analytical techniques, is indispensable. By integrating data from NMR for structure, MS for molecular weight, FTIR for functional group confirmation, and HPLC for purity assessment, researchers can establish a high degree of confidence in the material's identity, strength, and purity. This comprehensive characterization ensures reproducibility in synthetic protocols and contributes to the overall integrity of the scientific or drug development process.
References
-
Chemsrc. (2025). 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethyl)pyrrolidine-2,5-dione. Retrieved January 26, 2026, from [Link]
- Google Patents. (2011). WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide.
-
The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved January 26, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved January 26, 2026, from [Link]
-
Kumar, A. P., et al. (n.d.). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68.... Retrieved January 26, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Determination and Validation of Teneligliptine Hydrobromide Hydrate using FTIR Spectroscopy. Retrieved January 26, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved January 26, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]
-
Pieters, L. A., & Vlietinck, A. J. (1989). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1405-71. Retrieved January 26, 2026, from [Link]
Sources
- 1. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 2. This compound | 80819-91-6 | Benchchem [benchchem.com]
- 3. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8 | Chemsrc [chemsrc.com]
- 4. guidechem.com [guidechem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | 80819-91-6 [sigmaaldrich.com]
- 7. WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide - Google Patents [patents.google.com]
- 8. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
The Strategic Application of 1-(2-Bromoethyl)pyrrolidine Hydrobromide in Modern Synthetic Chemistry: A Technical Guide for Drug Discovery Professionals
Preamble: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery and medicinal chemistry, the pyrrolidine motif stands as a cornerstone of molecular design.[1] Its prevalence in a multitude of biologically active compounds underscores its significance as a privileged scaffold.[1] This guide delves into the technical nuances of a key reagent that facilitates the incorporation of this valuable moiety: 1-(2-Bromoethyl)pyrrolidine hydrobromide. This stable, crystalline solid serves as a potent electrophile, enabling the strategic introduction of the pyrrolidinoethyl group onto a wide array of nucleophilic substrates.[2] Through a comprehensive exploration of its chemical properties, reactivity, and practical applications, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this reagent in their synthetic endeavors.
Core Chemical and Physical Characteristics
A thorough understanding of a reagent's physicochemical properties is paramount for its effective and safe utilization in the laboratory. The hydrobromide salt of 1-(2-bromoethyl)pyrrolidine offers advantages in terms of handling and stability over its free base counterpart.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 80819-91-6 | [3] |
| Molecular Formula | C₆H₁₃Br₂N | [3] |
| Molecular Weight | 258.98 g/mol | [3] |
| Melting Point | 190-195 °C | |
| Appearance | White crystalline solid | [4] |
| Solubility | Soluble in water and polar organic solvents | [4] |
| Density (Free Base) | 1.4 ± 0.1 g/cm³ | [5] |
| Boiling Point (Free Base) | 188.2 ± 23.0 °C at 760 mmHg | [5] |
| Flash Point (Free Base) | 67.6 ± 22.6 °C | [5] |
The Chemistry of Alkylation: A Mechanistic Perspective
The utility of this compound as a research chemical is primarily rooted in its function as an alkylating agent. The core of its reactivity lies in the carbon-bromine bond, where the electronegative bromine atom polarizes the bond, rendering the adjacent carbon atom electrophilic and susceptible to nucleophilic attack.[2] This reactivity is harnessed in nucleophilic substitution reactions, most commonly proceeding via an SN2 mechanism.
The SN2 Pathway: A Concerted Dance of Bonds
The reaction with a nucleophile (Nu⁻) is a concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. This bimolecular reaction's rate is dependent on the concentration of both the substrate and the nucleophile.
-
Nucleophilic Attack: A lone pair of electrons from the nucleophile initiates the formation of a new carbon-nucleophile bond.
-
Transition State: A transient, high-energy state is formed where both the incoming nucleophile and the departing bromide are partially bonded to the carbon atom.
-
Inversion of Stereochemistry: If the electrophilic carbon is a stereocenter, the SN2 mechanism results in an inversion of its configuration.
-
Leaving Group Departure: The carbon-bromine bond breaks, and the stable bromide ion is displaced.
Caption: Generalized SN2 reaction mechanism.
Synthetic Applications in Drug Discovery: A Case Study
The true measure of a research chemical's value lies in its successful application in the synthesis of biologically relevant molecules. This compound has been implicated in the synthesis of various compounds, including synthetic cathinones like α-D2PV (1,2-diphenyl-2-pyrrolidin-1-ylethanone).[1][6] This class of compounds has been investigated for its stimulant properties.[1]
Exemplary Synthesis: N-Alkylation of Diphenylacetonitrile
A key step in the synthesis of α-D2PV and related structures involves the N-alkylation of a carbanion, such as that derived from diphenylacetonitrile, with 1-(2-bromoethyl)pyrrolidine.
Caption: Synthetic route to α-D2PV.
Experimental Protocol: A Self-Validating System
The following protocol for the N-alkylation of a secondary amine with an alkyl bromide is adapted from established methodologies and serves as a robust starting point for reactions with this compound.[7] The causality behind each step is explained to ensure a deep understanding of the process.
N-Alkylation of Piperidine with an Alkyl Bromide
Objective: To synthesize an N-alkylated piperidine via nucleophilic substitution.
Materials:
-
Piperidine
-
Alkyl bromide (e.g., this compound)
-
Anhydrous acetonitrile
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous dimethylformamide (DMF) (alternative solvent)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Syringe pump (recommended for slow addition)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. This inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen.
-
Reagent Preparation: In the reaction flask, prepare a 0.1 M solution of piperidine in anhydrous acetonitrile. The use of an anhydrous solvent is critical to prevent hydrolysis of the alkyl bromide and to ensure the efficiency of the base.
-
Base Addition (if using the hydrobromide salt): Add 1.1 equivalents of a non-nucleophilic base, such as potassium carbonate, to the reaction mixture. The base is necessary to neutralize the hydrobromic acid that is complexed with the pyrrolidine nitrogen, thus liberating the free base for the subsequent reaction. An alternative, stronger base like sodium hydride can be used in an anhydrous solvent like DMF, which would be added portion-wise at 0 °C.[7]
-
Slow Addition of the Alkylating Agent: Slowly add 1.0 equivalent of 1-(2-bromoethyl)pyrrolidine (or its hydrobromide salt if the base is already present) to the stirred solution of the nucleophile over several hours at room temperature.[7] A syringe pump is highly recommended for this step to maintain a low concentration of the electrophile, which minimizes the potential for undesired side reactions such as the formation of quaternary ammonium salts.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like potassium carbonate was used, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-alkylated product.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: Prevents hydrolysis of the alkyl bromide and ensures the base's effectiveness.
-
Inert Atmosphere: Protects the reagents and intermediates from degradation by oxygen and moisture.
-
Slow Addition: Maintains a high ratio of nucleophile to electrophile, favoring mono-alkylation and minimizing the formation of byproducts.
-
Choice of Base: A non-nucleophilic base is chosen to avoid competing with the desired nucleophile. The strength of the base should be sufficient to deprotonate the nucleophile or neutralize the acid.
-
Solvent Selection: Acetonitrile and DMF are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) relatively free and reactive.
Safety and Handling: A Commitment to Laboratory Welfare
This compound is a reactive chemical and must be handled with appropriate safety precautions. The following information is based on the GHS classifications for this compound.
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound is a valuable and versatile research chemical that provides a reliable means of introducing the pyrrolidinoethyl moiety into a diverse range of molecular scaffolds. Its predictable reactivity via the SN2 mechanism, coupled with its stability as a hydrobromide salt, makes it a strategic asset in the design and synthesis of novel compounds for drug discovery. By understanding the mechanistic underpinnings of its reactivity and adhering to rigorous experimental protocols and safety guidelines, researchers can effectively harness the synthetic potential of this important building block to advance the frontiers of medicinal chemistry.
References
-
ACS Publications. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Retrieved January 25, 2026, from [Link]
-
ChemSrc. (2025, August 25). 1-(2-Bromoethyl)pyrrolidine. Retrieved January 25, 2026, from [Link]
- Gaudreault, F., et al. (2024). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Acta Crystallographica Section C: Structural Chemistry, 80(3), 91-97.
-
ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or 'α-D2PV': a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol. Retrieved January 25, 2026, from [Link]
-
Wang, C., et al. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethyl)pyrrolidine-2,5-dione. Retrieved January 25, 2026, from [Link]
- Ivanova, A. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493.
Sources
- 1. Crystal structure and analytical profile of 1,2-diphenyl-2-pyrrolidin-1-ylethanone hydrochloride or ‘α-D2PV’: a synthetic cathinone seized by law enforcement, along with its diluent sugar, myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 80819-91-6 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 5. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Use of 1-(2-Bromoethyl)pyrrolidine Hydrobromide in Nucleophilic Substitution for Drug Discovery
Preamble: The Strategic Importance of the Pyrrolidine Moiety
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold. Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, a critical factor for enhancing binding affinity and selectivity to biological targets.[1] The pyrrolidine nucleus is a cornerstone in numerous FDA-approved drugs and natural products, demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and CNS-modulating properties.[1][2][3]
1-(2-Bromoethyl)pyrrolidine hydrobromide is a versatile and highly valuable building block for introducing this key pharmacophore. It acts as a potent electrophile, enabling the covalent attachment of the N-ethylpyrrolidine group to a wide array of nucleophiles. This guide provides an in-depth analysis of the underlying reaction mechanisms, field-tested protocols, and the critical decision-making processes required for the successful application of this reagent in complex molecule synthesis.
Mechanistic Underpinnings: The SN2 Pathway
The reaction of 1-(2-bromoethyl)pyrrolidine with a nucleophile proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[4] Understanding this pathway is paramount for optimizing reaction conditions and predicting outcomes.
Key Mechanistic Features:
-
Concerted Process: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
-
Stereospecificity: The reaction proceeds with an inversion of configuration at the electrophilic carbon center. While the carbon being attacked in 1-(2-bromoethyl)pyrrolidine is not a stereocenter itself, this principle is fundamental to SN2 reactions.[5]
-
Steric Hindrance: As a primary alkyl halide, the electrophilic carbon is relatively unhindered, making it an ideal substrate for the SN2 pathway.
The use of the hydrobromide salt form enhances the reagent's stability and shelf-life.[6] However, for the substitution reaction to proceed, the acidic proton on the pyrrolidine nitrogen must be neutralized. More importantly, the nucleophile must be sufficiently activated, which often requires deprotonation by a base.
Caption: SN2 mechanism for nucleophilic substitution.
Core Protocol: N-Alkylation of a Secondary Amine
This protocol provides a robust, general procedure for the N-alkylation of a secondary amine, a common transformation in pharmaceutical synthesis.
3.1. Rationale for Component Selection:
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are superior solvent choices. As polar aprotic solvents, they effectively solvate the cationic species involved without interfering with the nucleophile's reactivity.
-
Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is a cost-effective, non-nucleophilic solid that is strong enough to deprotonate the secondary amine starting material and neutralize the HBr generated, but not so strong as to cause significant side reactions. Its heterogeneity simplifies removal during work-up (simple filtration).
-
Temperature: Moderate heating (60-80 °C) is often required to overcome the activation energy of the reaction, ensuring a reasonable reaction rate without promoting decomposition.[7]
3.2. Step-by-Step Experimental Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq) and potassium carbonate (2.0-2.5 eq). Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Reagent Addition: Add this compound (1.1-1.2 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 70 °C and maintain stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).
-
Work-up (Aqueous):
-
Cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with water (2x) and then with brine (1x).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.
-
Protocol Variations & Data Summary
The versatility of this compound extends to various nucleophiles. The choice of base and solvent is critical and must be adapted to the specific pKa and solubility of the nucleophilic substrate.
| Nucleophile Type | Example Nucleophile | Recommended Base | Solvent | Temp (°C) | Typical Yield | Notes & Rationale |
| O-Alkylation | Phenol | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 60-100 | 75-95% | Cesium carbonate can accelerate reactions with less acidic phenols due to the "cesium effect." |
| N-Alkylation | Indole | NaH, K₂CO₃ | DMF, THF | 25-80 | 80-98% | NaH is a strong, non-nucleophilic base suitable for deprotonating N-H bonds of heterocycles.[7] Must be handled with extreme care. |
| N-Alkylation | Sulfonamide | K₂CO₃, DBU | DMF | 50-90 | 70-90% | The sulfonamide proton is acidic enough to be removed by K₂CO₃. DBU offers a homogeneous strong base alternative. |
| S-Alkylation | Thiophenol | K₂CO₃, Et₃N | Ethanol, MeCN | 25-60 | 85-99% | Thiolates are excellent nucleophiles, often allowing for reactions at lower temperatures. Triethylamine (Et₃N) can be used as a soluble organic base. |
Experimental Workflow & Logic
A successful synthesis relies on a logical and systematic workflow, from initial setup to final purification. Each step is designed to maximize yield and purity while ensuring safety and reproducibility.
Caption: Generalized workflow for nucleophilic substitution.
Safety & Handling: A Non-Negotiable Priority
This compound and its derivatives are reactive chemical entities that require careful handling.
-
Hazard Profile: This class of compounds is often associated with warnings for acute oral toxicity, skin irritation, and potential for causing allergic skin reactions or respiratory irritation.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[10][11]
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[12] Avoid inhalation of dust or vapors and prevent skin contact.[9]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
References
-
Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. [Link]
-
Tripodi, F., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
PrepChem. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. [Link]
-
PubChem. 1-(2-Bromoethyl)pyrrolidine-2,5-dione. National Center for Biotechnology Information. [Link]
-
ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]
- Google Patents. Synthesis of pyrrolidine.
-
Chemistry LibreTexts. The Discovery of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. NIH. [Link]
-
National Institutes of Health. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. NIH. [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.com. [Link]
-
Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]
-
National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. NIH. [Link]
-
Juniper Publishers. Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Chemos. [Link]
-
Royal Society of Chemistry. Microfluidic synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed cyclization of styrene, α-bromoalkyl esters and primary amines. RSC Publishing. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-(2-Bromoethyl)pyrrolidine-2,5-dione | C6H8BrNO2 | CID 13561395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for N-Alkylation with 1-(2-Bromoethyl)pyrrolidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the experimental protocol for N-alkylation reactions utilizing 1-(2-bromoethyl)pyrrolidine hydrobromide. This reagent is a valuable building block in medicinal chemistry and drug development for the introduction of a pyrrolidinoethyl moiety onto a variety of nitrogen-containing scaffolds. This document provides a thorough examination of the reaction mechanism, a detailed step-by-step experimental protocol, safety and handling guidelines, and a summary of key reaction parameters to facilitate successful synthesis.
Introduction
N-alkylation is a fundamental transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to construct more complex amine-containing molecules.[1] The introduction of a pyrrolidine ring, a common motif in FDA-approved drugs, can significantly influence the pharmacological properties of a molecule, including its potency, selectivity, and pharmacokinetic profile.[2][3] this compound serves as a key reagent for installing the pyrrolidinoethyl group, a substructure present in numerous biologically active compounds. This application note provides a robust protocol for its use in N-alkylation reactions, aimed at researchers in both academic and industrial settings.
Reaction Mechanism and Scientific Rationale
The N-alkylation of a primary or secondary amine with this compound proceeds via a nucleophilic aliphatic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the substrate acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine.[4]
Key Mechanistic Steps:
-
Deprotonation of the Nucleophile: The reaction is typically carried out in the presence of a base.[1] The base serves two critical roles: it neutralizes the hydrobromic acid salt of the alkylating agent, and it deprotonates the starting amine (or other N-H containing substrate), thereby increasing its nucleophilicity. Common bases for this transformation include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[5][6] The choice of a relatively weak inorganic base is often sufficient and helps to avoid potential side reactions that might occur with stronger bases.
-
Nucleophilic Attack: The deprotonated, and therefore more nucleophilic, amine attacks the carbon atom bearing the bromine atom, displacing the bromide ion as the leaving group. This concerted step forms the new carbon-nitrogen bond.
-
Proton Transfer: An acid-base reaction follows the initial alkylation, where any excess amine or the added base neutralizes the initially formed ammonium salt, yielding the final neutral N-alkylated product.[7]
A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation.[1][4] The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and potentially a quaternary ammonium salt.[4][8] To favor mono-alkylation, a common strategy is to use a large excess of the starting amine.
Visualizing the Experimental Workflow
Caption: A generalized workflow for the N-alkylation protocol.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a primary or secondary amine. The specific conditions may require optimization based on the reactivity of the substrate.
Materials and Reagents:
-
Nitrogen-containing substrate (e.g., primary or secondary amine, aniline, indole)
-
This compound (CAS: 80819-91-6)[9]
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the nitrogen-containing substrate (1.0 eq).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) or cesium carbonate (1.5-2.0 eq).
-
Add this compound (1.1-1.5 eq).
-
Add a sufficient volume of anhydrous DMF or acetonitrile to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 60-80 °C under a nitrogen atmosphere.[1][10] The optimal temperature will depend on the nucleophilicity of the substrate.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.[11]
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).[10]
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-alkylated product.[12]
Summary of Reaction Parameters
| Parameter | Typical Conditions | Rationale & Considerations |
| Substrate | Primary/secondary amines, anilines, indoles, sulfonamides | Nucleophilicity of the substrate will dictate reaction temperature and time. Steric hindrance around the nitrogen atom can slow the reaction. |
| Alkylating Agent | This compound | Typically used in a slight excess (1.1-1.5 eq) to ensure complete consumption of the starting material. |
| Base | K₂CO₃, Cs₂CO₃ | Anhydrous conditions are important. Cs₂CO₃ is more soluble and can be more effective for less reactive substrates.[13] |
| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic solvents are ideal for SN2 reactions. Ensure the solvent is dry to prevent unwanted side reactions. |
| Temperature | Room Temperature to 80 °C | More nucleophilic amines may react at room temperature, while less reactive substrates like anilines or indoles may require heating.[10] |
| Reaction Time | 2-24 hours | Monitor by TLC or LC-MS to determine the point of completion. |
Safety and Handling
This compound and its related free base are classified as hazardous substances.[14]
-
Hazards: Harmful if swallowed.[13] Causes skin and serious eye irritation.[14] May cause respiratory irritation and allergic skin reactions.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[16]
-
Handling: Handle in a well-ventilated fume hood.[16] Avoid inhalation of dust and contact with skin and eyes.[16] Wash hands thoroughly after handling.[14]
-
First Aid:
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this reagent.[14][15]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the N-alkylation of various nitrogen-containing substrates using this compound. By understanding the underlying mechanism and following the outlined procedures for reaction execution, work-up, and safety, researchers can effectively utilize this versatile reagent in the synthesis of novel compounds for drug discovery and development.
References
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
YouTube. Alkylation of Amines. [Link]
-
National Center for Biotechnology Information. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. [Link]
- Google Patents.
-
PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
Chemsrc. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8. [Link]
-
National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]
-
ResearchGate. How do you purify N-vinylpyrrolidinone?. [Link]
-
National Center for Biotechnology Information. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. [Link]
-
Bohrium. The Regiospecific N-Alkylation of Heterocyclic Ketene Aminals with Ethyl Bromoacetate: A Facile Route to 3-Pyrrolidinone Fused Diazaheterocycles. [Link]
-
ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. [Link]
-
Journal of the American Chemical Society. PREPARATION OF PYRROLIDINES. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
Use of 1-(2-Bromoethyl)pyrrolidine hydrobromide in medicinal chemistry.
An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(2-Bromoethyl)pyrrolidine hydrobromide in medicinal chemistry.
Introduction: The Strategic Importance of the Pyrrolidine Moiety
In the landscape of modern drug discovery, the five-membered pyrrolidine ring stands out as a "privileged scaffold." Its prevalence in FDA-approved drugs is a testament to its versatile and favorable properties. The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is crucial for specific and high-affinity interactions with biological targets.[1] this compound is a key reagent that provides medicinal chemists with a direct and efficient tool to introduce the valuable N-ethylpyrrolidine moiety onto a wide range of molecular frameworks. This functional group is a cornerstone in the structure of numerous clinically significant agents, particularly in the realms of antihistamines and anticholinergic drugs.
This guide serves as a comprehensive technical resource, detailing the strategic application of this compound. It moves beyond simple procedural descriptions to explain the underlying chemical principles, the rationale for its use in specific therapeutic classes, and provides detailed, field-tested protocols for its successful implementation in the laboratory.
Reagent Profile and Safety Data
Before incorporating any reagent into a synthetic workflow, a thorough understanding of its physical properties and safety requirements is paramount. This compound is a stable, crystalline solid, which simplifies handling and weighing compared to its freebase form.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 80819-91-6 | [2] |
| Molecular Formula | C₆H₁₃Br₂N | [2] |
| Molecular Weight | 258.98 g/mol | [2][3] |
| Appearance | Powder | [3] |
| Melting Point | 190-195 °C | [3] |
| Storage Temperature | 4 °C | [3] |
Note: Data for the freebase, 1-(2-Bromoethyl)pyrrolidine (CAS 54035-94-8), includes a boiling point of 188.2±23.0 °C and a density of 1.4±0.1 g/cm³.[4]
Table 2: Hazard Identification and Safety Precautions
| Hazard Class | Statement | Precautionary Measures | Source |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of water. | [5] |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection. P337+P313: If eye irritation persists: Get medical advice. | [5] |
| Acute Toxicity | H302: Harmful if swallowed. | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [3] |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air. | [3] |
Expert Insight: The hydrobromide salt form enhances the reagent's stability and makes it less volatile. However, it necessitates the use of at least two equivalents of a base in subsequent reactions: one to neutralize the HBr salt and a second to facilitate the desired nucleophilic substitution reaction.
Core Application: The N-Alkylation Reaction
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions, most commonly for the alkylation of nitrogen, oxygen, or sulfur nucleophiles. This provides a robust method for forging critical carbon-heteroatom bonds.
The reaction typically proceeds via an SN2 mechanism. A base is used to deprotonate the nucleophile, increasing its reactivity towards the electrophilic carbon of the bromoethyl group. The choice of base, solvent, and temperature is critical and depends heavily on the nucleophilicity and steric hindrance of the substrate.
Caption: General workflow for SN2 alkylation using 1-(2-Bromoethyl)pyrrolidine.
Application Note I: Synthesis of H₁-Antihistamine Scaffolds
The N,N-disubstituted aminoethyl ether is a classic pharmacophore for H₁-antihistamines. Clemastine is a prominent example, featuring a 2-(2-pyrrolidin-1-yl)ethyl ether moiety that is critical for its potent and long-acting antagonist activity.[6] The pyrrolidine ring, in this context, provides the basic nitrogen center necessary for receptor binding while contributing to an optimal pharmacokinetic profile.
Synthetic Strategy: Williamson Ether Synthesis
The key bond construction in the synthesis of clemastine and its analogs is the formation of the ether linkage. This is typically achieved via a Williamson ether synthesis, where an alcohol (or its corresponding alkoxide) acts as the nucleophile, attacking the electrophilic 1-(2-bromoethyl)pyrrolidine.
Caption: Synthetic workflow for a Clemastine analog via Williamson ether synthesis.
Protocol 1: Synthesis of a Clemastine-Type Analog
This protocol describes a general procedure for the O-alkylation of a diaryl tertiary alcohol with this compound.
Materials:
-
Diaryl tertiary alcohol precursor (1.0 eq)
-
This compound (1.5 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aq. NH₄Cl, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the diaryl tertiary alcohol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add the sodium hydride (3.0 eq) portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the highly reactive alkoxide nucleophile. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Dissolve this compound (1.5 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture. Causality: Using a slight excess of the alkylating agent ensures complete consumption of the valuable alkoxide intermediate. The hydrobromide requires the excess base for in-situ neutralization to the reactive freebase form.
-
Reaction: Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting alcohol is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to 0 °C and cautiously quench the reaction by slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N,N-disubstituted aminoethyl ether.
Application Note II: Synthesis of Muscarinic Receptor Antagonists
The N-ethylpyrrolidine group is also a key structural feature in many muscarinic acetylcholine receptor (mAChR) antagonists.[7][8] These drugs are used to treat a variety of conditions, including Parkinson's disease (e.g., Procyclidine) and overactive bladder.[9][10] The tertiary amine of the pyrrolidine ring is typically protonated at physiological pH, allowing it to form a critical ionic bond with a conserved aspartate residue in the binding pocket of muscarinic receptors.
Synthetic Strategy: N-Alkylation of Secondary Amines
A common strategy to synthesize these antagonists involves the N-alkylation of a secondary amine precursor with 1-(2-bromoethyl)pyrrolidine. This directly installs the required tertiary amine pharmacophore.
Caption: Experimental workflow for synthesizing a muscarinic antagonist core.
Protocol 2: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a robust method for coupling 1-(2-bromoethyl)pyrrolidine with a generic secondary amine.
Materials:
-
Secondary amine precursor (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous powder (3.0 eq)
-
Acetonitrile (CH₃CN) or DMF
-
Potassium iodide (KI) (0.1 eq, optional catalyst)
-
Dichloromethane (DCM), Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask, add the secondary amine (1.0 eq), this compound (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Catalyst (Optional): Add a catalytic amount of potassium iodide (0.1 eq). Causality: KI can accelerate the reaction via the Finkelstein reaction, where the bromide is transiently replaced by the more reactive iodide, which is a better leaving group.
-
Solvent & Heating: Add acetonitrile to the flask to a concentration of 0.3-0.5 M. Stir the suspension and heat to reflux (approx. 82 °C). Causality: K₂CO₃ is a moderately strong base suitable for deprotonating many secondary amines and neutralizing the HBr salt. It has limited solubility, creating a solid-liquid phase reaction that is often clean and easy to work up. Acetonitrile is a polar aprotic solvent that effectively solvates the reactants without interfering with the SN2 reaction.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction may take 6-24 hours.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃, KBr). Rinse the filter cake with a small amount of acetonitrile or DCM.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water (2x) to remove any remaining inorganic salts or highly polar impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tertiary amine product.
-
Purification: Purify the product as needed by flash column chromatography or by salt formation and recrystallization.
Table 3: Troubleshooting Common Alkylation Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently strong base; Steric hindrance at the nucleophile; Low reaction temperature. | Switch to a stronger base (e.g., Cs₂CO₃, NaH). Increase the reaction temperature. Add a catalytic amount of KI. |
| Formation of Side Products | Over-alkylation (if primary amine used); Elimination reaction (E2). | Use a less hindered base. Run the reaction at a lower temperature. For primary amines, use a large excess of the amine. |
| Difficult Purification | Product and starting material have similar polarity. | Convert the tertiary amine product to its HCl or fumarate salt, which may be crystalline and easily purified by recrystallization. |
Conclusion
This compound is more than a simple alkylating agent; it is a strategic building block for installing a pharmacologically validated moiety into drug candidates. Its effective use in constructing H₁-antagonists and muscarinic receptor antagonists underscores its importance in medicinal chemistry. By understanding the principles of the underlying SN2 reaction and carefully selecting reaction conditions, researchers can leverage this reagent to efficiently synthesize complex molecular architectures with significant therapeutic potential. The protocols and insights provided herein serve as a practical guide for chemists in the drug development field.
References
-
Chemsrc. (n.d.). 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8. Retrieved January 25, 2026, from [Link]
-
Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-13. [Link]
-
Li, H. Q., et al. (2020). Synthesis of anti-allergic drugs. Chinese Chemical Letters, 31(7), 1775-1784. [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved January 25, 2026, from [Link]
-
Clayden, J., & Youssef, L. H. (2010). Synthesis of (−)-(S,S)-clemastine by Invertive N → C Aryl Migration in a Lithiated Carbamate. Organic Letters, 12(10), 2302–2305. [Link]
-
GPAT Discussion Center. (2019, May 16). SYNTHESIS OF PROCYCLIDINE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN107011228A - A kind of preparation method of clemastine fumarate.
-
J. P. Yardley, et al. (1990). New antihistamines: substituted piperazine and piperidine derivatives as novel H1-antagonists. Journal of Medicinal Chemistry, 33(10), 2899-2905. [Link]
-
ResearchGate. (n.d.). Muscarinic antagonists with multiple stereocenters: Synthesis, affinity profile and functional activity of isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl) pyrrolidine sulfoxide derivatives. Retrieved January 25, 2026, from [Link]
-
Gpatindia. (2020, August 2). CLEMASTINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved January 25, 2026, from [Link]
-
Dr. Pushpendra Kumar. (2020, April 1). Synthesis of Procyclidine Hydrochloride [Video]. YouTube. [Link]
-
Broadley, K. J. (2010). Muscarinic Receptor Agonists and Antagonists. Molecules, 15(3), 1430-1491. [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. In Topics in Medicinal Chemistry. Springer. [Link]
-
Wikipedia. (n.d.). Procyclidine. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). CN107011228B - A kind of preparation method of clemastine fumarate.
-
ResearchGate. (n.d.). Medicinal Chemistry and Therapeutic Potential of Muscarinic M3 Antagonists. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine. Retrieved January 25, 2026, from [Link]
-
Melchiorre, C., et al. (2010). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Medicinal Research Reviews, 30(1), 1-57. [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. scbt.com [scbt.com]
- 3. This compound | 80819-91-6 [sigmaaldrich.com]
- 4. 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8 | Chemsrc [chemsrc.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 7. Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Procyclidine - Wikipedia [en.wikipedia.org]
- 10. Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates Using 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical properties and ability to engage in crucial hydrogen bonding interactions.[1][2] 1-(2-Bromoethyl)pyrrolidine hydrobromide is a critical reagent that serves as a robust electrophile for introducing the N-ethylpyrrolidine moiety onto a wide range of nucleophilic substrates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols for the synthesis of key pharmaceutical intermediates, and discuss essential considerations for reaction optimization, safety, and analysis.
Introduction: The Significance of the Pyrrolidine Moiety
The five-membered, saturated pyrrolidine heterocycle is a cornerstone of modern drug design.[3] Its prevalence in pharmaceuticals, from antihistamines like Clemastine to antihypertensives like Bepridil and Enalapril, underscores its importance.[1] The pyrrolidine ring offers several advantages:
-
Increased 3D Complexity: The non-planar, puckered nature of the ring allows for a better exploration of three-dimensional pharmacophore space compared to flat aromatic systems.[3]
-
Improved Solubility: As a basic nitrogen heterocycle, it can be protonated to form salts, often leading to enhanced aqueous solubility.
-
Hydrogen Bond Acceptor: The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.[2]
This compound is a highly effective alkylating agent for incorporating this valuable moiety. It provides a two-carbon linker to the pyrrolidine nitrogen, a common structural motif in many biologically active compounds.
Core Principles: The Chemistry of N-Alkylation
The primary utility of 1-(2-bromoethyl)pyrrolidine lies in its ability to alkylate nucleophiles, most commonly nitrogen atoms in amines, amides, and heterocyclic systems.
The Nucleophilic Substitution (SN2) Mechanism
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) pathway. The hydrobromide salt form of the reagent renders it stable and easy to handle. In the presence of a base, the nucleophilic substrate (e.g., a primary or secondary amine) is deprotonated, increasing its nucleophilicity. This activated nucleophile then attacks the electrophilic carbon atom attached to the bromine, displacing the bromide leaving group in a single, concerted step.
Causality Behind Experimental Choices:
-
The Role of the Base: A base is essential for two reasons:
-
It neutralizes the hydrobromic acid (HBr) that is inherently part of the reagent and is also generated as a byproduct of the reaction.
-
It deprotonates the nucleophilic starting material (e.g., R₂NH to R₂N⁻), significantly enhancing its reactivity towards the electrophilic center.
-
-
Choice of Base: The strength of the base must be matched to the acidity of the nucleophile.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient for alkylating primary and secondary amines and are favored for their ease of removal during workup.[4]
-
Stronger bases like sodium hydride (NaH) are required for less nucleophilic substrates, such as indoles or sulfonamides.[5][6]
-
-
Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are ideal as they can dissolve the ionic reagents and effectively solvate the transition state, accelerating the SN2 reaction.[5][7]
General Workflow for N-Alkylation
The following diagram illustrates the fundamental steps involved in a typical N-alkylation reaction using this compound.
Caption: Synthesis workflow for a Bepridil precursor.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier Note |
| Bepridil Precursor Amine | N/A | - | Synthesized from previous steps. |
| This compound | 80819-91-6 | 258.98 | For research use only. [8] |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Finely powdered, dried before use. |
| Anhydrous Acetonitrile (ACN) | 75-05-8 | 41.05 | Solvent grade, stored over molecular sieves. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | For chromatography. |
Step-by-Step Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the Bepridil precursor amine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (to make a 0.2 M solution) followed by powdered anhydrous potassium carbonate (2.0 eq).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (1.2 eq) to the mixture in one portion. [9]4. Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain stirring. [9]5. Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 2-4 hours. A typical mobile phase would be 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting amine spot is no longer visible. Reaction times can range from 8 to 24 hours. [6][7]6. Workup: Once complete, cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure Bepridil final product.
Analytical Methods for Reaction Monitoring and Characterization
A self-validating protocol requires robust analytical oversight. The progress of the alkylation and the identity of the final product must be confirmed.
| Technique | Application | Key Observations |
| Thin Layer Chromatography (TLC) | Reaction Monitoring: Rapidly and qualitatively assess the consumption of starting material and formation of the product. | The product, being more polar than the alkylating agent but often less polar than a primary/secondary amine starting material, will have a distinct Rf value. |
| LC-MS | Reaction Monitoring & Purity: Provides quantitative progress data and confirms the mass of the desired product. | Look for the disappearance of the starting material's mass peak and the appearance of the product's [M+H]⁺ ion. Useful for identifying byproducts like over-alkylation. [10] |
| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation: Unambiguously confirms the structure of the purified final product. | Expect to see new signals corresponding to the N-CH₂-CH₂- and pyrrolidine protons. The integration of these signals should match the expected proton count. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment: Determines the purity of the final compound with high accuracy. | A single major peak in the chromatogram indicates a high-purity sample. Requires method development (column, mobile phase) for the specific compound. |
Troubleshooting Common Issues
| Issue | Probable Cause | Proposed Solution |
| Low or No Reaction | Ineffective base, low reaction temperature, or deactivated alkylating agent. | Ensure the base is anhydrous and finely powdered. Increase the reaction temperature in 10°C increments. Use a fresh bottle of this compound. Consider a stronger base/solvent combination (e.g., NaH in DMF). |
| Over-alkylation | The mono-alkylated product is more nucleophilic than the starting primary amine. | Use a large excess of the starting amine (if feasible and cost-effective). Alternatively, add the this compound slowly to the reaction mixture at a controlled temperature. [7] |
| Complex Mixture of Products | Side reactions, decomposition of starting material or product at high temperatures. | Run the reaction at a lower temperature for a longer period. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) if substrates are air-sensitive. |
Conclusion
This compound is an indispensable tool in the arsenal of the medicinal chemist. Its ability to efficiently introduce the N-ethylpyrrolidine pharmacophore via a straightforward SN2 reaction makes it a go-to reagent for the synthesis of a multitude of pharmaceutical intermediates. By understanding the underlying mechanism, adhering to strict safety protocols, and employing robust analytical techniques, researchers can confidently and successfully leverage this versatile building block in the development of novel therapeutic agents.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved January 25, 2026, from [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
(PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. (n.d.). ChemRxiv. Retrieved January 25, 2026, from [Link]
-
Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. (n.d.). ACS. Retrieved January 25, 2026, from [Link]
-
Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. (n.d.). PrepChem.com. Retrieved January 25, 2026, from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (n.d.). Retrieved January 25, 2026, from [Link]
- WO2016098128A1 - Process for the preparation of bepridil. (n.d.). Google Patents.
-
Simple and Efficient Microwave Assisted N-Alkylation of Isatin. (n.d.). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
A new and efficient enantioselective synthesis of both enantiomers of the calcium channel blocker bepridil. (n.d.). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Hazardous Substance Fact Sheet. (n.d.). NJ.gov. Retrieved January 25, 2026, from [Link]
-
10.5 Hydrobromination of Alkenes with Peroxide. (2018, September 13). YouTube. Retrieved January 25, 2026, from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). Retrieved January 25, 2026, from [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers. Retrieved January 25, 2026, from [Link]
-
Safety Data Sheet: 2-Pyrrolidone. (n.d.). Carl ROTH. Retrieved January 25, 2026, from [Link]
-
Different doses of bepridil treatment resulted in differential drug... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. (2024, September 9). Chemos GmbH&Co.KG. Retrieved January 25, 2026, from [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Application Notes & Protocols: Strategic N-Alkylation with 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Introduction: The Significance of the 1-(2-Pyrrolidinoethyl) Moiety
In the landscape of modern drug discovery and development, the pyrrolidine ring stands out as a privileged scaffold, frequently incorporated into the architecture of bioactive molecules to enhance potency, selectivity, and pharmacokinetic properties.[1] The introduction of a 1-(2-pyrrolidinoethyl) group onto a nucleophilic center, particularly an amine, is a key synthetic transformation. This moiety often imparts desirable characteristics to a lead compound, such as increased aqueous solubility and the ability to form crucial interactions with biological targets.
1-(2-Bromoethyl)pyrrolidine hydrobromide is a robust and highly valuable reagent for achieving this transformation. It serves as a potent electrophile for the N-alkylation of a wide spectrum of primary and secondary amines. This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and detailed protocols for utilizing this reagent, tailored for researchers, scientists, and drug development professionals.
Mechanistic Rationale and Core Principles
The reaction between an amine and this compound is a classic example of a bimolecular nucleophilic substitution (S_N2) reaction. Understanding the nuances of this mechanism is paramount to optimizing reaction outcomes.
-
The Nucleophile and Electrophile: The amine, with its lone pair of electrons on the nitrogen atom, acts as the nucleophile.[2][3] The 1-(2-Bromoethyl)pyrrolidine provides the electrophilic carbon center, which is the carbon atom directly bonded to the bromine atom.
-
The Role of the Hydrobromide Salt: The reagent is supplied as a hydrobromide salt for enhanced stability and ease of handling. However, in this salt form, the pyrrolidine nitrogen is protonated, rendering it non-nucleophilic. Crucially, the reaction requires the presence of a base. The base performs two essential functions:
-
It neutralizes the hydrobromide salt of the reagent, liberating the free, reactive form of 1-(2-bromoethyl)pyrrolidine.
-
It deprotonates the ammonium salt formed as a byproduct of the reaction, regenerating a neutral amine product and preventing the reaction from stalling.
-
-
The Challenge of Over-Alkylation: A primary challenge, particularly when alkylating primary amines, is the potential for the product (a secondary amine) to react further with another molecule of the alkylating agent.[2][4][5] The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and, potentially, a quaternary ammonium salt.[2][4] Strategies to favor mono-alkylation include using a large excess of the starting amine or the slow addition of the alkylating agent.[6][7]
Caption: General workflow of the S_N2 reaction.
Optimizing Reaction Conditions: A Scientist's Perspective
The success of the N-alkylation hinges on the judicious selection of reaction parameters. The causality behind these choices is rooted in chemical principles that govern reaction kinetics and selectivity.
Choice of Base
The base must be strong enough to deprotonate the amine and neutralize the HBr byproduct but should not introduce competing side reactions.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a cost-effective and commonly used base.[6][8] Cesium carbonate is more expensive but also more effective, particularly for less reactive amines, due to its higher solubility in organic solvents and the "cesium effect," which can accelerate S_N2 reactions.
-
Organic Amine Bases (Et₃N, DIPEA): Triethylamine (Et₃N) and N,N-Diisopropylethylamine (DIPEA, or Hünig's base) are often used.[9] DIPEA is sterically hindered, which makes it a poor nucleophile, reducing the chance of it competing with the substrate amine in the alkylation reaction. This is a critical consideration for ensuring the integrity of the desired transformation.
Solvent Selection
The solvent plays a critical role in an S_N2 reaction by solvating the ions and influencing the nucleophilicity of the amine.[10]
-
Polar Aprotic Solvents (Recommended): Solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are ideal.[6][11] They possess high dielectric constants that help to dissolve the reagents and stabilize charged intermediates. Crucially, they do not form strong hydrogen bonds with the amine nucleophile, leaving its lone pair of electrons fully available for the reaction.[11]
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can solvate the amine nucleophile through hydrogen bonding. This creates a "solvent cage" around the nucleophile, hindering its ability to attack the electrophile and thus slowing down the reaction rate.[10][11][12]
Temperature and Reaction Time
-
Conventional Heating: Reactions are typically conducted at elevated temperatures (e.g., 60-100 °C) to overcome the activation energy barrier.[6] Reaction progress should be monitored by techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to overnight.
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to dramatically accelerate this reaction.[8][13] Microwave energy leads to rapid and uniform heating, often reducing reaction times from many hours to mere minutes and sometimes improving yields.[13]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is an alkylating agent and should be handled with care.
Protocol 1: General N-Alkylation using Conventional Heating
This protocol is a robust, general-purpose method suitable for a wide range of amine substrates.
Materials:
-
Amine substrate (1.0 mmol, 1.0 eq.)
-
This compound (1.1 mmol, 1.1 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle/oil bath
Procedure:
-
Setup: To a dry round-bottom flask, add the amine substrate (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask.
-
Reagent Addition: Add this compound (1.1 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with a suitable organic solvent like ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual DMF and water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated amine.
Protocol 2: Rapid N-Alkylation using Microwave-Assisted Synthesis
This method is ideal for rapid library synthesis and reaction optimization, offering significant time savings.[8][13]
Materials:
-
Amine substrate (0.5 mmol, 1.0 eq.)
-
This compound (0.6 mmol, 1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.25 mmol, 2.5 eq.)
-
Anhydrous Acetonitrile (MeCN) or DMF (3 mL)
-
10 mL microwave reactor vial with stir bar
-
Microwave reactor
Procedure:
-
Setup: In a 10 mL microwave reactor vial, combine the amine substrate (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition: Add 3 mL of anhydrous acetonitrile or DMF.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes.[14] Rationale: The higher temperature and pressure achieved in the sealed vessel dramatically accelerate the reaction rate.
-
Workup & Purification: After cooling the vial to room temperature, follow the same workup and purification steps as described in Protocol 1.
Caption: A comparative workflow for conventional vs. microwave-assisted synthesis.
Summary of Reaction Conditions
The following table provides a comparative overview of typical reaction conditions for the N-alkylation of various amine classes with this compound.
| Amine Type | Base (eq.) | Solvent | Temperature (°C) | Time | Typical Yield | Key Considerations |
| Primary Aliphatic | K₂CO₃ (2.5) | DMF | 80 | 12-24 h | Moderate-Good | Prone to over-alkylation. Using excess primary amine can improve selectivity. |
| Secondary Aliphatic | K₂CO₃ (2.5) | MeCN | 80 | 8-16 h | Good-Excellent | Generally clean reactions with minimal side products. |
| Anilines | Cs₂CO₃ (2.5) | DMF | 100 | 16-24 h | Moderate | Less nucleophilic; may require stronger base (Cs₂CO₃) and higher temperatures. |
| Microwave Protocol | K₂CO₃ (2.5) | DMF/MeCN | 120-150 | 10-30 min | Good-Excellent | Rapid and efficient; ideal for high-throughput synthesis.[8][14] |
Conclusion
The N-alkylation of amines with this compound is a powerful and versatile reaction in the synthetic chemist's toolkit. A thorough understanding of the S_N2 mechanism and the critical role of base, solvent, and temperature allows for the strategic optimization of reaction conditions. By choosing between conventional heating for reliability and scale or microwave irradiation for speed and efficiency, researchers can effectively synthesize target molecules bearing the valuable 1-(2-pyrrolidinoethyl) pharmacophore, accelerating progress in drug discovery and development.
References
-
ResearchGate. (2025). Reaction of 1,2-dibromoethane with primary amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. Retrieved from [Link]
-
Alkyl Halides and Nucleophilic Substitution. (n.d.). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
ResearchGate. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved from [Link]
-
National Institutes of Health. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. PMC PubMed Central. Retrieved from [Link]
-
YouTube. (2020). Alkyl Halides: Solvent effects in substitution reactions. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Retrieved from [Link]
-
Alkylation of Amines. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]
-
Pearson. (n.d.). Amines are good nucleophiles, even though they are neutral. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Synthesis of Substituted N-Alkylamines in Aqueous Media. Retrieved from [Link]
-
SciSpace. (2019). Microwave-assisted synthesis of pyrrolidinone derivatives using 1,1'-butylenebis(3-sulfo-3H-imidazol-1-ium) chloride. Retrieved from [Link]
-
Chemguide. (n.d.). preparation of amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in S_N Reactions. Retrieved from [Link]
-
International Journal of ChemTech Research. (2020). Microwave assisted Synthesis and Antimicrobial Activity of Substituted Pyrrolidinone derivatives. Retrieved from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Functionalization of Heterocyclic Compounds with 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Introduction: The Strategic Importance of the Pyrrolidine Moiety in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in modern drug discovery.[1] Its prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged scaffold."[2] The incorporation of a pyrrolidine moiety into a molecular structure can profoundly influence its physicochemical and pharmacological properties. Specifically, it can enhance aqueous solubility, introduce a three-dimensional structural element crucial for specific binding interactions with biological targets, and provide a handle for further molecular elaboration.[2]
1-(2-Bromoethyl)pyrrolidine hydrobromide serves as a versatile and efficient reagent for introducing the 2-(pyrrolidin-1-yl)ethyl side chain onto various molecular frameworks. This particular side chain is of significant interest as it is a common structural motif in compounds targeting the central nervous system (CNS).[3] The basic nitrogen of the pyrrolidine ring can act as a proton acceptor at physiological pH, which can be critical for receptor binding and modulating pharmacokinetic profiles.
This comprehensive guide provides detailed protocols and expert insights into the functionalization of common heterocyclic compounds using this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Mechanism of Action: Nucleophilic Substitution at the Forefront
The functionalization of heterocyclic compounds with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[2] The key to this transformation lies in the deprotonation of the heterocyclic nitrogen atom, which converts it into a potent nucleophile.
The SN2 Pathway:
The reaction is initiated by a base, which abstracts the acidic proton from the nitrogen atom of the heterocyclic ring, generating a nucleophilic anion. This is a critical step, as the neutral heterocycle is generally not sufficiently nucleophilic to displace the bromide ion. The choice of base is crucial and depends on the pKa of the N-H bond of the specific heterocycle.
The resulting heterocyclic anion then acts as a nucleophile, attacking the electrophilic carbon atom of the 2-bromoethyl group. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of configuration at the electrophilic carbon (though in this specific reagent, the carbon is not a stereocenter).[4][5] The reaction proceeds through a concerted transition state where the new nitrogen-carbon bond is forming simultaneously as the carbon-bromine bond is breaking.[4]
Figure 1: General mechanism for the N-alkylation of a heterocycle.
General Considerations for Successful N-Alkylation
Several factors must be carefully considered to ensure a successful and high-yielding N-alkylation reaction:
-
Choice of Base: The base must be strong enough to deprotonate the heterocycle's N-H bond but not so strong as to cause unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less acidic heterocycles, a stronger base like NaH may be necessary.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they can dissolve both the heterocyclic substrate and the alkylating agent, and they can stabilize the transition state of the SN2 reaction.[1]
-
Reaction Temperature: The reaction temperature can influence the reaction rate and the potential for side reactions. Many N-alkylation reactions can be carried out at room temperature, but for less reactive substrates, heating may be required.[6]
-
Stoichiometry: The hydrobromide salt of the reagent will react with one equivalent of the base. Therefore, at least two equivalents of the base are required: one to neutralize the hydrobromide and another to deprotonate the heterocycle.
-
Side Reactions: For some heterocycles, such as indole, C-alkylation can be a competing side reaction.[7] The choice of reaction conditions, particularly the base and solvent, can influence the N- versus C-alkylation ratio. For unsymmetrical heterocycles like certain pyrazoles and imidazoles, the formation of regioisomers is possible.[8][9]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the functionalization of representative heterocyclic compounds. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: N-Alkylation of Indole
Indoles are a ubiquitous class of heterocycles in medicinal chemistry. Their N-alkylation is a common strategy for modifying their biological activity.
Figure 2: Workflow for the N-alkylation of Indole.
Materials:
-
Indole (1.0 eq)
-
This compound (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.5 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 eq) in a minimum amount of anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Due to the basic nature of the product, it is advisable to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent streaking.[10]
Protocol 2: N-Alkylation of Benzimidazole
Benzimidazoles are another important class of heterocycles with a wide range of biological activities.[11] Their N-alkylation is a common synthetic manipulation.
Figure 3: Workflow for the N-alkylation of Benzimidazole.
Materials:
-
Benzimidazole (1.0 eq)
-
This compound (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add benzimidazole (1.0 eq) and potassium carbonate (3.0 eq).
-
Add anhydrous DMF and stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (with 1% triethylamine in the eluent).
Data Presentation: Representative Reaction Parameters
The following table summarizes typical reaction conditions and expected yields for the N-alkylation of various heterocycles with bromoalkylamines, based on analogous reactions found in the literature.[6][12] These values should serve as a guide, and optimization for specific substrates is recommended.
| Heterocycle | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrrole | NaH | DMSO | rt - 110 | 1 - 2 | ~90-95 |
| Indole | NaH | DMF | 0 - rt | 2 - 12 | 70-90 |
| Pyrazole | K₂CO₃ | DMF | rt - 80 | 12 - 24 | 60-85 |
| Imidazole | K₂CO₃ | DMF | rt - 60 | 6 - 18 | 75-90 |
| Benzimidazole | K₂CO₃ | DMF | rt - 60 | 4 - 24 | 80-95 |
Troubleshooting and Safety Considerations
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base (e.g., NaH instead of K₂CO₃), or extending the reaction time. Ensure all reagents and solvents are anhydrous, as water can quench the base and react with the alkylating agent.
-
Side Products: For substrates prone to C-alkylation, using less polar solvents or different counter-ions for the heterocyclic anion may improve N-selectivity. In the case of regioisomer formation, chromatographic separation may be necessary.
-
Purification Challenges: The basic nature of the pyrrolidine-containing products can lead to streaking on silica gel. As mentioned in the protocols, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can significantly improve the separation.[10] Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.
-
Safety: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas; it should be handled under an inert atmosphere. All reactions should be performed in a well-ventilated fume hood.
References
- (Reference for "privileged scaffold" - specific citation to be added
- (Reference for CNS activity of pyrrolidine-containing compounds - specific cit
- (Reference for general review on N-alkylation - specific cit
-
Master Organic Chemistry. (2012). The SN2 Mechanism. [Link]
- (Reference for detailed SN2 mechanism - specific cit
-
Chem Help ASAP. (2019). SN2 reaction of alkyl halides [Video]. YouTube. [Link]
- (Reference for purification of basic compounds - specific cit
-
Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Atlantis Press. [Link]
- (Reference for indole N-alkylation side reactions - specific cit
- (Reference for pyrazole regioisomerism - specific cit
- (Reference for imidazole N-alkylation - specific cit
- (Reference for benzimidazole N-alkylation - specific cit
- (Reference for general safety protocols with alkyl halides - specific cit
- (Reference for safety protocols with sodium hydride - specific cit
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. (2022). [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. (2023). [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
- (Reference for SN2 reaction kinetics - specific cit
- (Reference for solvent effects on SN2 reactions - specific cit
-
2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers. (2022). [Link]
- (Reference for general review on heterocyclic chemistry - specific cit
- (Reference for pKa of heterocycles - specific cit
- (Reference for properties of 1-(2-Bromoethyl)
-
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 2. Introduction to SN2 Reactions - Chad's Prep® [chadsprep.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. google.com [google.com]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 1-(2-Bromoethyl)pyrrolidine Hydrobromide as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of the Pyrrolidinoethyl Moiety
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its saturated, non-planar structure provides access to three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[3] 1-(2-Bromoethyl)pyrrolidine hydrobromide is a key reagent that allows for the efficient introduction of the valuable N-pyrrolidinoethyl moiety onto a wide range of molecular frameworks. This functional group is a common feature in pharmacologically active agents, where it often enhances solubility, modulates basicity (pKa), and provides a crucial binding interaction with target proteins.[2]
This guide provides an in-depth analysis of this compound, covering its fundamental properties, core synthetic applications, detailed experimental protocols, and its emerging role in advanced therapeutic modalities.
Physicochemical Properties and Handling
Successful application begins with a thorough understanding of the reagent's properties and safety requirements. This compound is a stable crystalline solid, but its reactivity as an alkylating agent necessitates careful handling.[4]
Table 1: Physicochemical & Safety Data
| Property | Value | Notes & References |
|---|---|---|
| Chemical Formula | C₆H₁₃Br₂N | As hydrobromide salt. |
| Molecular Weight | 262.98 g/mol | |
| Appearance | Off-white to light yellow crystalline solid | |
| Reactivity | Potent alkylating agent; reacts readily with nucleophiles.[4] | The primary bromide is a good leaving group, facilitating Sₙ2 reactions. |
| Solubility | Soluble in polar solvents like water, DMF, DMSO. | The hydrobromide salt form enhances solubility in polar media.[4] |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed. | Hygroscopic. Protect from moisture to prevent hydrolysis.[4] |
| Safety | Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[5] | Handle in a chemical fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[6][7] |
Core Application: Nucleophilic Substitution (Sₙ2) Reactions
The primary utility of this compound is as an electrophile in Sₙ2 reactions. The terminal bromine atom is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, phenols, thiols, and carbanions.
Causality of Experimental Design: The "Why" Behind the Protocol
A robust Sₙ2 reaction requires careful selection of base and solvent.
-
The Role of the Base: The reaction is performed with the hydrobromide salt, which must be neutralized. Furthermore, the nucleophile (e.g., a phenol or secondary amine) often needs to be deprotonated to enhance its nucleophilicity. A non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are strong enough to deprotonate most common nucleophiles but are not so strong as to promote side reactions like elimination (E2).[8][9]
-
The Choice of Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are standard choices. They effectively solvate the cationic counter-ions (K⁺, Cs⁺) without forming a tight solvation shell around the nucleophile, leaving it "naked" and highly reactive for the Sₙ2 attack. Protic solvents (e.g., ethanol, water) are generally avoided as they can solvate and deactivate the nucleophile.
General Protocol for N- or O-Alkylation
This protocol provides a validated, general procedure for the alkylation of a nucleophilic substrate (Nu-H), such as a secondary amine or a phenol.
Experimental Steps:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the nucleophilic substrate (1.0 eq.).
-
Solvent & Base Addition: Add anhydrous polar aprotic solvent (e.g., DMF or MeCN, ~0.1-0.5 M). Add a powdered, anhydrous base such as K₂CO₃ (2.0-2.5 eq.) or Cs₂CO₃ (1.5-2.0 eq.).
-
Activation: Stir the suspension vigorously at room temperature for 30-60 minutes to ensure deprotonation of the nucleophile.
-
Alkylation: Add this compound (1.1-1.3 eq.) to the mixture in a single portion.
-
Reaction: Heat the reaction mixture to a temperature between 60-90 °C. The optimal temperature depends on the nucleophilicity of the substrate and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Separate the layers. Wash the organic layer sequentially with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Caption: General workflow for Sₙ2 alkylation reactions.
Case Studies in Pharmaceutical Synthesis
The true power of a building block is demonstrated through its application. The following protocols are derived from established syntheses of well-known pharmaceutical agents, illustrating the utility of the pyrrolidinoethyl group.
Case Study 1: Synthesis of a Clemastine Precursor
Clemastine is a first-generation antihistamine whose structure features a diarylethyl ether linked to an N-methylpyrrolidine.[2] The key bond is formed via an O-alkylation, a classic Sₙ2 reaction. While many syntheses use the chloro-analog, 1-(2-bromoethyl)pyrrolidine offers higher reactivity.[10][11]
Reaction: O-Alkylation of 1-(4-chlorophenyl)-1-phenylethanol.
Protocol:
-
To a solution of 1-(4-chlorophenyl)-1-phenylethanol (1.0 eq.) in anhydrous toluene, add sodium amide (NaNH₂, 1.5 eq.) portion-wise at room temperature.
-
Heat the mixture to reflux for 2-3 hours to form the corresponding alkoxide.
-
Cool the mixture to 80 °C and add a solution of 1-(2-bromoethyl)pyrrolidine (generated from the hydrobromide salt by neutralization with aqueous base and extraction) in toluene dropwise.
-
Maintain the reaction at 80-90 °C and monitor by TLC.
-
After completion, cool the reaction and carefully quench with water.
-
Extract the product with toluene, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
The resulting racemic clemastine base can be purified and resolved using methods such as chiral chromatography or diastereomeric salt formation with L-(+)-tartaric acid.[10][12]
Table 2: Representative Reaction Parameters for Clemastine Synthesis
| Substrate | Alkylating Agent | Base | Solvent | Temperature | Outcome | Reference |
|---|
| 1-(4-chlorophenyl)-1-phenylethanol | 1-(2-chloroethyl)pyrrolidine | NaNH₂ | Toluene | 80-90 °C | Formation of Clemastine base |[10][11] |
Case Study 2: Synthesis of Amisulpride
Amisulpride is an atypical antipsychotic agent used to treat schizophrenia.[13] Its synthesis involves the coupling of an activated benzoic acid derivative with an aminomethyl pyrrolidine side chain. A key step is the N-alkylation of 2-(aminomethyl)pyrrolidine. While the final drug has an N-ethyl group, the principle of alkylating the pyrrolidine nitrogen is identical.
Reaction: N-alkylation of 2-(aminomethyl)pyrrolidine with an activated benzamide.
Protocol:
-
The synthesis typically starts with the preparation of the activated acid, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid.[14]
-
This acid is then coupled with (S)-(-)-2-(aminomethyl)-1-ethylpyrrolidine using standard peptide coupling reagents (e.g., carbodiimides) or by converting the acid to an acid chloride.
-
Alternatively, a precursor benzamide can be alkylated with this compound using the general protocol described in section 2.2 to install the side chain prior to other transformations.[13][15]
Advanced Applications & Future Outlook
Beyond traditional medicinal chemistry, 1-(2-bromoethyl)pyrrolidine is a relevant building block for cutting-edge therapeutic and diagnostic platforms.
Caption: Key application areas for the building block.
Radioligand Synthesis for PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires specific radioligands to visualize and quantify biological targets in vivo. The pyrrolidinoethyl moiety is found in several successful PET tracers.[16] The building block can be used to synthesize non-radioactive standards and precursors for radiolabeling, where a radioactive isotope (e.g., ¹¹C or ¹⁸F) is incorporated in the final step. The physicochemical properties conferred by the pyrrolidine ring can improve the pharmacokinetic profile of the tracer, leading to better brain penetration and lower non-specific binding.[17][18]
PROTACs and Linker Chemistry
Proteolysis-targeting chimeras (PROTACs) are revolutionary molecules that co-opt the cell's ubiquitin-proteasome system to destroy specific disease-causing proteins.[19] A PROTAC consists of two ligands—one for the target protein and one for an E3 ligase—connected by a chemical linker.[20] The nature of this linker is critical for the efficacy of the PROTAC. Bromo-alkyl reagents like 1-(2-bromoethyl)pyrrolidine are used to construct these linkers, allowing for the attachment of the pyrrolidine unit as part of the linker chain.[21] This can help to optimize the linker's length, rigidity, and solubility, which are all crucial for promoting the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).[22][]
Conclusion
This compound is more than a simple alkylating agent; it is a strategic tool for installing a pharmacologically significant moiety into a diverse range of molecules. Its straightforward reactivity via Sₙ2 chemistry, coupled with the proven importance of the pyrrolidinoethyl group, makes it an indispensable building block for researchers in drug discovery, diagnostics, and chemical biology. From the synthesis of established drugs to the construction of next-generation therapeutics like PROTACs, this reagent provides a reliable and efficient pathway to molecular complexity and biological function.
References
-
Sagdullayeva, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
- Google Patents (2017). CN107011228B - A kind of preparation method of clemastine fumarate.
-
Gao, M., et al. (2013). Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging. PubMed Central. Available at: [Link]
- Google Patents (2013). US20130096319A1 - Process for preparation of amisulpride.
-
ResearchGate (2017). Procedure for N-alkylation of Piperidine? ResearchGate Discussion. Available at: [Link]
-
ResearchGate (2022). Classification of most common linkers used in PROTAC design. ResearchGate Publication. Available at: [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate (2008). Synthesis of amisulpride. ResearchGate Publication. Available at: [Link]
-
Wurzer, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. Journal of Medicinal Chemistry. Available at: [Link]
-
Lee, K., et al. (2006). Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate Publication. Available at: [Link]
- Google Patents (2011). US20110269964A1 - N-Alkylation of Opiates.
-
PrepChem (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem. Available at: [Link]
-
Wisdomlib (2025). Pyrrolidine and Piperidine: Significance and symbolism. Wisdomlib. Available at: [Link]
- Google Patents (2017). CN107011228A - A kind of preparation method of clemastine fumarate.
-
Cermola, F., et al. (2007). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules. Available at: [Link]
-
Toussaint, M., et al. (2021). Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Crasto, A. M. (2020). Amisulpride. New Drug Approvals Blog. Available at: [Link]
-
Allmpus (n.d.). Clemastine Fumarate. Allmpus Product Page. Available at: [Link]
-
Spino, C., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. Available at: [Link]
-
Chemos GmbH & Co.KG (2024). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Available at: [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Available at: [Link]
-
PubChem (n.d.). 1-(2-Bromoethyl)pyrrolidine-2,5-dione. PubChem Database. Available at: [Link]
-
ResearchGate (2016). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate Publication. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. chemos.de [chemos.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 11. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 13. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Ex Vivo Evaluation and Radiolabeling of Potent 1,5-Diphenyl-pyrrolidin-2-one Cannabinoid Subtype-1 (CB1) Receptor Ligands as Candidates for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. chempep.com [chempep.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Products Synthesized with 1-(2-Bromoethyl)pyrrolidine Hydrobromide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 1-(2-Bromoethyl)pyrrolidine hydrobromide in their synthetic workflows. The unique properties of this reagent, particularly its salt form and the basicity of the resulting products, often introduce specific challenges during purification. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges effectively. Our aim is to equip you with the scientific rationale and practical steps necessary to achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of compounds synthesized using this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Product is an intractable oil or gum after work-up. | The product may be a hydrobromide salt, which can be hygroscopic or have a low melting point. The presence of residual inorganic salts from the reaction can also contribute to this issue. | 1. Free-Basing Followed by Extraction: Convert the amine salt to its free base form by treating the reaction mixture with an aqueous base (e.g., NaHCO₃, Na₂CO₃, or NaOH solution) until the pH is alkaline (pH 9-11). This deprotonates the amine, making it more soluble in organic solvents and less soluble in water. Extract the free base into an appropriate organic solvent like ethyl acetate, dichloromethane, or diethyl ether.[1] Wash the organic layer with brine to remove residual water and inorganic salts before drying and concentrating. 2. Salt Recrystallization: If the free base is difficult to handle, consider recrystallizing the hydrobromide salt directly. This requires careful selection of a solvent system in which the salt has moderate solubility at high temperatures and low solubility at room temperature or below. Common solvent systems for amine salts include isopropanol/diethyl ether, ethanol/acetone, or methanol/ethyl acetate.[2] |
| Low recovery of product after aqueous work-up. | The product, even in its free base form, may have some water solubility, especially if it is a low molecular weight or polyfunctional amine. The pH of the aqueous layer might not have been sufficiently basic to ensure complete deprotonation and extraction into the organic phase. | 1. pH Adjustment and Multiple Extractions: Ensure the aqueous layer is sufficiently basic (pH >10) before extraction to maximize the concentration of the free amine.[3] Perform multiple extractions (3-5 times) with a fresh portion of organic solvent to ensure complete removal of the product from the aqueous phase. 2. Salting Out: Before extraction, saturate the aqueous layer with NaCl. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer. |
| Presence of unreacted this compound in the final product. | Incomplete reaction. The starting material is a salt and may be difficult to remove with standard organic solvent washes. | 1. Aqueous Wash of the Free Base: After converting your product to the free base and extracting it into an organic solvent, wash the organic layer with water. The unreacted starting material, being a salt, will preferentially partition into the aqueous phase. 2. Scavenger Resins: For small-scale purifications or to remove trace amounts of the starting material, consider using a scavenger resin. A resin with a nucleophilic group can react with the unreacted alkyl bromide. |
| Product streaks significantly during silica gel column chromatography. | The basic nature of the amine product leads to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and difficult separation.[3][4] | 1. Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica gel.[4][5] Common choices include triethylamine (0.1-1% v/v) or ammonium hydroxide (by using a mobile phase like DCM/MeOH with a small amount of concentrated NH₄OH).[4] 2. Use of Deactivated or Basic Stationary Phase: Employ a deactivated silica gel or an alternative stationary phase like alumina (basic or neutral).[6] Amine-functionalized silica is also an excellent option for purifying basic compounds.[4] 3. Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography (e.g., C18 silica) can be a good alternative. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape by ensuring the amine is protonated. |
| Formation of multiple products (over-alkylation). | If the nucleophile being alkylated is a primary or secondary amine, the product of the initial alkylation can react further with this compound, leading to di- or tri-alkylated byproducts.[7] This is because the product amine can be more nucleophilic than the starting amine. | 1. Control of Stoichiometry: Use a large excess of the amine nucleophile relative to the this compound. This statistically favors the mono-alkylation product. 2. Slow Addition of the Alkylating Agent: Add the this compound slowly to the reaction mixture containing the amine nucleophile. This maintains a low concentration of the alkylating agent, reducing the likelihood of the product reacting further.[7] 3. Chromatographic Separation: If over-alkylation cannot be avoided, the resulting mixture of mono- and poly-alkylated products will likely require careful chromatographic separation. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when my reaction with this compound is complete?
A1: The first and most crucial step is to neutralize the hydrobromide salt. Since this compound is used as a salt, and the reaction itself may be carried out under conditions that maintain the product as a salt, it is essential to convert your product to its free base form. This is typically achieved by adding a base, such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution, to the reaction mixture until the pH is alkaline. This step is critical for successful extraction into an organic solvent.
Q2: How do I choose the right solvent for extracting my product?
A2: The choice of extraction solvent depends on the polarity and solubility of your free base product.
-
For non-polar to moderately polar products: Diethyl ether, ethyl acetate, and dichloromethane are common choices.
-
For more polar products: Dichloromethane or a mixture of dichloromethane and isopropanol may be more effective. It is always advisable to perform a small-scale test extraction to determine the most suitable solvent for your specific compound.
Q3: My product is a solid. Is recrystallization a good purification method?
A3: Yes, recrystallization can be an excellent method for purifying solid products, especially for removing minor impurities. You have two main options:
-
Recrystallize the free base: After converting the product to its free base and isolating it, you can perform a standard recrystallization from an appropriate organic solvent or solvent mixture.
-
Recrystallize the salt: If the free base is an oil or difficult to crystallize, you can recrystallize the hydrobromide salt directly from the reaction mixture or after initial isolation.[2] This often requires more polar solvents like alcohols (ethanol, isopropanol) or mixtures such as ethanol/ether.[2]
Q4: I am having trouble with column chromatography. What are the key considerations for purifying amines on silica gel?
A4: The primary challenge with purifying amines on silica gel is the interaction between the basic amine and the acidic silica. To overcome this:
-
Use a basic modifier in your eluent: Adding a small amount of triethylamine (e.g., 0.5%) or using a solvent system containing ammonium hydroxide is highly recommended to improve peak shape and recovery.[4][5]
-
Consider alternative stationary phases: If streaking persists, consider using neutral or basic alumina, or a commercially available amine-functionalized silica gel.[6]
-
Reversed-phase chromatography: For very polar amines, reversed-phase chromatography on C18 silica can be a powerful alternative.
Q5: What are the common byproducts in reactions involving this compound?
A5: Besides over-alkylation products (as discussed in the troubleshooting guide), other potential byproducts can include:
-
Elimination products: Under strongly basic conditions, elimination of HBr from the starting material can occur, though this is generally less favored than substitution.
-
Hydrolysis products: If significant water is present, hydrolysis of the bromo group can occur, leading to the corresponding alcohol. The presence and nature of byproducts are highly dependent on the specific reaction conditions (base, solvent, temperature) and the nucleophile used.
Experimental Protocols
Protocol 1: General Work-up and Extraction Procedure
This protocol describes a standard method for isolating the free base of your product after reaction with this compound.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature.
-
Quench and Basify: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to the reaction mixture with stirring. Monitor the pH of the aqueous layer with pH paper or a pH meter, and continue adding the base until the pH is between 9 and 11.
-
Solvent Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and shake vigorously. Allow the layers to separate.
-
Separate and Repeat: Collect the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with water, followed by a wash with brine (saturated NaCl solution).
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude free base product.
Protocol 2: Purification by Flash Column Chromatography on Silica Gel
This protocol provides a general method for purifying basic amine products using flash chromatography with a modified mobile phase.
-
Choose the Solvent System: Determine an appropriate solvent system by thin-layer chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol). Add 0.5-1% triethylamine to the solvent system.
-
Prepare the Column: Pack a silica gel column with the chosen non-polar solvent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the column.
-
Elute the Column: Run the column with the prepared mobile phase, gradually increasing the polarity if necessary to elute the product.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed under high vacuum.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflows for purifying products synthesized with this compound.
Caption: General purification workflow for products from this compound.
Caption: Decision tree for troubleshooting amine purification by column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
- Cortese, F. (1938). β-Bromoethylamine hydrobromide. Organic Syntheses, 18, 13. doi:10.15227/orgsyn.018.0013
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–713. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- King Group. (n.d.). Successful Flash Chromatography.
-
University of Rochester, Department of Chemistry. (n.d.). Flash Column Chromatography. Retrieved from [Link]
- Google Patents. (1969). Preparation of tertiary amines. US3471562A.
- Google Patents. (1993). Process for recovery of amines and volatile acids from amine salts. US5227483A.
-
The Curious Wavefunction. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from [Link]
- European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP2436381A1.
-
Longdom Publishing. (n.d.). Comprehending Liquid-Liquid Extraction: Fundamentals, Methods, and Advancements. Retrieved from [Link]
Sources
- 1. US3471562A - Preparation of tertiary amines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Reactivity of 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Welcome to the technical support center for 1-(2-Bromoethyl)pyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common reactivity issues encountered during its use as an alkylating agent. Here, we provide in-depth, field-proven insights and practical solutions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound sluggish or not proceeding to completion?
A1: The low reactivity is often due to the nature of the reagent itself. As a hydrobromide salt, the pyrrolidine nitrogen is protonated, rendering it non-nucleophilic. The key to its reactivity lies in the bromoethyl group, where the bromine atom is an effective leaving group, making the adjacent carbon electrophilic and susceptible to nucleophilic attack.[1] However, for the reaction to proceed efficiently, several factors must be optimized:
-
Basicity: A base is crucial to neutralize the hydrobromic acid byproduct that forms, driving the reaction forward.[1] It's important to note that the base is not for deprotonating the pyrrolidinium ion.[1]
-
Nucleophile Strength: The strength of your nucleophile plays a significant role. Stronger nucleophiles will react more readily.[2]
-
Solvent Choice: The solvent must be appropriate for the reaction type, typically a polar aprotic solvent for SN2 reactions.
-
Temperature: Higher temperatures can increase the reaction rate, but may also lead to side reactions.
Q2: What is the role of the hydrobromide salt in this compound?
A2: The hydrobromide salt form offers several practical advantages. It makes the compound a stable, solid material that is easier to handle and store compared to its free base form.[1] The salt form also enhances its solubility in polar solvents.[3] However, this also means that the pyrrolidine nitrogen is protonated, and the reagent cannot act as a base itself.
Q3: Can I use this compound for both N-alkylation and O-alkylation?
A3: Yes, this compound is an effective alkylating agent for a wide range of nucleophiles, including amines (N-alkylation), alcohols (O-alkylation), and thiols (S-alkylation).[1][3] The success of the reaction will depend on the specific nucleophile's reactivity and the overall reaction conditions.
Q4: What are the common side reactions to be aware of?
A4: The primary side reaction of concern is elimination, particularly under strongly basic conditions or at elevated temperatures, which can lead to the formation of vinylpyrrolidine. Steric hindrance around the reaction center can also favor elimination over substitution.[3] Another potential issue is the hydrolysis of the bromo group if the compound is exposed to moisture over time.[3]
Troubleshooting Guide
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Low yields are a frequent challenge and can be attributed to several factors. The following troubleshooting workflow can help identify and resolve the root cause.
Caption: Troubleshooting workflow for low reaction yield.
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective as they are strong enough to neutralize the generated HBr but are generally not nucleophilic enough to compete with the primary nucleophile.[4] The amount of base should be at least stoichiometric to the amount of this compound used.
-
Nucleophile Activation: For weakly nucleophilic substrates such as alcohols or phenols, pre-treatment with a strong base (e.g., sodium hydride) to generate the more nucleophilic alkoxide or phenoxide is highly recommended.
-
Solvent Optimization: For S_N2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but not the nucleophile, thus increasing its reactivity.
Solvent Dielectric Constant (ε) Reaction Type Favored DMF 37 S_N2 DMSO 47 S_N2 Acetonitrile 37.5 S_N2 Water 80 S_N1 Ethanol 24.5 S_N1 / S_N2 -
Temperature Control: While heating can accelerate the reaction, it's crucial to find an optimal temperature that maximizes the rate of the desired substitution reaction without promoting significant elimination. A stepwise increase in temperature with careful monitoring by TLC or LC-MS is advised.
Issue 2: Formation of Elimination Byproducts
The formation of elimination byproducts is a common issue, especially with sterically hindered nucleophiles or under harsh basic conditions.
-
Use a Milder Base: If elimination is significant, switching to a milder base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can be beneficial.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, running the reaction at a lower temperature can favor the substitution product.
-
Choice of Leaving Group: While you are constrained to the bromo group in this reagent, it's worth noting that bromine is a good leaving group, which can sometimes favor elimination. In such cases, careful control of other reaction parameters is key.
Issue 3: Poor Solubility of Reactants
This compound is soluble in water and polar organic solvents.[3] However, your nucleophile may have limited solubility in these solvents, leading to a heterogeneous reaction mixture and slow reaction rates.
-
Solvent Mixtures: Employing a co-solvent system can sometimes resolve solubility issues. For instance, a mixture of a polar aprotic solvent with a less polar solvent in which your nucleophile is soluble might be effective.
-
Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions where the reactants are in different phases.[5] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transport of the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs.[6] This can significantly enhance the reaction rate and yield.[7]
Caption: Simplified mechanism of Phase-Transfer Catalysis.
Experimental Protocols
General Protocol for N-Alkylation using this compound
This protocol is a starting point and may require optimization for your specific substrate.
-
Reactant Preparation: In a round-bottom flask, dissolve your amine nucleophile (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of nucleophile).
-
Addition of Base: Add a non-nucleophilic base (e.g., anhydrous K₂CO₃, 2.0-3.0 eq.) to the solution.
-
Addition of Alkylating Agent: Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol for O-Alkylation of a Phenol using Phase-Transfer Catalysis
-
Reactant Preparation: In a round-bottom flask, combine the phenol (1.0 eq.), this compound (1.2 eq.), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.), and a suitable solvent system (e.g., toluene and aqueous NaOH solution).
-
Reaction Conditions: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 60-90 °C). Vigorous stirring is essential to maximize the interfacial area between the two phases.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product as needed.
Safety Information
1-(2-Bromoethyl)pyrrolidine and its salts should be handled with care. It may be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction or respiratory irritation.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
-
Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Bromoethyl)pyrrolidine-2,5-dione. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
Lumen Learning. (n.d.). Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]
-
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN107011228B - A kind of preparation method of clemastine fumarate.
-
PTC Organics, Inc. (n.d.). PTC Selective O-Alkylation. Retrieved from [Link]
-
MDPI. (2024). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Retrieved from [Link]
Sources
- 1. This compound | 80819-91-6 | Benchchem [benchchem.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 4. mdpi.com [mdpi.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. 1-(2-Bromoethyl)pyrrolidine-2,5-dione | C6H8BrNO2 | CID 13561395 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Welcome to the technical support center for the synthesis of 1-(2-Bromoethyl)pyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you manage impurities, optimize your reaction conditions, and ensure the highest quality of your final product.
Part 1: Frequently Asked Questions (FAQs) on Impurity Management
This section addresses the most common questions and issues encountered during the synthesis of this compound.
Section 1.1: Understanding the Impurity Landscape
Question 1: What are the primary impurities I should expect in the synthesis of this compound, and what are their formation mechanisms?
Answer: In the synthesis of this compound, which commonly involves the reaction of a pyrrolidine precursor with a bromo-containing electrophile, several impurities can arise.[1][2] Understanding their origins is the first step toward controlling them. The main classes of impurities include:
-
Organic Impurities: These can be starting materials, by-products from side reactions, intermediates, and degradation products.[2][3]
-
Dimeric Impurity (N,N'-Ethane-1,2-diyl-dipyrrolidine): This is a common byproduct formed by the reaction of the desired product, 1-(2-Bromoethyl)pyrrolidine, with another molecule of pyrrolidine. This secondary reaction is often favored by an excess of the pyrrolidine starting material or prolonged reaction times at elevated temperatures.
-
Aziridinium Ion Related Impurities: 1-(2-Bromoethyl)pyrrolidine can undergo intramolecular cyclization to form a highly reactive bicyclic aziridinium ion intermediate.[4] This intermediate can then be attacked by nucleophiles present in the reaction mixture (such as water, alcohols, or bromide ions) at different positions, leading to a variety of rearranged and undesired products.[5][6] The formation of this ion is a key mechanistic pathway leading to several hard-to-remove impurities.
-
N-Oxide Impurity: The pyrrolidine nitrogen is susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures or if oxidizing agents are inadvertently present.[7][8] While often a minor impurity, its presence can affect the stability and reactivity of the final product.[9]
-
Unreacted Starting Materials: Residual amounts of pyrrolidine or the brominating agent can remain if the reaction does not go to completion.
-
Inorganic Impurities: These typically include residual catalysts or salts that are introduced during the synthesis or workup.[]
Below is a diagram illustrating the formation pathways of these key impurities.
Sources
- 1. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. soeagra.com [soeagra.com]
- 4. Tandem cationic cyclisation–aziridinium ion formation–nucleophilic ring opening: new methodology for the stereocontrolled synthesis of substituted pyrrolidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic Applications of Aziridinium Ions [mdpi.com]
- 6. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Effect of base and solvent on 1-(2-Bromoethyl)pyrrolidine hydrobromide reactions
Welcome to the technical support center for 1-(2-Bromoethyl)pyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Understanding Your Reagent
Before troubleshooting, it's crucial to understand the inherent properties of this compound.
Q1: Why is the reagent supplied as a hydrobromide salt, and how does this affect my reaction setup?
Answer: 1-(2-Bromoethyl)pyrrolidine is a tertiary amine, making its free base form a hygroscopic and potentially unstable liquid. Supplying it as a hydrobromide (HBr) salt enhances its stability, making it a crystalline solid that is easier to handle, weigh, and store.[1] However, the salt form is not reactive as an alkylating agent. The protonated pyrrolidine nitrogen is non-nucleophilic and the molecule is positively charged.
Therefore, the first and most critical step in any reaction is the in situ neutralization of the HBr salt to generate the reactive free base. This requires the addition of at least one equivalent of a base to soak up the HBr. A second equivalent of base is often needed to deprotonate the incoming nucleophile, increasing its reactivity.[2]
Caption: Initial neutralization of the hydrobromide salt.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during N-alkylation and other nucleophilic substitution reactions with this compound.
Issue 1: Low or No Product Conversion
Q2: I've mixed my nucleophile, the alkylating agent, a base, and solvent, but the reaction isn't proceeding. What are the likely causes?
Answer: This is a frequent issue stemming from several potential factors. A systematic approach is key to diagnosis.
Troubleshooting Steps:
-
Insufficient Base: As discussed, you need enough base to both neutralize the HBr salt and deprotonate your nucleophile. For a typical amine alkylation, using 2.0 to 2.5 equivalents of base is a standard starting point.[2] If your nucleophile is an alcohol or thiol, its pKa will determine if it can be effectively deprotonated by the chosen base.
-
Incorrect Base Selection: The base must be strong enough to deprotonate the nucleophile but not so strong that it promotes side reactions (see Issue 2). For many amine and phenol alkylations, moderately weak inorganic bases are ideal.
-
Low Reaction Temperature: Nucleophilic substitution reactions are often slow at room temperature.[2] If you see no reaction, consider gently heating the mixture. A common range is 60-100 °C, depending on the solvent's boiling point.[2][3]
-
Poor Solvent Choice: The solvent dictates the solubility of your reagents and influences reaction kinetics. For SN2 reactions, polar aprotic solvents are generally superior.
-
Catalytic Activation: If the reaction remains sluggish, the addition of a catalytic amount (5-10 mol%) of potassium iodide (KI) or sodium iodide (NaI) can significantly accelerate the reaction. This facilitates an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which has a better leaving group.[3]
Caption: Workflow for troubleshooting low reaction conversion.
Issue 2: Formation of Unwanted Side Products
Q3: My reaction is working, but I'm getting a significant amount of a byproduct that appears to be a vinylpyrrolidine derivative. What's happening?
Answer: You are observing the result of a competing E2 (elimination) reaction . This is a classic side reaction for alkyl halides, especially when a strong or sterically hindered base is used.
Mechanism & Causality:
Instead of attacking the electrophilic carbon (SN2 pathway), the base abstracts a proton from the carbon adjacent to the bromine. This leads to the formation of a double bond and elimination of HBr.
-
Strong Bases (e.g., NaH, LDA, t-BuOK): These bases are highly effective at deprotonation and strongly favor the E2 pathway. They should be used with extreme caution or avoided entirely unless elimination is the desired outcome.
-
High Temperatures: Higher temperatures can also favor elimination over substitution.
-
Steric Hindrance: If your nucleophile is very bulky, it may act as a base rather than a nucleophile, promoting elimination.
Solution: Switch to a weaker, non-nucleophilic base. Finely powdered potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for N-alkylations as they are generally not basic enough to cause significant elimination but are sufficient to neutralize HBr and deprotonate many common nucleophiles.[2][3]
Caption: Competing SN2 (alkylation) and E2 (elimination) pathways.
Q4: I am trying to alkylate a primary amine and I'm getting a mixture of mono- and di-alkylated products. How can I improve selectivity?
Answer: This is a common challenge known as over-alkylation . The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[2]
Strategies for Mono-alkylation:
-
Stoichiometry Control: Use a large excess of the primary amine (e.g., 5-10 equivalents). This statistically favors the alkylating agent reacting with the more abundant starting material. However, this is not atom-economical and requires removal of the excess amine later.[2]
-
Slow Addition: Add the this compound slowly to the reaction mixture. This keeps the concentration of the alkylating agent low at all times, reducing the chance of the product reacting again.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by slowing down the second alkylation step more than the first.
-
Protecting Groups: For complex syntheses, protecting the primary amine (e.g., as a tosylamide or Boc-carbamate), performing the alkylation on a different nucleophile in the molecule, and then deprotecting is a reliable, albeit longer, strategy.
Section 3: Optimizing Reaction Conditions
Q5: How do I choose the optimal base and solvent for my specific nucleophile?
Answer: The ideal base and solvent combination creates an environment where the desired SN2 reaction is fast and selective, while side reactions are minimized. The tables below provide a starting point for your optimization.
Table 1: Guide to Base Selection
| Base | Type | pKa (Conjugate Acid) | Typical Use & Comments |
| K₂CO₃ | Weak Inorganic | ~10.3 | First choice for most N-alkylations. Inexpensive, easy to remove. Often requires heating. Its solubility can be low, but this is not always a disadvantage.[3] |
| Cs₂CO₃ | Weak Inorganic | ~10.3 | More soluble and often more effective than K₂CO₃, especially for less reactive nucleophiles. More expensive. |
| Et₃N | Organic Amine | ~10.7 | Often used to quench reactions or as a mild base. Can sometimes compete as a nucleophile, leading to quaternary ammonium salt formation. |
| DIPEA | Organic Amine | ~11.0 | A sterically hindered, non-nucleophilic base. Good for acid-sensitive substrates. |
| NaH | Strong Hydride | ~36 | Use with caution. Very strong base, highly likely to cause E2 elimination. Used for deprotonating very weak nucleophiles like some alcohols or carbon acids. Requires anhydrous conditions. |
| t-BuOK | Strong Alkoxide | ~17 | Use with caution. A strong, sterically hindered base that is a classic choice for promoting E2 elimination. |
Table 2: Guide to Solvent Selection
| Solvent | Type | Boiling Point (°C) | Properties & Comments |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Excellent for SN2. Dissolves many organic compounds and inorganic bases. Relatively easy to remove under vacuum. |
| DMF | Polar Aprotic | 153 | Excellent choice. High boiling point allows for a wide temperature range. Solubilizes most reagents well. Can be difficult to remove completely.[3] |
| DMSO | Polar Aprotic | 189 | Very high boiling point and excellent solvating power. Use with care at high temperatures in the presence of bases, as decomposition can occur.[4] |
| THF | Polar Aprotic | 66 | Lower polarity than DMF or ACN. Good for reactions with organometallics or when a less polar environment is needed. |
| Ethanol/Isopropanol | Protic | 78 / 82 | Generally not recommended for SN2 reactions. The protic nature can solvate and deactivate the nucleophile through hydrogen bonding.[5] May be used in specific cases where solubility is a major issue. |
Section 4: Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine
This protocol provides a robust starting point for optimization.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine (1.0 eq.) and anhydrous acetonitrile (or DMF) to make a ~0.2 M solution.
-
Add Base: Add finely powdered potassium carbonate (K₂CO₃, 2.2 eq.).
-
Add Alkylating Agent: Add this compound (1.1 eq.).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can be purified by silica gel column chromatography or recrystallization.
References
-
PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link]
-
Reddit r/Chempros. Difficulties with N-Alkylations using alkyl bromides. [Link]
-
PubChem. 1-(2-Bromoethyl)pyrrolidine-2,5-dione. [Link]
-
Weaver, K., & Evans, K. L. (2017). Optimizing the reaction conditions for the anti-Markovnikov hydrobromination of alkenes. Proceedings of the West Virginia Academy of Science, 89(1). [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. [Link]
-
ResearchGate. Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. [Link]
Sources
Technical Support Center: Optimizing Reaction Kinetics of 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Welcome to the technical support center for 1-(2-Bromoethyl)pyrrolidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthetic endeavors. Our focus is on providing practical, experience-driven insights grounded in established chemical principles.
Introduction to this compound in Synthesis
This compound is a key building block in organic synthesis, particularly for introducing the 2-pyrrolidinoethyl moiety into molecules. This functional group is prevalent in a wide array of biologically active compounds, including antihistamines and other pharmaceuticals.[1][2][3] The primary reaction pathway for this reagent is nucleophilic substitution, where a nucleophile displaces the bromide leaving group.[4] However, its hydrobromide salt form and the inherent reactivity of the bromoethyl group can present challenges. This guide will address these common issues to improve your reaction kinetics and overall outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 1-(2-Bromoethyl)pyrrolidine supplied as a hydrobromide salt?
A1: The hydrobromide salt form enhances the compound's stability and shelf-life. The salt is typically a crystalline solid that is less volatile and easier to handle than its freebase form.[4] Additionally, the salt form can improve solubility in certain polar solvents.[4] It's crucial to remember that the pyrrolidine nitrogen is protonated in the salt, rendering it non-nucleophilic. Therefore, a base must be added to the reaction mixture to neutralize the hydrobromic acid and liberate the freebase for it to participate in the desired reaction.
Q2: What is the general mechanism of action for this reagent in alkylation reactions?
A2: this compound acts as an electrophile in nucleophilic substitution reactions. After deprotonation of the pyrrolidine nitrogen by a base, the nucleophile (e.g., an amine, phenoxide, or carbanion) attacks the carbon atom attached to the bromine. This typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, leading to the displacement of the bromide ion and the formation of a new carbon-nucleophile bond.[4]
Q3: How do I effectively monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[5][6] A suitable eluent system, often a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, should be chosen to achieve good separation between the starting material, the product, and any potential byproducts.[7] By co-spotting the reaction mixture with the starting materials, you can visually track the consumption of reactants and the formation of the product over time.[7] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[7]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am observing very low conversion of my starting material to the desired N-alkylated product. What are the likely causes and how can I improve the yield?
A: Low yields in alkylation reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Base | The hydrobromide salt requires at least one equivalent of base for neutralization. The nucleophile (if it's a neutral amine or alcohol) also requires a base for deprotonation to become sufficiently nucleophilic. | Use at least two to three equivalents of a suitable base. For weaker nucleophiles, a stronger base might be necessary.[8] |
| Inappropriate Base Selection | The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile. A base that is too sterically hindered may also be ineffective. | For most N-alkylation reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[9] For O-alkylation of phenols, a stronger base like sodium hydride (NaH) might be required. |
| Poor Solubility of Reactants | If the reactants, particularly the base and the nucleophile, are not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.[9] | Switch to a more appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are often good choices as they can dissolve a wide range of reactants and facilitate SN2 reactions.[4][10] |
| Low Reaction Temperature | Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. A good starting point is often 60-80 °C.[5] Monitor the reaction by TLC to avoid decomposition at higher temperatures. |
| Decomposition of the Reagent | 1-(2-Bromoethyl)pyrrolidine can be unstable, especially in its freebase form at elevated temperatures. | Ensure the reagent is of good quality. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Issue 2: Formation of Significant Side Products
Q: My reaction is producing multiple spots on the TLC plate, and the desired product is difficult to isolate. What are the common side reactions and how can I suppress them?
A: The formation of side products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Mechanism | Mitigation Strategies |
| Over-alkylation | The newly formed secondary or tertiary amine product can be more nucleophilic than the starting primary or secondary amine, leading to further alkylation.[11] | Use a large excess of the starting amine (if feasible and cost-effective). Alternatively, add the this compound solution slowly (dropwise) to the reaction mixture to maintain a low concentration of the alkylating agent.[5] |
| Elimination (E2) Reaction | In the presence of a strong or sterically hindered base, an E2 elimination can occur to form N-vinylpyrrolidine. This is more likely at higher temperatures.[4] | Use a non-hindered, weaker base like potassium carbonate instead of strong bases like potassium tert-butoxide. Maintain a moderate reaction temperature.[4] |
| O-alkylation vs. N-alkylation | For nucleophiles with multiple reactive sites (e.g., aminophenols), a mixture of N- and O-alkylated products can be formed.[9] | The selectivity can often be controlled by the choice of base and solvent. Generally, N-alkylation is favored under many conditions, but optimization may be required. Protecting one of the functional groups is a more definitive strategy.[9] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a general method for the alkylation of a secondary amine using this compound.
Materials:
-
Secondary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the secondary amine and anhydrous DMF.
-
Add potassium carbonate to the mixture and stir at room temperature for 15-20 minutes.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 70-80 °C.
-
Monitor the reaction progress by TLC until the starting amine is consumed.[5]
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Work-up Procedure for Water-Soluble Products
If the final product is a water-soluble amine salt, a modified work-up procedure is necessary.
Procedure:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off any inorganic salts (like K₂CO₃).
-
Acidify the filtrate with aqueous HCl (e.g., 2M HCl) to a pH of ~2.
-
Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-basic organic impurities.
-
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH of >12, ensuring the solution remains cool in an ice bath.
-
Extract the liberated freebase product with an organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Factors Influencing Reaction Outcome
Caption: Factors influencing the outcome of reactions with this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low product yields.
References
- EvitaChem. (n.d.). 2-(2-Bromoethyl)pyrrolidine hydrobromide.
- Kulig, K., Rybicka, K., & Malawska, B. (2008). Application of RP-TLC technique for the determination of dissociation constants of 1-substituted pyrrolidin-2-one derivatives.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- Master Organic Chemistry. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).
- Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
- Wsu. (n.d.). Monitoring Reactions by TLC.
- Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Taylor & Francis. (n.d.). Hydrobromide – Knowledge and References.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Avoiding Over-alkylation.
- MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I.
- BenchChem. (n.d.). Application Notes & Protocols: Monitoring the Progress of 1,3-Dibromo-5-nitrobenzene Reactions by TLC and HPLC.
- Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
- N alkylation
- Chad's Prep. (2020). 10.4 Addition of HBr and Peroxide | Organic Chemistry.
- PubChem. (n.d.). 1-(2-Bromoethyl)pyrrolidine-2,5-dione.
- ChemScene. (n.d.). 54035-94-8 | 1-(2-Bromoethyl)pyrrolidine.
- ECHEMI. (n.d.). 1-(2-BROMOETHYL)-PYRROLIDINE SDS, 54035-94-8 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). This compound.
- Echemi. (n.d.). 1-(2-BROMOETHYL)-PYRROLIDINE HYDROCHLORIDE Safety Data Sheets.
- Santa Cruz Biotechnology. (n.d.). 1-(2-Bromoethyl)pyrrolidine HBr.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- BLD Pharm. (n.d.). 54035-94-8|1-(2-Bromoethyl)pyrrolidine.
- Benchchem. (n.d.). A Comparative Guide to 2-Bromoethyl Propanoate and Other Alkylating Agents for Researchers.
- TRC. (n.d.). Buy Online CAS Number 80819-91-6 - TRC - this compound.
- Benchchem. (n.d.). Technical Support Center: Purification of N-Alkylated Isatins.
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Phase Transfer Catalysis in 1-(2-Bromoethyl)pyrrolidine Hydrobromide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) with 1-(2-Bromoethyl)pyrrolidine hydrobromide. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of this compound in PTC reactions.
Q1: What is Phase Transfer Catalysis (PTC) and why is it beneficial for reactions with this compound?
A1: Phase Transfer Catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.[1] Ionic reagents, like the deprotonated form of many nucleophiles, are often soluble in an aqueous phase but not in an organic phase where the substrate, 1-(2-Bromoethyl)pyrrolidine, resides. A phase transfer catalyst, commonly a quaternary ammonium salt, acts as a shuttle, transporting the nucleophilic anion from the aqueous phase to the organic phase where the reaction can occur.[1][2]
The primary advantages of using PTC for this type of reaction include:
-
Use of inexpensive bases: Strong, yet inexpensive, inorganic bases like potassium hydroxide (KOH) or potassium carbonate (K2CO3) can be used in an aqueous solution, avoiding the need for expensive, anhydrous, and often hazardous bases like sodium hydride.[3]
-
Milder reaction conditions: PTC often allows for reactions to be carried out at lower temperatures with faster reaction times compared to traditional homogeneous reactions.[4]
-
Improved yields and selectivity: By bringing the reactants together under controlled conditions, PTC can lead to higher product yields and minimize side reactions.[4]
-
"Green Chemistry" principles: PTC often reduces the need for hazardous organic solvents and can sometimes be performed under solvent-free conditions, aligning with the principles of green chemistry.[3]
Q2: My 1-(2-Bromoethyl)pyrrolidine is a hydrobromide salt. How does this affect my PTC reaction setup?
A2: The hydrobromide salt form of your reactant is a critical consideration. The pyrrolidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, you must use a sufficient amount of base to not only deprotonate your primary nucleophile (e.g., a phenol or an amine) but also to neutralize the hydrobromic acid (HBr) associated with your alkylating agent. A common practice is to use at least two equivalents of base: one to neutralize the HBr and one to deprotonate the nucleophile. The hydrobromide salt is generally soluble in water, which is advantageous for creating the aqueous phase in your biphasic system.[5]
Q3: What are the most common phase transfer catalysts for this type of reaction, and how do I choose one?
A3: Quaternary ammonium salts are the most frequently used phase transfer catalysts for anionic reactants.[1] For N- and O-alkylation reactions with alkyl bromides, common and effective catalysts include:
-
Tetrabutylammonium bromide (TBAB): This is a widely used, cost-effective, and efficient catalyst for many PTC applications.[4][6]
-
Tetrabutylammonium hydrogen sulfate (TBAHS): Another common and effective catalyst.[7]
-
Tetrahexylammonium bromide (THAB): The longer alkyl chains increase its lipophilicity, which can be beneficial for transferring anions into less polar organic solvents.[7]
-
Aliquat® 336 (Trioctylmethylammonium chloride): This is a very common industrial phase transfer catalyst.[8]
The choice of catalyst can be influenced by the specific nucleophile and solvent system. For many standard applications, TBAB is an excellent starting point due to its proven efficacy and availability.
Q4: Can 1-(2-Bromoethyl)pyrrolidine participate in side reactions other than the desired N- or O-alkylation?
A4: Yes, several potential side reactions should be considered:
-
Elimination (E2) Reaction: In the presence of a strong base, 1-(2-Bromoethyl)pyrrolidine can undergo an E2 elimination to form N-vinylpyrrolidine. This is more likely with sterically hindered nucleophiles or at elevated temperatures.[9]
-
Hydrolysis of the Alkyl Bromide: The C-Br bond can be hydrolyzed by hydroxide ions from the aqueous phase to form 1-(2-hydroxyethyl)pyrrolidine. This is generally a slower process than alkylation but can become significant with long reaction times or high temperatures.[2]
-
Intramolecular Cyclization: Although less common for this specific substrate, related haloamines can undergo intramolecular cyclization to form quaternary ammonium salts.
-
Over-alkylation: If your nucleophile is a primary amine, it can be alkylated twice by the electrophile. Using a large excess of the primary amine can help to favor mono-alkylation.
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during PTC reactions with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Insufficient Base: The hydrobromide salt consumes one equivalent of base. If not accounted for, the nucleophile will not be sufficiently deprotonated. 2. Poor Stirring/Agitation: Inadequate mixing leads to a small interfacial area between the aqueous and organic phases, limiting the mass transfer of the nucleophile by the catalyst. 3. Catalyst Poisoning: If the reaction generates highly lipophilic anions (e.g., iodide if present as an impurity), they can pair strongly with the catalyst and prevent it from shuttling the desired nucleophile.[3] 4. Low Reaction Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature. 5. Incorrect Solvent System: The chosen organic solvent may not adequately dissolve the alkylating agent or the catalyst-nucleophile ion pair. | 1. Increase Base: Ensure at least two equivalents of base are used relative to the nucleophile. Consider using a higher concentration of the aqueous base (e.g., 50% w/w KOH).[7] 2. Increase Stirring Rate: Use vigorous stirring (e.g., >500 RPM) to create a fine emulsion and maximize the interfacial surface area.[9] 3. Change Catalyst or Add Iodide Scavenger: If iodide poisoning is suspected, switch to a different catalyst or consider adding a small amount of an iodide scavenger. 4. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. Monitor for the formation of side products. 5. Solvent Screening: Try different organic solvents. Toluene is a good starting point, but others like acetonitrile or chlorobenzene could be effective.[7] |
| Formation of N-vinylpyrrolidine (Elimination Product) | 1. Base is too Strong or Concentrated: A highly concentrated or very strong base can favor the E2 elimination pathway. 2. High Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for elimination. 3. Sterically Hindered Nucleophile: A bulky nucleophile may react slower in the desired SN2 reaction, allowing the competing E2 reaction to become more prominent. | 1. Use a Weaker Base: Consider using a milder base like K2CO3 instead of KOH.[6] Alternatively, use a lower concentration of the strong base. 2. Lower Reaction Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Optimize Reactant Ratios: If possible, using a slight excess of the nucleophile might favor the bimolecular substitution reaction. |
| Presence of 1-(2-hydroxyethyl)pyrrolidine (Hydrolysis Product) | 1. High Concentration of Hydroxide in Organic Phase: If the catalyst is very efficient at transferring hydroxide ions, hydrolysis can compete with alkylation. 2. Long Reaction Times at Elevated Temperatures: Prolonged exposure to the basic aqueous phase at high temperatures increases the likelihood of hydrolysis. | 1. Use a More Lipophilic Catalyst: A more lipophilic catalyst (e.g., with longer alkyl chains) may be less prone to transferring the highly hydrophilic hydroxide ion. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress (e.g., by TLC or GC) and stop the reaction once the starting material is consumed to avoid prolonged exposure to hydrolytic conditions. |
| Reaction Stalls Before Completion | 1. Catalyst Degradation: Some quaternary ammonium salts can degrade at high temperatures or in the presence of strong bases. 2. Incomplete Dissolution of Base or Nucleophile Salt: If using a solid-liquid PTC system, the solid may not be dissolving efficiently into the aqueous phase. | 1. Choose a More Stable Catalyst: Phosphonium salt-based catalysts are generally more thermally stable than ammonium salts.[1] 2. Ensure Efficient Mixing: In a solid-liquid system, vigorous stirring is crucial. The addition of a small amount of water can sometimes aid in the dissolution of the solid reactant. |
Section 3: Experimental Protocols & Data
General Protocol for N-Alkylation of a Phenol under PTC
This protocol provides a general starting point for the N-alkylation of a phenolic substrate with this compound.
Materials:
-
Phenolic substrate (1.0 eq)
-
This compound (1.2 eq)
-
Potassium hydroxide (KOH) (2.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Toluene
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq) and toluene (5 mL per mmol of substrate).
-
In a separate beaker, dissolve KOH (2.5 eq) in deionized water to make a 50% (w/w) solution.
-
Add the aqueous KOH solution to the flask containing the phenol and toluene.
-
Add TBAB (0.05 eq) to the biphasic mixture.
-
Begin vigorous stirring to create a fine emulsion.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and add water to dissolve any remaining solids.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data
The following table presents representative yields for PTC alkylations. Note that direct comparisons are challenging as reaction conditions can vary.
| Nucleophile | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N,N-dibenzyl hydantoin | Allyl bromide | TBAB (2) | 50% aq. KOH | Toluene | RT | 18 | 96 | [7] |
| Phthalimide | Benzyl bromide | TBAB (5) | K2CO3 | Solvent-free | 100 | 1 | 93 | [6] |
| N,N-dimethylethanolamine | Benzhydryl bromide | TBAB | Solid KOH | - | 90 | - | High | [2] |
| 2-Phenylpropionaldehyde | Bromodiphenylmethane | Chiral aminothiourea | - | - | - | - | Moderate to good | [10] |
Section 4: Visualizations
Mechanism of Phase Transfer Catalysis
Caption: General mechanism of phase transfer catalysis for SN2 reactions.
Experimental Workflow
Caption: Step-by-step experimental workflow for a typical PTC reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield PTC reactions.
Section 5: References
-
Bédard, A. C., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link]
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2016). PMC. Available at: [Link]
-
Gasparyan, M. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Juniper Publishers. Available at: [Link]
-
Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams. (2020). PMC. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021). Reddit. Available at: [Link]
-
Jas, J. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Phase-transfer catalyst. Wikipedia. Available at: [Link]
-
Intramolecular α-alkylation of C(2)-linked pyrrolidine by catalytic ruthenium carbene insertion. ResearchGate. Available at: [Link]
-
Identification of N-pyrrolidino protonitazene in suspect tablets encountered at an international mail facility. (2025). PubMed. Available at: [Link]
-
The selective n-alkylation of monoethanolamine in PTC condition. (2018). MedCrave online. Available at: [Link]
-
Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway. (2007). PMC. Available at: [Link]
-
Phase Transfer and Ammonium Salt Catalyzed Reactions. ResearchGate. Available at: [Link]
-
A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021). Macmillan Group - Princeton University. Available at: [Link]
-
1-(2-Bromoethyl)pyrrolidine. Pharmaffiliates. Available at: [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines. (2020). PMC. Available at: [Link]
-
1-(2-Bromoethyl)pyrrolidine-2,5-dione. PubChem. Available at: [Link]
-
Identification of the Novel Synthetic Opioid N‐Pyrrolidino Isotonitazene at an Australian Drug Checking Service. (2025). PMC. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Phase Transfer Catalysis. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
1-(2-Bromoethyl)pyrrolidine. Chemsrc. Available at: [Link]
-
Qualitative and quantitative analysis of pyrrolizidine alkaloids for the entire process quality control from Senecio scandens to Senecio scandens-containing preparations by high performance liquid chromatography-tandem mass spectrometry. (2020). PubMed. Available at: [Link]
Sources
- 1. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 4. alfachemic.com [alfachemic.com]
- 5. scbt.com [scbt.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phasetransfer.com [phasetransfer.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrrolidine Synthesis: A Comparative Analysis of Alkylating Agents
Introduction: The Enduring Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry and natural product synthesis.[1] Its prevalence in FDA-approved drugs and biologically active alkaloids underscores its importance as a privileged scaffold.[2][3] The specific substitution pattern on the pyrrolidine ring, particularly on the nitrogen atom, is crucial for modulating pharmacological activity, influencing properties such as target binding, solubility, and metabolic stability.
This guide provides an in-depth comparison of common alkylating strategies for the synthesis of N-substituted pyrrolidines and the formation of the pyrrolidine ring itself. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles, offering field-proven insights into why specific reagents are chosen for particular synthetic challenges. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed, efficient decisions in their synthetic endeavors. The methods are broadly categorized into direct N-alkylation of a pre-formed pyrrolidine ring and intramolecular cyclizations to construct the ring.
Part 1: Direct N-Alkylation of the Pyrrolidine Moiety
The most straightforward approach to N-functionalization involves the direct alkylation of a pyrrolidine nitrogen. The success of this strategy hinges on the nucleophilicity of the amine and the electrophilicity of the alkylating agent, governed by the principles of nucleophilic substitution.
Classical Alkylation: Alkyl Halides and Sulfonates
Direct alkylation with alkyl halides (R-X) and sulfonates (R-OSO₂R') is a workhorse transformation that proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon and displacing a leaving group.
Causality Behind Experimental Choices:
-
The Leaving Group is Paramount: The rate of an SN2 reaction is highly dependent on the ability of the leaving group to stabilize the negative charge it accepts upon bond cleavage.[6][7] A good leaving group is the conjugate base of a strong acid.[6] This leads to a clear reactivity trend:
-
Alkyl Halides: R-I > R-Br > R-Cl >> R-F
-
Sulfonates: Tosylates (OTs) and mesylates (OMs) are excellent leaving groups, often more reactive than bromides and iodides, due to extensive charge delocalization through resonance.[8]
-
-
Steric Hindrance Dictates Feasibility: The SN2 reaction involves a backside attack on the electrophilic carbon.[4] Steric bulk on either the nucleophile (pyrrolidine) or the alkylating agent dramatically slows the reaction rate.[5][9] Consequently, the reactivity of the alkylating agent follows the order: methyl > primary (1°) > secondary (2°). Tertiary (3°) alkyl halides do not react via the SN2 mechanism.[9]
-
Base and Solvent: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like Et₃N) is typically required to scavenge the proton generated, preventing the formation of an unreactive ammonium salt. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus preserving its reactivity.[10]
Caption: Workflow for N-alkylation via reductive amination.
Table 2: Performance Comparison for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Benzaldehyde | NaBH(OAc)₃ | CH₂Cl₂ | 25 | 12 | 96 | Clean, high-yielding reaction for primary aldehydes. |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 16 | 91 | Effective for ketones, forming secondary alkylamines. |
| Isobutyraldehyde | NaBH₃CN | MeOH | 25 | 12 | 88 | NaBH₃CN is effective but toxic cyanide is a byproduct. |
| Levulinic Acid | Pt/C, H₂ | H₂O | 50 | 24 | 85 | Catalytic hydrogenation offers a greener alternative. [11] |
The Mitsunobu Reaction: Alkylation with Alcohols
The Mitsunobu reaction provides a unique method for N-alkylation using an alcohol as the alkylating agent. [12]This reaction is renowned for its ability to proceed with a complete inversion of stereochemistry at the alcohol's chiral center, making it invaluable in stereocontrolled synthesis. [13]The process involves the in-situ activation of the alcohol by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Causality Behind Experimental Choices:
-
Mechanism of Activation: The reaction begins with PPh₃ attacking DEAD, forming a betaine. This species then protonates the alcohol, which is subsequently attacked by the PPh₃-DEAD adduct. The pyrrolidine nitrogen then acts as the nucleophile, displacing the activated hydroxyl group (now an excellent phosphonium leaving group) in a classic SN2 fashion, resulting in stereochemical inversion. [12]* Drawbacks: The primary disadvantage of the Mitsunobu reaction is the stoichiometry. It generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification. [14]The choice of nucleophile is also critical; it must have a pKa of less than 13 to be effective. [12]
Caption: Simplified cycle of the Mitsunobu reaction for N-alkylation.
Part 2: Ring Construction via Intramolecular Alkylation
An alternative to functionalizing a pre-existing ring is to construct the pyrrolidine scaffold via an intramolecular cyclization. This strategy relies on having a nucleophilic amine and an electrophilic alkylating center within the same molecule, positioned to favor a 5-membered ring closure (5-exo-tet).
A common approach involves the cyclization of ω-haloamines, such as 4-chlorobutylamine. [15]In this case, the terminal amine attacks the carbon bearing the halogen, which acts as the leaving group. The principles governing this intramolecular SN2 reaction are the same as those for the intermolecular case, with proximity and favorable transition state geometry driving the cyclization. This method is particularly effective for synthesizing the core pyrrolidine ring from simple acyclic precursors. [16]
Caption: Pyrrolidine synthesis via intramolecular cyclization of an ω-haloamine.
Experimental Protocols
Protocol 1: N-Benzylation of Pyrrolidine using Benzyl Bromide
Self-Validation: This protocol uses standard SN2 conditions. The reaction progress can be monitored by TLC, observing the consumption of pyrrolidine. The formation of the product can be confirmed by GC-MS or NMR, and the presence of a carbonate base ensures the reaction proceeds to completion by neutralizing the HBr byproduct.
-
To a round-bottom flask charged with a magnetic stir bar, add pyrrolidine (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (MeCN, 5 mL per mmol of pyrrolidine).
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-benzylpyrrolidine.
Protocol 2: N-Alkylation of Pyrrolidine via Reductive Amination with Cyclohexanone
Self-Validation: This protocol relies on the selective reduction of the iminium ion. The reaction can be quenched with a base to destroy any excess hydride reagent. Successful alkylation can be verified by the disappearance of the ketone C=O stretch in the IR spectrum and the appearance of characteristic signals for the N-cyclohexyl group in the ¹H and ¹³C NMR spectra.
-
In a round-bottom flask, dissolve pyrrolidine (1.0 eq.) and cyclohexanone (1.05 eq.) in 1,2-dichloroethane (DCE, 5 mL per mmol of pyrrolidine).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-cyclohexylpyrrolidine.
Conclusion and Outlook
The choice of an alkylating agent for pyrrolidine synthesis is a critical decision guided by the desired substitution pattern, stereochemical requirements, and substrate compatibility.
-
Alkyl halides and sulfonates offer a reliable and cost-effective method for introducing simple alkyl groups, with reactivity governed by predictable SN2 principles.
-
Reductive amination provides a superior alternative for more complex substrates or when overalkylation is a concern, demonstrating broad functional group tolerance and high yields.
-
The Mitsunobu reaction is the premier choice for reactions requiring stereochemical inversion at a chiral alcohol center, despite its drawbacks in atom economy.
-
Intramolecular cyclization remains a fundamental and powerful strategy for the de novo construction of the pyrrolidine ring from acyclic precursors.
By understanding the causality behind these experimental choices, researchers can navigate the synthetic landscape with greater precision, accelerating the discovery and development of novel pyrrolidine-containing molecules.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ocw.uci.edu [ocw.uci.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 15. Pyrrolidine synthesis [organic-chemistry.org]
- 16. A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Efficacy of 1-(2-Bromoethyl)pyrrolidine Hydrobromide in Different Solvent Systems
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of 1-(2-Bromoethyl)pyrrolidine Hydrobromide in Synthesis
This compound is a pivotal reagent in the lexicon of medicinal and synthetic chemistry. Its value lies in its function as a robust electrophile for the introduction of the 1-pyrrolidinoethyl moiety, a common structural motif in a variety of biologically active compounds. The hydrobromide salt form enhances the compound's stability and handling properties compared to its free base, while also improving its solubility in polar solvents.[1][2] The core reactivity of this molecule is centered on the primary carbon-bromine bond, which is susceptible to nucleophilic attack, making it an effective alkylating agent for a wide array of nucleophiles including amines, alcohols, and thiols.[2]
The success of any synthetic transformation involving this reagent is not merely a function of the reactants themselves but is profoundly influenced by the medium in which the reaction occurs. The choice of solvent dictates solubility, modulates nucleophile reactivity, stabilizes transition states, and can ultimately determine the yield, purity, and reaction rate. This guide provides an in-depth comparison of the efficacy of this compound across various solvent systems, grounded in mechanistic principles and supported by practical, field-proven protocols. Our objective is to equip researchers with the causal understanding required to select the optimal solvent system, thereby minimizing trial-and-error and accelerating discovery.
The Mechanistic Underpinning: Nucleophilic Substitution and the Solvent's Role
The primary reaction pathway for this compound is the bimolecular nucleophilic substitution (SN2) reaction.[2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom attached to the bromine, simultaneously displacing the bromide leaving group. The solvent's interaction with the reacting species, particularly the nucleophile, is a critical determinant of the reaction's activation energy and, consequently, its rate.
We can broadly classify solvents into three categories: polar aprotic, polar protic, and nonpolar.
-
Polar Aprotic Solvents: These solvents (e.g., DMF, DMSO, Acetonitrile) possess large dipole moments but lack acidic protons (i.e., no O-H or N-H bonds).[3] Their primary role is to dissolve ionic reagents and stabilize charged species. Crucially, they solvate cations more effectively than anions. This leaves the anionic nucleophile relatively "naked" and highly reactive, which significantly accelerates the rate of SN2 reactions.[4][5]
-
Polar Protic Solvents: This class includes water, alcohols, and carboxylic acids. They are characterized by the presence of O-H or N-H bonds, allowing them to act as hydrogen bond donors.[3] While they are excellent at dissolving ionic salts like this compound, they can be detrimental to SN2 reactions. They form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and increasing the energy required for it to attack the electrophile.[4][6] This effect is most pronounced for small, hard anions.[4]
-
Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and are generally poor choices for reactions involving charged species, as they cannot effectively dissolve the ionic hydrobromide salt or stabilize the charged transition state.
Caption: Solvent caging of nucleophiles.
Comparative Guide to Solvent System Performance
The selection of a solvent requires a multi-faceted analysis of solubility, reaction rate, and potential side reactions. The following table provides a comparative overview based on established chemical principles for the alkylation of a generic amine nucleophile.
| Solvent System | Class | Dielectric Constant (ε) | Relative Rate (SN2) | Typical Yield | Key Considerations & Causality |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Fast | High | Excellent solubility for the hydrobromide salt. Effectively solvates cations, leaving the nucleophile highly reactive for a rapid SN2 reaction.[4] High boiling point allows for a wide temperature range. Work-up requires careful aqueous extraction to remove DMF. |
| Acetonitrile (MeCN) | Polar Aprotic | 36 | Fast | High | Good solubility and promotes fast SN2 reactions for the same reasons as DMF.[4] Lower boiling point than DMF makes it easier to remove post-reaction. Often a preferred choice for moderate temperature reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Very Fast | High | Highest polarity and exceptional at solvating cations, leading to extremely fast reaction rates. However, its very high boiling point can make removal difficult. Can also promote elimination side reactions at elevated temperatures. |
| Ethanol (EtOH) | Polar Protic | 24 | Slow | Low to Moderate | Good solubility for the hydrobromide salt. However, strong hydrogen bonding with the nucleophile significantly reduces its reactivity, leading to slow reaction rates.[6] Can also act as a competing nucleophile. In the presence of a strong, non-nucleophilic base, elimination (E2) can become a significant side reaction.[7] |
| Tetrahydrofuran (THF) | Borderline Polar Aprotic | 7.5 | Moderate | Moderate | Moderate polarity allows for dissolution of many organic nucleophiles, but solubility of the hydrobromide salt can be limited. Lower reaction rates than DMF or MeCN due to lower polarity and less effective charge stabilization. Often used with strong, non-polar bases like NaH. |
| Acetone | Polar Aprotic | 21 | Moderate to Fast | Moderate to High | A good polar aprotic solvent that facilitates SN2 reactions.[4] Its volatility is advantageous for easy removal. Solubility of the hydrobromide salt may be less than in DMF or DMSO. |
Experimental Protocols for Efficacy Evaluation
A self-validating protocol is essential for trustworthy results. The following are representative, detailed procedures for N-alkylation and O-alkylation. These workflows are designed to be monitored and optimized.
General Experimental Workflow
The logical flow for a typical alkylation using this compound is outlined below. This process ensures controlled reaction conditions and efficient product isolation.
Caption: Standard laboratory workflow.
Protocol 1: N-Alkylation of Morpholine (Model Secondary Amine)
This protocol details a typical N-alkylation, a common application for this reagent. The choice of a base is critical to deprotonate the nucleophile and neutralize the HBr generated.[8]
-
Objective: To synthesize 4-(2-(pyrrolidin-1-yl)ethyl)morpholine.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate, Dichloromethane (DCM), Brine, Saturated Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
-
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous potassium carbonate (2.5 eq) and anhydrous acetonitrile.
-
Add morpholine (1.1 eq) to the suspension and stir for 10 minutes at room temperature.
-
Add this compound (1.0 eq) portion-wise to the stirred suspension.
-
Reaction: Heat the mixture to 60-70 °C and stir vigorously. The reaction progress should be monitored every 2-4 hours.
-
Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material.[9]
-
Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.
-
Protocol 2: O-Alkylation of 4-Chlorobenzhydrol (A Clemastine Analogue Synthesis)
This procedure is inspired by syntheses of the antihistamine Clemastine, which involves the formation of an ether linkage.[10][11] It demonstrates the utility of the reagent in O-alkylation. A strong base like sodium hydride is often required to deprotonate the less nucleophilic alcohol.
-
Objective: To synthesize 1-(2-((4-chlorophenyl)(phenyl)methoxy)ethyl)pyrrolidine.
-
Materials:
-
This compound (1.1 eq)
-
(4-chlorophenyl)(phenyl)methanol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl Ether, Saturated Ammonium Chloride (NH₄Cl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask in an ice bath (0 °C).
-
Carefully add sodium hydride (1.2 eq) portion-wise to the DMF.
-
In a separate flask, dissolve (4-chlorophenyl)(phenyl)methanol (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 20-30 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Alkylation: Recool the mixture to 0 °C. Add this compound (1.1 eq) as a solid, in portions, over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer. Purify the resulting crude oil by column chromatography.
-
Comparative Analysis of Alternative Alkylating Agents
While this compound is a highly effective reagent, alternative synthetic strategies exist, each with distinct advantages and disadvantages.
| Reagent/Method | Leaving Group | Reactivity Comparison | Advantages | Disadvantages |
| 1-(2-Chloroethyl)pyrrolidine HCl | Chloride (Cl⁻) | Slower | Often less expensive and more readily available in bulk. | The C-Cl bond is stronger than the C-Br bond, requiring more forcing conditions (higher temperatures, longer reaction times).[12][13] |
| 1-(2-Mesyloxy/Tosyloxy)ethyl)pyrrolidine | Mesylate/Tosylate | Faster | Mesylate and tosylate are excellent leaving groups, often leading to faster reactions and higher yields at lower temperatures. | Typically requires an extra synthetic step to prepare from the corresponding alcohol, increasing overall cost and process complexity. |
| Reductive Amination | N/A | Different Mechanism | A convergent and often high-yielding method involving the reaction of an amine with 2-(pyrrolidin-1-yl)acetaldehyde. Avoids the use of alkyl halides. | Requires a suitable reducing agent (e.g., NaBH(OAc)₃) and is a multi-component reaction. |
| "Borrowing Hydrogen" Catalysis | Hydroxide (OH⁻) | Different Mechanism | A "green" and atom-economical method using 2-(pyrrolidin-1-yl)ethanol. Water is the only byproduct.[14] | Requires a specific transition-metal catalyst (e.g., Ru, Ir) and often high temperatures. Catalyst cost and removal can be a concern. |
Conclusion and Strategic Recommendations
The efficacy of this compound is inextricably linked to the solvent system in which it is employed. The choice is a strategic decision that must balance reaction kinetics, solubility, and operational simplicity.
-
For Maximum Rate and Yield: Polar aprotic solvents are the undisputed choice for promoting rapid SN2 reactions. Acetonitrile often represents the best balance of high reactivity and ease of handling. DMF is an excellent alternative, particularly when higher temperatures are required to drive sluggish reactions to completion.
-
When Protic Solvents are Unavoidable: If a polar protic solvent like ethanol must be used (e.g., due to solubility constraints of a complex substrate), be prepared for significantly longer reaction times. It may be necessary to use a large excess of the alkylating agent or a stronger, non-nucleophilic base to favor the desired substitution over competing pathways.
-
Considering Alternatives: For large-scale synthesis, the lower cost of the chloro-analogue may outweigh its lower reactivity. For delicate substrates sensitive to heat, conversion of the corresponding alcohol to a mesylate or tosylate is a superior strategy.
Ultimately, a deep understanding of the underlying mechanistic principles of solvent effects empowers the researcher to move beyond rote protocol-following and into the realm of rational reaction design and optimization.
References
- EvitaChem. 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255). EvitaChem. Accessed January 25, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG45XzF7h-tjuaXK0DgFQCM_ZqZqYEUx8M53bkopQCftB4v2ZSeH6ermpEXCcvfzAGTQYAYk8ZSx43dr9n-T5U6erM9hbITdARjlxIt5wf8PA-3Fpu7B3fW4jWwNB2UK7iwip2kh1_Azw==]
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Accessed January 25, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwInXsQg94aZyVt8hBhz88hPzO7kMQIT0lZA1IS_ERSOODjoswHkzESm5VsuzXNylyam7LYlGnT_xIhHbVI1ymMGkB41xxXzKk6eS7IrdmUhkWZMswe-3ezHrxtx8nEH99NQ_1RdYrvXHlOPwqlbDQZBoVi0gm4qMAbcuecWxCBKWU]
- Google Patents. CN107011228A - A kind of preparation method of clemastine fumarate. Google Patents. Accessed January 25, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt3PNYUpADhY7z0IBho9oerUO-8p8crKmqKDYK4Ymh9MavD6umcJOzwQ5sNVPLeSf3lksS0ULkJqp-OLvX_ajSlqDRQ5JXi9ZIm6ZcvBxYSbYRIC1KOYRSyplKkbzE-q2wyDq64wSUIKCpAHA=]
- PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. Accessed January 25, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWEFPRCGPCoAYzki3MP9vfosGaCcUgicNi0umN-_24IaV0AB7Mv_N6lXKRKKagEOshHkJ_sHQe6j5bw0715V36D47iSdxxNFjTrFq3UQqRgNTf65pXh88-JuyZYt97SJJbVfbdnjxXorq9Cn3HabjKyGTKP8RJng==]
- Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Published April 27, 2012. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxLmeyjsmJ1iZ2aTzpVJEpUWNtzofWEn1m34gZ_SWtiE55WHcSydnPyQGEhlmUY4RrPChWZb1nDTjWg4S_tfglnDIYHzN3UBXHo6zaDRF9sMJuHxrfArR5EedPx00LetXYsm5jm7yR8wAbTZAzLY_1Ne8sUTcrWSrtEqTDnf03XyycvbFEzfIZ1qrzlbfI99cNUfDTxMmmcyaEBMafImnFCc6Scw==]
- Save My Exams. Reactivity of Halogenoalkanes (AQA A Level Chemistry): Revision Note. Save My Exams. Published October 26, 2024. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb8sLe-UIi5bn05j10LtKy3oruTA3qBDQmL5_GSp7MGlcCiMRzPv15uRRqkIEroclaFJeN6ncD8ZOsTaLl3Dqwk2b0VuaFKLWjdzxUJHaYBG9JRrrMQ19HczGeZrPMqWsXDlicg937u1atiXquitnVFlglyBh-Qr2oKjCUbmTZTId3TjRNCfAnbUajEF2KIrcMonhMyKcery2cPy7QnxMIlO5QcFBh_vhAhiS6Z6MNSx5GYgeSDZ0kJERw6mtfFMoBp22951fuMxvlHLs=]
- Chemistry LibreTexts. Nucleophilicity and Solvent Effects. Chemistry LibreTexts. Published January 22, 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ0RfAEZ6cxeP3BX-LDSGv0jmi9XWwHIQm9aLnRvcwGl3OvczbDze38A5rSDNgqBO0sorhRJD-fb0PVPQitipVak6bxw451me-wi_7bEceknOr6E5Usu1hlxLaDPq5Gj85rcNZHymFl83voDuRM9v74xV_FHTLM7x7b7p1eMLlDvkHjMKYdSXVEGzKOY8ZZlINa9IMbaXs9D30o_4TF7GVlqSEVpBkNo3EhAaAjG8bgZp_jbmI97gzs4CyS5UPOyr5YkOVPtt_kaO_HUJAL7UC_09ur4rjBwG9fTzuExW4k0ZoQjph83YfUd8-srvzt_60EbRw5lN8CJi0h3WspCWAbVpiz04c2Oh5ZEr82fY-apFbLoIFmnLr_u-PitYNyQbmUdB9kJxg0DyrZiGEhrn-h49G9PskKk4yIZ_47BIwDdurXek3F3sqcfhgCG1oVNnobc7oQpo=]
- BenchChem. Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem. Accessed January 25, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmvMWHegPV9O054hxSJRhc-dcPGzCJCpYwRgG96Ei5zB7k0ZAJeYmeRrdZcjgmZIAWYkU9cs5so6fov4TtSQj67eNkPv9Rci4OO9GEjkDjNPHmPdGdYG8pWwXVOruGthSTATxZjDpIwxGi8drjbkYa3RwrtfoV2qZuf9um7mr6HPg_PgBBX1dMvnw8owQJSKb9xLmVuTqSwZ2ZdR-RrMuVByr4dvaSodQ9Kk6Kv_yAFRPF]
- BenchChem. Experimental procedure for N-alkylation of primary amines. BenchChem. Accessed January 25, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHooofJ65-e4ZDT39rszzlwg_t024dvo7Hnu1SF-AviVu6EWaG4nu9EdBjunaPWFe6nzDINHJ3zHEANWbQDM6pXnaIrW7up6fC-5RUyO8dO_1VkAdAOj6Ga7wSYE2FILwKZjoQaHEPn6oqx-BjfgiovQKgV_V-UHX0Y5tYlmwr4qY9rM9drxDFTKYb8TCPDXZwZ0yupjBg=]
- BenchChem. This compound | 80819-91-6. BenchChem. Accessed January 25, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvNQL1wP3ejSb_uFpgXEegFWgjeGr88ByySAyFk2BRgtLS16lmAGJIe277vHxGVaNV2TWAGXW20jg1LRiEcmzi8RggdStYXsI4GnVhJWvDH9wep-MR_9R6lFbstcqZkPB6qjPCbQ==]
- The Organic Chemistry Tutor. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Published April 30, 2018. [https://vertexaisearch.cloud.google.
- Oreate AI Blog. The Role of Polar Protic Solvents in Chemical Reactions. Oreate AI Blog. Published January 15, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiLc9Qke8HyAEVq23WWZb9I2TOD6mm4VmtevqqMYLaepdHDfwWVslFg1xRKHvBu3Si_NB3Q5fBOmfqWbtEod97wCzyBrDOBzOKm_NhTOeG16VHGgKsEG_kVpStMX7jkyL3nc3JC_6DTNcR8l1auW_6S8CE7tMFqXqlx1cr7rz_cNeqU1lGFDkLl3dYNbF_0l6WV8ufhGQH8_P8N_k8hbnBTc568bxAEDDBxsmK5HrijkQ=]
- Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). Study Mind. Accessed January 25, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7PzxgBUZc5p5_8aUELAauBPbVrZV3lf8bGqR3ZsFLv2XraEOcSUqeJy9Mdnslt5OszXW1uRNLtYxRA-U6N6wC_0EwS-uC_42JwjVehLLka_kQJhcM_jUPEZqZJ4WJLPukHsbNcdo8UaWnrN4WnIBzi_37X8Iu-g==]
- PubMed. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine. PubMed. Accessed January 25, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpKgqEiw_cngpAslNdc_5qo7h7o-VG7msf_aZlfb8BLNSPNdq84jqdikwS1T8Hg3ee5vsDRGpSxbB8yLtJ5Nu9H0OvIorqU6Id9XUNIsBqcF09QfWlEVPhgCJeZj1p9dcw3YgX]
- Crunch Chemistry. Explaining the reactivity of halogenoalkanes. Crunch Chemistry. Published March 4, 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjrVbcjVv5P2UC6qTy-rUT4DW4nQoKv0ppn02jdzs3MQOAmaApLYxv9TfmXAdVQUN_X-3Zz63VyzkKD699tG_iYPioEFJevslayyuM5lFWdWis9lAXoVu7hxKZkYOQaGBhgY6OC-q55ayVuRXR_RRXTlD-6w==]
- ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano. Accessed January 25, 2026. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRwTLHYMljW9el0b-kOUsEBSGVSrdCKDdhLvjEpM8iZvLULx5ZaevUfZhNyz3lGTiA1AN43lcm7-W_PXYd-d1Q5Cxuqu-L4xfBtyc8xk9tPi0fYEd-RBCB2F3MPRJ6S8em_LrkSe139f1U0wvacP2_A-kegN5uBDOvH7s-u4mQuxDzcoVKl3ov_XhyML4G7MQeX5i8gUIk34P07QkRD7u_43qF]
Sources
- 1. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 2. This compound | 80819-91-6 | Benchchem [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The Role of Polar Protic Solvents in Chemical Reactions - Oreate AI Blog [oreateai.com]
- 7. studymind.co.uk [studymind.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]
- 11. Asymmetric synthesis of H1 receptor antagonist (R,R)-clemastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. savemyexams.com [savemyexams.com]
- 13. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 14. thalesnano.com [thalesnano.com]
A Comparative Benchmarking Guide to the Synthetic Routes of 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Abstract
1-(2-Bromoethyl)pyrrolidine hydrobromide is a pivotal structural synthon in contemporary medicinal chemistry, serving as a cornerstone for the development of a diverse array of pharmaceutical agents. The strategic selection of a synthetic pathway to this intermediate is a critical decision in the drug development cascade, profoundly influencing scalability, cost-effectiveness, and the purity profile of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, in-depth analysis of the primary synthetic routes to this compound. By juxtaposing different methodologies and furnishing supporting experimental frameworks, this document aims to empower researchers, chemists, and drug development professionals to make informed decisions tailored to their specific synthetic objectives.
Introduction: The Strategic Significance of this compound in Drug Discovery
The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, integral to the structure of numerous drugs. This compound is a highly versatile bifunctional reagent that enables the facile introduction of the N-ethylpyrrolidine motif. Its utility is underscored by its application in the synthesis of a wide range of therapeutic agents, including antihistamines, anticholinergics, and antipsychotics. The hydrobromide salt form confers superior stability and handling characteristics compared to the free base, rendering it the preferred form for both laboratory-scale synthesis and industrial production. A judicious choice of synthetic route is therefore paramount, directly impacting project economics, timelines, and the quality of the final drug substance.
Comparative Analysis of Predominant Synthetic Routes
The synthesis of this compound is largely dominated by two principal strategies: the direct bromination of 1-(2-hydroxyethyl)pyrrolidine and the alkylation of pyrrolidine with a 1,2-dihaloethane. Each approach possesses a distinct set of advantages and operational challenges that will be systematically evaluated.
Route 1: Bromination of 1-(2-Hydroxyethyl)pyrrolidine
This is the most widely adopted and arguably the most efficient method for the preparation of this compound.[1] The fundamental transformation involves the substitution of the primary hydroxyl group of the readily available starting material, 1-(2-hydroxyethyl)pyrrolidine, with a bromine atom. This conversion can be accomplished using several different brominating agents.[1]
The reaction proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism. The hydroxyl group, being a poor leaving group, must first be activated. In the presence of a strong acid like hydrobromic acid (HBr), the hydroxyl group is protonated to form a good leaving group, water. Alternatively, reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) react with the alcohol to form an intermediate that is readily displaced by a bromide ion. The choice of brominating agent is a critical parameter that dictates the reaction conditions, yield, and impurity profile.[1]
Diagram: General Mechanism of Hydroxyl to Bromide Conversion
Caption: SN2 mechanism for the conversion of an alcohol to an alkyl bromide.
| Brominating Agent | Typical Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Hydrobromic Acid (HBr) | 75-85%[2][3] | Reflux in concentrated (48%) HBr | Economical, readily available | Harsh conditions (high temperature), corrosive, potential for side reactions |
| Phosphorus Tribromide (PBr₃) | 80-90% | 0 °C to ambient temperature | Milder conditions, high conversion | Moisture sensitive, corrosive, generates phosphorous acid byproduct complicating workup |
| Thionyl Bromide (SOBr₂) | 85-95% | 0 °C to ambient temperature, often with a base | High yields, gaseous byproducts (SO₂, HBr) are easily removed | Expensive, highly reactive, requires careful handling |
This protocol is a robust and cost-effective method suitable for large-scale preparation.
Materials:
-
1-(2-Hydroxyethyl)pyrrolidine
-
48% Hydrobromic acid
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether or isopropanol (for salt formation)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, cool 48% hydrobromic acid (3.0 eq) in an ice bath.
-
Slowly add 1-(2-hydroxyethyl)pyrrolidine (1.0 eq) to the cold acid with continuous stirring.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction's progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with toluene (3x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base of 1-(2-bromoethyl)pyrrolidine.
-
To form the hydrobromide salt, dissolve the crude free base in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of concentrated HBr.
-
Cool the solution to induce crystallization. Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound as a crystalline solid.
Diagram: Experimental Workflow for Route 1
Caption: A streamlined workflow for the synthesis via HBr bromination.
Route 2: Alkylation of Pyrrolidine with 1,2-Dibromoethane
An alternative approach involves the direct alkylation of pyrrolidine with 1,2-dibromoethane.[4] While seemingly straightforward, this method is often plagued by a lack of selectivity.
This reaction also proceeds via an SN2 mechanism, where the nitrogen atom of pyrrolidine acts as a nucleophile, displacing one of the bromine atoms of 1,2-dibromoethane.[4] However, the primary product, 1-(2-bromoethyl)pyrrolidine, is itself a nucleophile and can react with another molecule of pyrrolidine or undergo self-quaternization, leading to a complex mixture of products and making the isolation of the desired compound in high purity challenging. Over-alkylation to form the quaternary ammonium salt is a significant side reaction.
Head-to-Head Performance Benchmark
| Feature | Route 1: Bromination of 1-(2-Hydroxyethyl)pyrrolidine | Route 2: Alkylation with 1,2-Dibromoethane |
| Selectivity & Purity | High | Low; often results in a mixture of products |
| Starting Material Availability | Readily available and cost-effective | Pyrrolidine and 1,2-dibromoethane are readily available |
| Scalability | Highly scalable with established protocols | Challenging to scale due to purification difficulties |
| Cost-Effectiveness | Generally high due to good yields and purity | Potentially lower due to complex purification and lower yields of the desired product |
| Yield of Desired Product | Good to excellent (75-95%) | Variable and often lower |
| Waste Generation | Primarily aqueous waste from workup | Organic and aqueous waste from extensive purification |
Conclusion and Expert Recommendation
Based on a comprehensive evaluation of the available synthetic strategies, the bromination of 1-(2-hydroxyethyl)pyrrolidine (Route 1) is unequivocally the superior and recommended method for the synthesis of this compound for the vast majority of applications.
Key advantages of Route 1 include:
-
Superior Selectivity: This route avoids the over-alkylation issues inherent to Route 2, leading to a cleaner product profile and simplifying purification.
-
High and Reproducible Yields: The conversion of the primary alcohol is efficient, particularly with modern brominating agents.
-
Robustness and Scalability: The reaction is well-understood and has been successfully implemented on an industrial scale.
While the alkylation of pyrrolidine (Route 2) may appear more atom-economical at first glance, the practical challenges associated with poor selectivity and difficult purification render it a less viable option for producing high-purity this compound efficiently.
For process optimization within Route 1, the choice of brominating agent should be guided by a balance of cost, safety, and desired efficiency. For large-scale, cost-sensitive manufacturing, hydrobromic acid remains a compelling choice. For laboratory-scale syntheses where higher yields and milder conditions are prioritized, phosphorus tribromide or thionyl bromide are excellent alternatives, provided appropriate safety measures are in place.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available from: [Link]
-
Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. ResearchGate. Available from: [Link]
-
Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. Available from: [Link]
-
1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8. Chemsrc. Available from: [Link]
-
1-(2-Bromoethyl)pyrrolidine-2,5-dione | C6H8BrNO2. PubChem. Available from: [Link]
- Bromination of hydroxyaromatic compounds. Google Patents.
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. Available from: [Link]
-
Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses. Available from: [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of 1-(2-Bromoethyl)pyrrolidine Derivatives as Muscarinic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of 1-(2-bromoethyl)pyrrolidine have emerged as intriguing subjects of study, particularly for their interaction with muscarinic acetylcholine receptors (mAChRs). This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of these derivatives, offering insights into the chemical modifications that govern their binding affinity and functional activity at mAChR subtypes. By synthesizing experimental data and outlining detailed protocols, this document serves as a critical resource for the rational design of novel muscarinic receptor ligands.
The Significance of the 1-(2-Bromoethyl)pyrrolidine Scaffold in Muscarinic Receptor Modulation
Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are widely distributed throughout the central and peripheral nervous systems. They play crucial roles in a multitude of physiological processes, including cognition, motor control, and autonomic function. Consequently, ligands that can selectively modulate these receptors hold immense therapeutic potential for a range of disorders, from Alzheimer's disease to chronic obstructive pulmonary disease (COPD).
The 1-(2-bromoethyl)pyrrolidine moiety serves as a versatile template for developing muscarinic receptor antagonists. The pyrrolidine ring provides a basic nitrogen atom, a common feature in many muscarinic ligands, which is believed to interact with a conserved aspartate residue in the receptor's binding pocket. The 2-bromoethyl side chain offers a reactive electrophilic site, which can be exploited for covalent labeling of the receptor or systematically modified to probe the steric and electronic requirements of the binding site. Understanding how alterations to this scaffold impact receptor affinity and selectivity is paramount for the development of next-generation therapeutics with improved efficacy and reduced side effects.
Comparative Analysis of Muscarinic Receptor Binding Affinities
Table 1: Comparative Muscarinic Receptor (M2R) Binding Affinities of N-Alkylpyrrolidine Derivatives
| Compound | N-Alkyl Chain Length | M2R Affinity (Ki, nM) | Reference |
| α-PPP | Propyl | 75,800 | [1] |
| α-PVP | Butyl | 1,260 | [1] |
| α-PHP | Pentyl | 251 | [1] |
Key Structure-Activity Relationship (SAR) Insights:
-
Influence of N-Alkyl Chain Length: As demonstrated in Table 1, there is a clear trend of increasing affinity for the M2 muscarinic receptor with increasing length of the N-alkyl chain. The extension from a propyl (α-PPP) to a butyl (α-PVP) and then to a pentyl (α-PHP) group results in a dramatic enhancement of binding affinity. This suggests that a longer, more lipophilic chain can engage in more extensive hydrophobic interactions within the M2 receptor binding pocket.
-
The Bromoethyl Moiety as a Pharmacophore: While not explicitly detailed in a comparative table, the bromoethyl group in the title compounds introduces a key reactive feature. This electrophilic handle can potentially form a covalent bond with nucleophilic residues in the receptor's binding site, leading to irreversible antagonism. This property is highly valuable for receptor mapping and pharmacological studies. Furthermore, the size and electronegativity of the bromine atom contribute to the overall steric and electronic profile of the ligand, influencing its interaction with the receptor.
-
Substitutions on the Pyrrolidine Ring: Although not the primary focus of this guide, it is well-established in medicinal chemistry that substitutions on the pyrrolidine ring can significantly impact biological activity. The introduction of hydroxyl, methyl, or other functional groups can alter the compound's polarity, conformation, and ability to form specific hydrogen bonds, thereby modulating its affinity and selectivity for different muscarinic receptor subtypes.
Experimental Protocols: A Foundation for Self-Validating Research
To ensure the scientific integrity and reproducibility of SAR studies, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a key 1-(2-bromoethyl)pyrrolidine precursor and for the determination of muscarinic receptor binding affinity.
Synthesis of 2-(2-Bromoethyl)pyrrolidine Hydrobromide
This protocol outlines a general method for the synthesis of a key precursor for more complex 1-(2-bromoethyl)pyrrolidine derivatives.
Reaction Scheme:
Caption: Synthetic pathway for 2-(2-Bromoethyl)pyrrolidine hydrobromide.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrrolidine in a suitable solvent such as acetonitrile.
-
Addition of Reagent: To the stirred solution, add an excess of 1,2-dibromoethane.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Salt Formation: Dissolve the crude product in a suitable solvent and treat with hydrobromic acid to precipitate the hydrobromide salt.
-
Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield the pure 2-(2-bromoethyl)pyrrolidine hydrobromide.[2]
Muscarinic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of 1-(2-bromoethyl)pyrrolidine derivatives for muscarinic receptors using the radioligand [3H]N-methylscopolamine ([3H]NMS).
Experimental Workflow:
Caption: Workflow for a muscarinic receptor radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells expressing human M2 receptors).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane suspension (typically 10-20 µg of protein).
-
A fixed concentration of [3H]NMS (typically at or below its Kd value).
-
Varying concentrations of the unlabeled test compound (1-(2-bromoethyl)pyrrolidine derivative).
-
Assay buffer to bring the final volume to 250 µL.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-180 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B filters) to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]NMS (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[3][4][5]
Future Directions and Conclusion
The exploration of the structure-activity relationship of 1-(2-bromoethyl)pyrrolidine derivatives at muscarinic receptors is a promising avenue for the discovery of novel therapeutic agents. The existing data on related N-alkylpyrrolidines strongly suggest that modifications to the N-substituent can profoundly impact receptor affinity. The bromoethyl moiety offers a unique tool for probing the receptor binding pocket and for the development of covalent inhibitors.
Future research should focus on the systematic synthesis and pharmacological evaluation of a broader range of 1-(2-bromoethyl)pyrrolidine analogs. This should include variations in the substitution pattern on the pyrrolidine ring and the replacement of the bromine atom with other halogens or functional groups. Such studies, conducted using robust and validated protocols as outlined in this guide, will undoubtedly provide a more comprehensive understanding of the SAR for this important class of compounds and pave the way for the design of more potent and selective muscarinic receptor modulators.
References
- Clementi, F., Fornasari, D., & Gotti, C. (1989). [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes. Neuropharmacology, 28(7), 709-714.
- Jones, C. K., Brady, A. E., Davis, A. A., Xiang, Z., Bubser, M., Tantawy, M. N., Kane, A. S., Bridges, T. M., Kennedy, J. P., Bradley, S. R., Lindsley, C. W., & Conn, P. J. (2014). Novel selective allosteric activator of the M1 muscarinic acetylcholine receptor regulates amyloid processing and produces antipsychotic-like activity in rats. Journal of Neuroscience, 34(3), 1011-1021.
- Gentry, P. R., Sexton, T., Rychty, K., & Coop, A. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience, 11(7), 1029-1039.
- Lanzafame, A. A., Christopoulos, A., & Mitchelson, F. (2003). The influence of N-substituent on the affinity and selectivity of agonists for muscarinic M1-M5 receptors. European Journal of Pharmacology, 462(1-3), 117-127.
- Dei, S., Bellucci, C., Buccioni, M., Ferraroni, M., Guandalini, L., Manetti, D., Martini, E., Marucci, G., Matucci, R., Nesi, M., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-1413.
- Birdsall, N. J. M., Hulme, E. C., & Burgen, A. S. V. (1980). The character of the muscarinic receptors in different regions of the rat brain. Proceedings of the Royal Society of London. Series B. Biological Sciences, 207(1166), 1-12.
-
Genscript. (2020). Human Recombinant Muscarinic Acetylcholine Receptor M2 Stable Cell Line. Retrieved January 26, 2026, from [Link]
- Burford, N. T., Digby, G. J., Dukes, E. M., & Tobin, A. B. (2015). Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. ACS Chemical Neuroscience, 6(11), 1845-1853.
- D'Agostino, G., Barbieri, F., & Tonini, M. (1990). Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. British Journal of Pharmacology, 101(1), 97-102.
- Buckley, N. J., Bonner, T. I., Buckley, C. M., & Brann, M. R. (1989). Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells. Molecular Pharmacology, 35(4), 469-476.
- Soine, T. O., & Buchdahl, M. R. (1952). β-Bromoethylphthalimide. Organic Syntheses, 32, 18.
- Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. (2003). Il Farmaco, 58(10), 865-872.
- Wang, C., Tu, Y., Han, J., & Guo, Y. (2018). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. IOP Conference Series: Materials Science and Engineering, 394, 022023.
- Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
Sources
- 1. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-(2-Bromoethyl)pyrrolidine hydrobromide (EVT-3118255) | 74814-50-9 [evitachem.com]
- 3. [3H]N-methylscopolamine binding to muscarinic receptors in human peripheral blood lymphocytes: characterization, localization on T-lymphocyte subsets and age-dependent changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
A Cost-Benefit Analysis of 1-(2-Bromoethyl)pyrrolidine Hydrobromide in the Synthesis of N-Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine motif is a ubiquitous structural feature in a vast number of pharmaceuticals and biologically active compounds.[1][2] Consequently, the efficient and cost-effective synthesis of N-substituted pyrrolidines is a critical endeavor in medicinal chemistry and drug development. 1-(2-Bromoethyl)pyrrolidine hydrobromide has traditionally served as a key building block for this purpose. This guide provides an in-depth cost-benefit analysis of utilizing this reagent, comparing it with viable alternative synthetic strategies. We will delve into not only the financial implications but also crucial factors such as reaction efficiency, safety, and scalability, supported by experimental data and protocols.
The Role of this compound: A Double-Edged Sword
This compound is a reactive alkylating agent, prized for its ability to introduce the N-ethylpyrrolidine moiety onto a variety of nucleophiles. Its utility stems from the presence of a primary alkyl bromide, a good leaving group, facilitating nucleophilic substitution reactions.
Key Applications:
-
Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1]
-
Organic Synthesis: Serves as a versatile building block for constructing more complex molecular architectures.[1]
However, its reactivity and the presence of bromine also present certain drawbacks, including potential toxicity and the formation of inorganic byproducts.
Comparative Analysis of Synthetic Strategies
The synthesis of N-substituted pyrrolidines can be approached from several angles. Here, we compare the use of this compound with three prominent alternatives:
-
Alternative 1: The Chloro-Analog - 1-(2-Chloroethyl)pyrrolidine Hydrochloride
-
Alternative 2: The Two-Step Approach from 2-(Pyrrolidin-1-yl)ethanol
-
Alternative 3: Direct Synthesis from Pyrrolidine and a Dihaloalkane
Cost Analysis: Beyond the Price Tag
A comprehensive cost analysis extends beyond the initial purchase price of the starting materials. It must encompass the cost of all reagents, solvents, catalysts, and considerations for waste disposal and purification. The following table provides an estimated cost comparison for the synthesis of a generic N-substituted pyrrolidine.
| Parameter | Route 1: 1-(2-Bromoethyl)pyrrolidine HBr | Route 2: 1-(2-Chloroethyl)pyrrolidine HCl | Route 3: 2-(Pyrrolidin-1-yl)ethanol | Route 4: Pyrrolidine + 1,4-Dibromobutane |
| Starting Material Cost | Moderate to High | Low to Moderate | Low | Very Low |
| Reagent Costs | Base (e.g., K₂CO₃) | Base (e.g., K₂CO₃, NaI for Finkelstein) | Tosyl chloride, Base | Base (e.g., K₂CO₃) |
| Solvent Costs | Acetonitrile, DMF | Acetonitrile, Acetone | Dichloromethane, Pyridine | Water, Acetonitrile |
| Catalyst Costs | None typically required | Phase-transfer catalyst (optional) | None | None |
| Work-up & Purification | Standard extraction and chromatography | Standard extraction and chromatography | Standard extraction and chromatography | Standard extraction and chromatography |
| Waste Disposal | Bromide salts | Chloride and potentially iodide salts | Tosylate salts | Bromide salts |
| Estimated Overall Cost | $ |
Disclaimer: Prices are estimates and can vary significantly based on supplier, purity, and scale.
Key Insights from the Cost Analysis:
-
Direct synthesis from pyrrolidine and 1,4-dibromobutane is the most cost-effective route in terms of starting materials. [3][4] However, this method can be prone to the formation of quaternary ammonium salts and may require careful optimization to achieve high yields of the desired mono-alkylation product.
-
The chloro-analog offers a more economical alternative to the bromo-compound. [5][6] While chlorides are generally less reactive than bromides, this can often be overcome by using a catalyst or by performing a Finkelstein reaction to generate the more reactive iodide in situ.
-
The two-step approach via 2-(pyrrolidin-1-yl)ethanol is generally more expensive due to the additional synthetic step and the cost of tosyl chloride.
Performance and Efficiency: A Balancing Act
The "best" synthetic route is not always the cheapest. Reaction efficiency, measured by yield, purity, and reaction time, is a critical factor.
| Parameter | Route 1: 1-(2-Bromoethyl)pyrrolidine HBr | Route 2: 1-(2-Chloroethyl)pyrrolidine HCl | Route 3: 2-(Pyrrolidin-1-yl)ethanol | Route 4: Pyrrolidine + 1,4-Dibromobutane |
| Typical Yield | Good to Excellent | Good | Good to Excellent | Moderate to Good |
| Purity of Crude Product | Generally high | Generally high | High | Variable, may contain di-alkylation product |
| Reaction Time | Moderate | Moderate to Long | Long (two steps) | Moderate |
| Reaction Conditions | Mild to moderate heating | Moderate to high heating | Room temperature to moderate heating | Moderate to high heating |
| Scalability | Good | Good | Good | Moderate, requires careful control |
Expert Insights on Performance:
-
This compound generally provides high yields and clean reactions due to the good leaving group ability of bromide.
-
The chloro-analog may require more forcing conditions (higher temperatures, longer reaction times) or the use of a catalyst to achieve comparable yields to the bromo-analog.
-
The tosylate derived from 2-(pyrrolidin-1-yl)ethanol is an excellent leaving group, leading to high yields in the subsequent alkylation step. However, the overall efficiency is impacted by the two-step nature of the process.
-
Direct alkylation with 1,4-dibromobutane can be efficient but requires careful control of stoichiometry and reaction conditions to minimize the formation of the bis-alkylated byproduct. [4]
Safety and Handling: A Non-Negotiable Priority
The safety profile of the reagents and intermediates is a paramount consideration in any synthetic endeavor.
| Parameter | 1-(2-Bromoethyl)pyrrolidine HBr | 1-(2-Chloroethyl)pyrrolidine HCl | 2-(Pyrrolidin-1-yl)ethanol & Tosyl Chloride | Pyrrolidine & 1,4-Dibromobutane |
| Toxicity | Haloalkylamines are generally toxic and irritants.[2] | Haloalkylamines are generally toxic and irritants.[2] | Tosyl chloride is a lachrymator and corrosive. | Pyrrolidine is corrosive and flammable. 1,4-Dibromobutane is a suspected carcinogen. |
| Handling Precautions | Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). | Handle in a well-ventilated fume hood with appropriate PPE. | Handle tosyl chloride with extreme care in a fume hood. | Handle both reagents in a well-ventilated fume hood with appropriate PPE. |
| Stability | Generally stable, but hygroscopic. | Generally stable, but hygroscopic. | 2-(Pyrrolidin-1-yl)ethanol is stable; tosyl chloride is moisture-sensitive. | Pyrrolidine is stable; 1,4-dibromobutane should be stored away from light. |
Causality Behind Safety Choices:
The choice of reagents should always be guided by a thorough risk assessment. While all the discussed routes involve hazardous chemicals, the direct synthesis from pyrrolidine and 1,4-dibromobutane involves a suspected carcinogen, which may necessitate more stringent safety protocols and specialized handling procedures, especially at a larger scale.
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for each route are outlined below.
Protocol 1: Synthesis of N-Benzyl-N-ethylpyrrolidinium Bromide using this compound
-
Materials: this compound, Benzylamine, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add this compound (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of N-Benzyl-N-ethylpyrrolidinium Chloride using 1-(2-Chloroethyl)pyrrolidine Hydrochloride
-
Materials: 1-(2-Chloroethyl)pyrrolidine hydrochloride, Benzylamine, Potassium carbonate (K₂CO₃), Sodium iodide (NaI), Acetone.
-
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide (0.1 eq).
-
Add 1-(2-chloroethyl)pyrrolidine hydrochloride (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 56°C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Two-Step Synthesis of N-Benzyl-N-ethylpyrrolidine from 2-(Pyrrolidin-1-yl)ethanol
-
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate (Tosylate)
-
Materials: 2-(Pyrrolidin-1-yl)ethanol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-(pyrrolidin-1-yl)ethanol (1.0 eq) in DCM and cool to 0°C.
-
Add pyridine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the tosylate.
-
-
-
Step 2: Synthesis of N-Benzyl-N-ethylpyrrolidine
-
Materials: 2-(Pyrrolidin-1-yl)ethyl 4-methylbenzenesulfonate, Benzylamine, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
Follow the procedure outlined in Protocol 1, using the synthesized tosylate in place of this compound.
-
-
Protocol 4: Synthesis of N-Benzylpyrrolidine from Pyrrolidine and 1,4-Dibromobutane[4]
-
Materials: Pyrrolidine, 1,4-Dibromobutane, Benzylamine, Potassium carbonate (K₂CO₃), Water.
-
Procedure (Microwave-Assisted): [4]
-
In a microwave reactor vial, combine benzylamine (1.0 mmol), 1,4-dibromobutane (1.2 mmol), and potassium carbonate (2.5 mmol).[4]
-
Add 5 mL of water to the vial.[4]
-
Seal the vial and irradiate in the microwave reactor at 150°C for 15-20 minutes.[4]
-
After cooling, extract the reaction mixture with ethyl acetate.[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[4]
-
Purify the crude product by column chromatography.
-
Visualization of Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the reaction workflows.
Caption: Comparative Synthetic Pathways to N-Substituted Pyrrolidines.
Conclusion and Recommendations
The choice of synthetic route for N-substituted pyrrolidines is a multifactorial decision that requires a careful balance of cost, efficiency, safety, and scalability.
-
For small-scale, exploratory synthesis where high yields and clean reactions are paramount, this compound remains a reliable, albeit more expensive, option. Its high reactivity ensures good conversion with a variety of nucleophiles.
-
For cost-driven projects and larger-scale synthesis, 1-(2-Chloroethyl)pyrrolidine hydrochloride presents a compelling alternative. The lower cost of the starting material can significantly impact the overall economics, and its reduced reactivity can be managed with optimized reaction conditions or catalysis.
-
The two-step approach via 2-(Pyrrolidin-1-yl)ethanol is a viable option when the halo-analogs are unsuitable or unavailable, or when a highly reactive alkylating agent is required. The tosylate intermediate is a potent electrophile, often leading to excellent yields.
-
Direct synthesis from pyrrolidine and a dihaloalkane is the most atom-economical and potentially the cheapest route, making it attractive for industrial applications. However, it demands careful optimization to control selectivity and minimize byproduct formation.
Ultimately, the optimal strategy will depend on the specific goals of the research or development program. A thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision that aligns with their scientific and economic objectives.
References
-
Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of Pyrrolidine. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv. Retrieved January 26, 2026, from [Link]
-
Pyrrolidine Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 26, 2026, from [Link]
-
One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. (n.d.). Hindawi. Retrieved January 26, 2026, from [Link]
-
Benzylamine, 1 l, CAS No. 100-46-9. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]
-
Proline (L) - Pure USP Granular Amino Acid, 1 kg. (n.d.). eBay. Retrieved January 26, 2026, from [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Thionyl chloride, 500 ml, CAS No. 7719-09-7. (n.d.). Carl ROTH. Retrieved January 26, 2026, from [Link]
-
One-Pot Synthesis of Pyrrole Derivatives. (2018). ChemistryViews. Retrieved January 26, 2026, from [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. (2010). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Alkylations of N-allyl-2-lithiopyrolidines. Several analogies to reactions of N-methyl compounds and one surprise. (n.d.). Imperial College London. Retrieved January 26, 2026, from [Link]
-
N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. Retrieved January 26, 2026, from [Link]
-
N-Dealkylation of Amines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
From N-vinylpyrrolidone anions to modified paraffin-like oligomers via double alkylation with 1,8-dibromooctane: access to covalent networks and oligomeric amines for dye attachment. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
2 Chloroethanol 99 Exports. (n.d.). Zauba. Retrieved January 26, 2026, from [Link]
-
Benzylamine Prices, Trends, Chart, News, Index and Market Demand. (n.d.). ChemAnalyst. Retrieved January 26, 2026, from [Link]
-
ETHYLENE CHLOROHYDRIN (2- chloroethanol) 500ML (SD) at ₹ 1022/kg in Hyderabad. (n.d.). IndiaMART. Retrieved January 26, 2026, from [Link]
-
5 Day Fasting Mimicking Diet Plan. (n.d.). Prolon Life. Retrieved January 26, 2026, from [Link]
-
Bulk L-Proline Powder USP. (n.d.). Herb Store USA. Retrieved January 26, 2026, from [Link]
Sources
A Tale of Two Rings: A Comparative Guide to the Biological Activities of Pyrrolidine and Piperidine Derivatives
For the discerning researcher in drug discovery, the choice of a heterocyclic scaffold is a critical decision that dictates the trajectory of a development program. Among the most venerable and frequently employed saturated nitrogen heterocycles are the five-membered pyrrolidine and the six-membered piperidine rings. Both are considered "privileged scaffolds" for their prevalence in a multitude of biologically active compounds and approved drugs.[1] This guide provides an in-depth, data-driven comparison of the biological activities of their derivatives, offering insights into how the subtle difference of a single methylene unit can profoundly influence therapeutic potential. We will delve into their comparative anticancer, antimicrobial, and neurological activities, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Structural Nuances: Flexibility vs. Rigidity
The fundamental difference between pyrrolidine and piperidine lies in their ring size, which in turn governs their conformational flexibility and lipophilicity.[1] Pyrrolidine, the five-membered ring, exhibits greater flexibility, allowing it to adapt its conformation to the binding site of a biological target. In contrast, the six-membered piperidine ring offers a more rigid and conformationally restricted framework, which can be advantageous for achieving high binding affinity when a specific spatial arrangement of substituents is required.[1] Furthermore, piperidine is slightly more lipophilic than pyrrolidine, a factor that can influence solubility, membrane permeability, and metabolic stability.[1] These inherent structural and physicochemical differences are the foundation upon which their diverse biological activities are built.
A Head-to-Head Battle in Oncology: Anticancer Activity
Both pyrrolidine and piperidine moieties are integral components of numerous anticancer agents, modulating a wide array of signaling pathways and cellular processes to exert their cytotoxic effects.[2][3] A direct comparison of their anticancer potential can be elucidated by examining derivatives with similar pharmacophores.
A study on substituted chalcones bearing either a pyrrolidine or a piperidine moiety provides a valuable head-to-head comparison of their antiproliferative activity against the estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) human breast cancer cell lines.[2] The introduction of these amine side chains was shown to enhance the anticancer potential of the chalcone scaffold.[2]
| Derivative Type | Compound | R | Cancer Cell Line | IC50 (µM)[2] |
| Pyrrolidine | 4a | H | MCF-7 | >100 |
| 4a | H | MDA-MB-231 | 89.12 | |
| Piperidine | 5a | H | MCF-7 | 78.11 |
| 5a | H | MDA-MB-231 | 65.42 | |
| Pyrrolidine | 4b | 4-Cl | MCF-7 | 65.23 |
| 4b | 4-Cl | MDA-MB-231 | 51.87 | |
| Piperidine | 5b | 4-Cl | MCF-7 | 43.56 |
| 5b | 4-Cl | MDA-MB-231 | 39.87 | |
| Pyrrolidine | 4c | 4-OCH3 | MCF-7 | 88.12 |
| 4c | 4-OCH3 | MDA-MB-231 | 76.45 | |
| Piperidine | 5c | 4-OCH3 | MCF-7 | 65.43 |
| 5c | 4-OCH3 | MDA-MB-231 | 54.88 |
In this comparative series, the piperidine-substituted chalcones consistently demonstrated superior antiproliferative activity against both breast cancer cell lines compared to their pyrrolidine counterparts with identical substitutions.[2] This suggests that the more rigid conformational presentation of the piperidine ring may facilitate a more favorable interaction with the biological target responsible for the observed cytotoxicity.
Causality in Experimental Design: The MTT Assay
To quantitatively assess the cytotoxic effects of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and reliable method. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a self-validating system, as it includes controls to ensure the reliability of the results.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrolidine and piperidine derivatives in culture medium. After the 24-hour incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
The Frontline Against Pathogens: Antimicrobial Activity
Pyrrolidine and piperidine derivatives have also been extensively investigated for their antimicrobial properties. A study comparing halogenobenzene derivatives substituted with either pyrrolidine or piperidine provides a direct assessment of their efficacy against a panel of bacteria and a fungus.[3]
| Compound | Heterocycle | R1 | R2 | S. aureus MIC (µg/mL)[3] | B. subtilis MIC (µg/mL)[3] | E. coli MIC (µg/mL)[3] | C. albicans MIC (µg/mL)[3] |
| 3 | Piperidine | Br | Cl | 128 | 64 | 256 | 512 |
| 5 | Piperidine | Br | I | 64 | 32 | 128 | 32 |
| 6 | Pyrrolidine | Cl | Pyrrolidino | 64 | 32 | 128 | 64 |
| 7 | Pyrrolidine | Br | Br | 64 | 64 | 128 | 32 |
The results indicate that both pyrrolidine and piperidine derivatives can exhibit significant antimicrobial activity. Notably, the dipiperidino derivative 5 and the tripyrrolidino derivative 6 , as well as the dipyrrolidino derivative 7 , showed good activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[3] In a separate study, both piperidine and pyrrolidine themselves were evaluated against the copper-resistant plant pathogen Xanthomonas perforans, with piperidine showing bactericidal activity at a lower concentration than pyrrolidine in vitro.[4]
Causality in Experimental Design: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism. This method allows for the simultaneous testing of multiple compounds at various concentrations.
Caption: Workflow of the Broth Microdilution assay for MIC determination.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is designed to be a self-validating system with the inclusion of growth and sterility controls.
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the pyrrolidine and piperidine derivatives in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Navigating the Central Nervous System: Neurological Activity
Derivatives of both pyrrolidine and piperidine are prominent in the landscape of neuropharmacology, with applications in treating a range of neurological and psychiatric disorders. A key target in the management of Alzheimer's disease is the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.
A comparative study of genistein derivatives, one incorporating a piperidine ring (G1) and another without (G2), revealed a significant difference in their AChE inhibitory activity. The piperidine-containing derivative, G1, was a potent inhibitor with an IC50 value of 264 nmol/L, while G2 had a much weaker effect with an IC50 of 21,210 nmol/L.[3] This highlights the crucial role the piperidine scaffold can play in enhancing binding affinity to AChE. In another study, several N-methyl pyrrolidine derivatives were found to have moderate AChE inhibitory activity, with IC50 values in the range of 87-480 µM.
| Compound | Heterocycle | Target | IC50[3] |
| G1 | Piperidine | Acetylcholinesterase | 264 nM |
| N-methyl pyrrolidine derivatives | Pyrrolidine | Acetylcholinesterase | 87 - 480 µM |
The data clearly indicates that in the context of the studied derivatives, the piperidine scaffold can lead to significantly more potent AChE inhibition compared to the pyrrolidine-containing compounds. This is likely due to the specific interactions the piperidine ring makes within the active site of the enzyme.
Causality in Experimental Design: Ellman's Method for AChE Inhibition
Ellman's method is a simple, rapid, and reliable colorimetric assay for measuring AChE activity and screening for its inhibitors. The assay is based on the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the AChE activity.
Caption: Signaling pathway of the Ellman's method for AChE inhibition.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol includes controls to ensure the validity of the inhibition data.
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB in the buffer, a solution of acetylthiocholine iodide (ATCI) in deionized water, and solutions of the test compounds (pyrrolidine and piperidine derivatives) in a suitable solvent.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells. Include a blank (buffer, DTNB, and solvent), a control (buffer, DTNB, solvent, and enzyme), and test wells (buffer, DTNB, test compound, and enzyme).
-
Enzyme Addition: Add the acetylcholinesterase enzyme solution to the control and test wells.
-
Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-15 minutes).
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition for each test compound concentration is calculated using the formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion: A Strategic Choice for Drug Discovery
The decision to employ a pyrrolidine or piperidine scaffold in a drug discovery campaign is a nuanced one, with the optimal choice being highly dependent on the specific biological target and the desired pharmacological profile. This guide has demonstrated through comparative experimental data that while both heterocycles are immensely valuable, their subtle structural differences can lead to significant variations in biological activity.
-
Anticancer Activity: In the context of the compared chalcone derivatives, the piperidine scaffold conferred greater potency, suggesting that its conformational rigidity may be advantageous for this particular target.
-
Antimicrobial Activity: Both pyrrolidine and piperidine derivatives have demonstrated broad-spectrum antimicrobial activity, with the specific substitution pattern playing a crucial role in determining the potency and spectrum.
-
Neurological Activity: For acetylcholinesterase inhibition, the piperidine ring has been shown to be a key component in achieving high potency, likely due to its specific interactions within the enzyme's active site.
Ultimately, a thorough understanding of the structure-activity relationships and the physicochemical properties of both pyrrolidine and piperidine derivatives is paramount. By leveraging the principles of medicinal chemistry and employing robust, self-validating experimental protocols as detailed in this guide, researchers can make more rational and effective decisions in the design of novel and impactful therapeutic agents.
References
-
Synthesis, in-vitro Screening and Docking analysis of novel Pyrrolidine and Piperidine substituted ethoxy chalcone as Anticancer agents. (URL: [Link])
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - Frontiers. (URL: [Link])
-
Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (URL: [Link])
-
Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed. (URL: [Link])
-
Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation - ScienceOpen. (URL: [Link])
-
Inhibition of acetylcholinesterase by caffeine, anabasine, methyl pyrrolidine and their derivatives - PubMed. (URL: [Link])
-
Broth Dilution Method for MIC Determination - Microbe Online. (URL: [Link])
-
Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method - PMC - NIH. (URL: [Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (URL: [Link])
-
Design, synthesis, extra-precision docking, and molecular dynamics simulation studies of pyrrolidin-2-one derivatives as potential acetylcholinesterase inhibitors - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. (URL: [Link])
-
Potential of the Small Molecules Piperidine and Pyrrolidine Against Copper-Resistant Xanthomonas perforans, Causal Agent of Bacterial Spot of Tomato | Plant Disease - APS Journals. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 4. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(2-Bromoethyl)pyrrolidine Hydrobromide
Introduction: As a pivotal intermediate in the synthesis of novel therapeutics and research compounds, 1-(2-Bromoethyl)pyrrolidine hydrobromide is a valuable chemical building block. However, its utility is matched by its potential hazards. This guide provides a direct, field-tested framework for its safe handling, moving beyond mere compliance to instill a deep understanding of the "why" behind each procedural step. Our objective is to empower you, our fellow scientists, to manage this reagent with confidence and precision, ensuring both experimental integrity and personal safety.
Section 1: Hazard Assessment and Causality
Understanding the inherent chemical reactivity of this compound is fundamental to its safe handling. The molecule's hazard profile stems from two key features: the pyrrolidine ring, a basic heterocyclic amine, and the bromoethyl group, a potent alkylating agent. The hydrobromide salt form is typically a solid, which mitigates the flammability risks associated with the freebase liquid, but introduces the hazard of fine, inhalable dust.
The primary risks are associated with its toxicity and irritant properties. Based on data from its structural analogs, the compound is classified as toxic if swallowed and a significant irritant to the skin and eyes.[1][2][3][4]
GHS Hazard Summary
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H301: Toxic if swallowed.[2][4]H315: Causes skin irritation.[1][3]H319: Causes serious eye irritation.[1][3]H335: May cause respiratory irritation.[5] |
Section 2: Personal Protective Equipment (PPE) - An Integrated System of Defense
Effective protection is not about a checklist of items, but an integrated system where each component addresses a specific risk. The primary defense is always an engineering control, namely a certified chemical fume hood. PPE serves as the critical final barrier.
| Protective Equipment | Specification | Rationale for Use |
| Engineering Controls | Certified Chemical Fume Hood | Primary Defense. Essential for preventing the inhalation of airborne particles and containing any potential spills. All handling of the solid and its solutions must occur within the hood.[5][6][7] |
| Eye & Face Protection | Tightly-fitting safety goggles with side shields, and a full-face shield. | Protects against accidental splashes into the eyes, which can cause serious irritation, and shields the face from contact.[1][3][5] |
| Hand Protection | Nitrile or neoprene gloves. Check for tears and leaks before use. | Prevents direct skin contact, which can cause significant irritation. Contaminated gloves must be removed and disposed of properly.[1][3] |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and contact. The lab coat should be removed before leaving the laboratory area.[5][7] |
| Respiratory Protection | Generally not required if handled within a fume hood. | In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used by trained personnel.[3][7] |
Section 3: Standard Operating Procedure (SOP) for Handling
This SOP provides a systematic workflow to minimize risk during routine laboratory use.
Safe Handling Workflow Diagram
Caption: A logical workflow for handling 1-(2-Bromoethyl)pyrrolidine HBr.
Step-by-Step Protocol:
-
Preparation:
-
Verify that the chemical fume hood is operational and has a current certification.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and place them inside the hood to minimize traffic in and out of the sash.
-
Don the full required PPE as detailed in Section 2.
-
-
Weighing and Transfer:
-
Perform all weighing operations on a balance located inside the fume hood or within a powder containment enclosure.
-
Handle the solid gently to avoid creating airborne dust.
-
When adding to a solvent or reaction mixture, do so slowly and carefully to prevent splashing.
-
-
Post-Handling Decontamination:
-
Personal Decontamination:
Section 4: Emergency Protocols - Spill and Exposure Management
Rapid and correct response during an emergency is critical.
Small-Scale Spill Cleanup (<50g)
-
Alert & Secure: Immediately alert others in the lab. Restrict access to the spill area. Ensure fume hood ventilation is active.[9]
-
Don PPE: If not already wearing it, don the full PPE suite, including a face shield.
-
Contain & Absorb:
-
Collect Waste:
-
Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (like isopropanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[8][10]
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department, following institutional protocols.[8]
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [5][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Get medical help if irritation persists. [1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][7] |
| Ingestion | Call a POISON CENTER or doctor immediately. Rinse the mouth with water. Do NOT induce vomiting.[5][7] |
Section 5: Waste Disposal Plan
Proper disposal is a non-negotiable final step in the chemical handling lifecycle.
-
Segregation: All waste contaminated with this compound, including unused product, absorbent materials from spills, and contaminated disposables, must be collected as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Containment: Use a robust, leak-proof, and clearly labeled container. The label must include "Hazardous Waste," the full chemical name, and the associated hazards (Toxic, Irritant).[8][11]
-
Disposal: The sealed container must be disposed of through your institution’s designated hazardous waste management program. Follow all local and national regulations for chemical waste disposal.[5][7]
References
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine. Retrieved from [Link]
-
ChemSrc. (2025). 1-(2-Bromoethyl)pyrrolidine | CAS#:54035-94-8. Retrieved from [Link]
-
University of Guelph. (2015). Standard Operating Procedure: Chemical Spills. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Biosafety Spill Response Guide. Retrieved from [Link]
-
Kent State University. (n.d.). Cleaning up a spill. Retrieved from [Link]
-
Kansas State University. (2025). Spill Response. Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 54035-94-8|1-(2-Bromoethyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Spill Response [k-state.edu]
- 10. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 11. Cleaning up a spill | Compliance and Risk Management [kent.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
